molecular formula C20H30N12O12P2 B8198295 c-di-AMP diammonium

c-di-AMP diammonium

カタログ番号: B8198295
分子量: 692.5 g/mol
InChIキー: VMUFYPKVYNUECF-VEQUCWRQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C-di-AMP diammonium is a useful research compound. Its molecular formula is C20H30N12O12P2 and its molecular weight is 692.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFYPKVYNUECF-VEQUCWRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N12O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

c-di-AMP diammonium discovery and historical context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Context of Cyclic di-AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria and archaea, playing a pivotal role in a myriad of cellular processes. Its relatively recent discovery has opened up new avenues of research, revealing its essentiality for the growth of many Gram-positive bacteria and its involvement in virulence, making the c-di-AMP signaling pathway an attractive target for novel antimicrobial drug development. This guide provides a comprehensive overview of the discovery of c-di-AMP, its historical context, the key molecular players in its signaling network, and the experimental methodologies that have been instrumental in unraveling its functions.

Discovery and Historical Context

The journey to understanding c-di-AMP began within the broader context of cyclic dinucleotide signaling, a field that was primarily dominated by cyclic di-guanosine monophosphate (c-di-GMP) for over two decades. c-di-GMP was first identified in 1987 as an allosteric activator of cellulose (B213188) synthase.[1][2] It took another 21 years for its adenosine (B11128) counterpart to be discovered.

The seminal discovery of c-di-AMP was made in 2008 by Witte and colleagues during the crystallographic analysis of the DNA integrity scanning protein (DisA) from Thermotoga maritima and Bacillus subtilis.[3][4][5] They observed a novel electron density within the protein's active site that was identified as bis-(3',5')-cyclic dimeric adenosine monophosphate. This discovery was serendipitous, as the primary focus of the research was on DNA repair mechanisms.[3][4][5]

This initial finding was quickly followed by research that established c-di-AMP as a bona fide second messenger. In 2010, Woodward and colleagues demonstrated that c-di-AMP is secreted by the intracellular pathogen Listeria monocytogenes and can trigger a type I interferon response in the host, highlighting its role in host-pathogen interactions.[6][7]

A timeline of key discoveries in the c-di-AMP field is presented below:

YearDiscoveryKey Publication(s)
2008 Serendipitous discovery of c-di-AMP during the crystallographic study of the DNA integrity scanning protein DisA.Witte et al., Molecular Cell[8]
2010 Identification of the first c-di-AMP phosphodiesterase, GdpP, in Bacillus subtilis.Rao et al., Journal of Biological Chemistry[9]
2010 Discovery that c-di-AMP secreted by Listeria monocytogenes activates a host type I interferon response.Woodward et al., Science[6][7]
2013 Identification of the potassium transporter-gating component KtrA as the first c-di-AMP protein receptor in Staphylococcus aureus.Corrigan et al., PNAS[10][11][12][13][14][15][16]
2013 Discovery of the ydaO riboswitch as a c-di-AMP-sensing non-coding RNA.Nelson et al., Nature Chemical Biology[15][17][18][19]

The c-di-AMP Signaling Network

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs). The signaling output is then mediated by a diverse array of effector molecules, including proteins and riboswitches.

Synthesis of c-di-AMP by Diadenylate Cyclases

Diadenylate cyclases catalyze the condensation of two ATP molecules to form c-di-AMP and two molecules of pyrophosphate.[20] These enzymes are characterized by a conserved DAC domain (also known as DisA_N). Several families of DACs have been identified based on their domain architecture, suggesting diverse regulatory mechanisms.[21]

  • DisA: The first identified DAC, DisA, contains a C-terminal DNA-binding domain and is involved in monitoring DNA integrity.[3][4][5]

  • CdaA (DacA): A membrane-anchored DAC that is the sole source of c-di-AMP in many Gram-positive pathogens, making it an attractive drug target.[20][21]

  • CdaS: A sporulation-specific DAC found in Bacillus species.[22][23]

  • CdaM: A DAC found in Mycoplasma pneumoniae.[5]

Degradation of c-di-AMP by Phosphodiesterases

Phosphodiesterases hydrolyze the phosphodiester bonds of c-di-AMP, yielding either the linear dinucleotide 5'-phosphoadenylyl-(3'->5')-adenosine (pApA) or two molecules of 5'-AMP.[17][24]

  • GdpP: The first discovered c-di-AMP PDE, GdpP, is a membrane-associated protein containing a DHH-DHHA1 domain.[9][14][16][25]

  • PdeA: A GdpP homolog found in various bacteria.[26]

  • Pde2: A cytoplasmic PDE that also contains a DHH-DHHA1 domain.[20]

  • PgpH: A PDE with an HD domain.[17]

Effector Molecules: Proteins and Riboswitches

c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules.

  • Protein Receptors: A growing number of c-di-AMP-binding proteins have been identified, many of which are involved in regulating ion transport, particularly potassium homeostasis.[10][11][12][13][14][15][16] Other protein targets are involved in cell wall metabolism, fatty acid synthesis, and virulence.

  • Riboswitches: The discovery of the ydaO riboswitch as a c-di-AMP receptor revealed a novel layer of regulation at the level of gene expression.[15][17][18][19] Binding of c-di-AMP to the riboswitch, located in the 5' untranslated region of an mRNA, induces a conformational change that typically leads to premature transcription termination, thereby downregulating the expression of the downstream gene(s).[15][17][18][19]

Quantitative Data in c-di-AMP Signaling

The following tables summarize key quantitative data related to c-di-AMP synthesis, degradation, and receptor binding.

Table 1: Kinetic Parameters of c-di-AMP Metabolizing Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Diadenylate Cyclases
CdaAListeria monocytogenesATP~100~0.02[21]
Phosphodiesterases
GdpPStreptococcus pyogenesc-di-AMP--[14][25]
PdeAStreptococcus suisc-di-AMP--[24]

Note: Comprehensive kinetic data for many c-di-AMP metabolizing enzymes are still being determined.

Table 2: Binding Affinities of c-di-AMP for Receptor Proteins
ReceptorOrganismBinding DomainKdMethodReference(s)
KtrAStaphylococcus aureusRCK_C64.4 ± 3.4 nMDRaCALA[27]
KtrA RCK_C domainStaphylococcus aureusRCK_C369.0 ± 44.4 nMDRaCALA[16]
KdpD (USP domain)Staphylococcus aureusUSP2 ± 0.18 µMDRaCALA[8][9]
KhtTBacillus subtilisRCK~130 nMITC[11]
KtrABacillus subtilisRCK_C~3 µM-[1]
KtrCBacillus subtilisRCK_C~0.03 µM-[1]
Table 3: Intracellular Concentrations of c-di-AMP
OrganismConditionConcentrationMethodReference(s)
Bacillus subtilis-~2 µM-[28]
Bacillus subtilis-1-5 µM-[11]
Streptococcus gallolyticusWild-type~1.5-fold lower than ΔgdpPLC-MS[13]
Streptococcus gallolyticusΔgdpP mutant~1.5-fold higher than WTLC-MS[13]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of c-di-AMP.

Identification of c-di-AMP Binding Proteins using Affinity Purification-Mass Spectrometry

This method is used to identify proteins that bind to c-di-AMP from a complex protein mixture, such as a cell lysate.

Protocol:

  • Preparation of c-di-AMP-coupled beads:

    • Synthesize a biotinylated analog of c-di-AMP.

    • Couple the biotinylated c-di-AMP to streptavidin-coated magnetic beads according to the manufacturer's instructions.

    • Wash the beads extensively to remove any unbound c-di-AMP.

  • Preparation of cell lysate:

    • Grow the bacterial culture of interest to the desired growth phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity pull-down:

    • Incubate the clarified cell lysate with the c-di-AMP-coupled beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration.

  • Elution of bound proteins:

    • Elute the proteins bound to the c-di-AMP beads using an elution buffer (e.g., containing a high concentration of salt, a change in pH, or free biotin).

  • Protein identification by mass spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest from the gel.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation data against a protein sequence database.

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput method for detecting protein-ligand interactions, including the binding of c-di-AMP to its receptors. It is particularly useful for screening entire libraries of proteins.[3][10][12][18][19][27]

Protocol:

  • Preparation of radiolabeled ligand:

    • Synthesize radiolabeled c-di-AMP (e.g., with 32P or 33P) either enzymatically or chemically.

  • Preparation of protein samples:

    • Proteins can be used in a purified form or directly from cell lysates of overexpression strains.

    • For high-throughput screening, an ORFeome library of the organism of interest is expressed in a suitable host (e.g., E. coli).

  • Binding reaction:

    • In a microtiter plate, mix a small volume of the protein sample with the radiolabeled c-di-AMP in a suitable binding buffer.

    • Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow binding to reach equilibrium.

  • Spotting onto nitrocellulose membrane:

    • Spot a small aliquot (e.g., 1-2 µL) of the binding reaction onto a dry nitrocellulose membrane.

  • Detection and quantification:

    • Allow the spots to dry completely.

    • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

    • Quantify the signal intensity of the spots. In DRaCALA, the protein-ligand complex is immobilized at the center of the spot, while the unbound ligand diffuses radially outwards. The amount of bound ligand is determined by the intensity of the central spot.

  • Data analysis:

    • The fraction of bound ligand is calculated for each protein sample.

    • For determining the dissociation constant (Kd), the assay is performed with varying concentrations of the protein, and the fraction of bound ligand is plotted against the protein concentration. The data are then fitted to a binding isotherm.

Construction and Use of a Riboswitch-based Biosensor for In Vivo c-di-AMP Measurement

This technique utilizes a c-di-AMP-responsive riboswitch to control the expression of a reporter gene, allowing for the in vivo quantification of intracellular c-di-AMP levels.[29][30][31][32][33]

Protocol:

  • Construction of the biosensor plasmid:

    • Select a suitable c-di-AMP riboswitch (e.g., the ydaO or kimA riboswitch from B. subtilis).[33]

    • Clone the riboswitch sequence upstream of a reporter gene (e.g., lacZ for colorimetric assays, gfp or yfp for fluorescence, or lux for luminescence) in an appropriate expression vector for the target bacterium.

    • The design should ensure that ligand binding to the riboswitch leads to a measurable change in reporter gene expression (typically a decrease in expression for OFF-switches).

  • Transformation and cultivation:

    • Transform the biosensor plasmid into the bacterial strain of interest.

    • Grow the transformed bacteria under the desired experimental conditions.

  • Measurement of reporter gene expression:

    • At different time points or under different conditions, measure the activity of the reporter protein.

      • Fluorescence: Measure the fluorescence intensity of the cell culture using a fluorometer or a fluorescence microscope. Normalize the fluorescence signal to the cell density (e.g., by measuring the optical density at 600 nm).

      • Luminescence: Measure the light emission from the cell culture using a luminometer.

      • β-galactosidase activity: Perform a standard Miller assay to quantify β-galactosidase activity.

  • Data analysis and interpretation:

    • A decrease in the reporter signal is indicative of an increase in the intracellular c-di-AMP concentration, and vice versa.

    • The biosensor can be calibrated by using mutant strains with known alterations in c-di-AMP levels (e.g., deletions of DAC or PDE genes) to correlate the reporter output with relative or absolute c-di-AMP concentrations.

Visualizations of Signaling Pathways and Experimental Workflows

c-di-AMP Signaling Pathway

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors cluster_responses Cellular Responses 2 ATP 2 ATP DACs Diadenylate Cyclases (DisA, CdaA, CdaS, CdaM) 2 ATP->DACs c-di-AMP c-di-AMP DACs->c-di-AMP PDEs Phosphodiesterases (GdpP, Pde2, PgpH) pApA pApA PDEs->pApA AMP 2 AMP pApA->AMP c-di-AMP->PDEs Protein_Receptors Protein Receptors (KtrA, CpaA, KdpD, etc.) c-di-AMP->Protein_Receptors Riboswitches Riboswitches (ydaO) c-di-AMP->Riboswitches Ion_Transport Ion Transport (K+ homeostasis) Protein_Receptors->Ion_Transport Cell_Wall Cell Wall Homeostasis Protein_Receptors->Cell_Wall DNA_Repair DNA Repair Protein_Receptors->DNA_Repair Gene_Expression Gene Expression Riboswitches->Gene_Expression

Caption: Overview of the c-di-AMP signaling pathway.

Experimental Workflow for Affinity Purification-Mass Spectrometry

AP_MS_Workflow Lysate Bacterial Cell Lysate Incubation Incubation & Binding Lysate->Incubation Beads c-di-AMP-coupled Magnetic Beads Beads->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Trypsin Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Caption: Workflow for identifying c-di-AMP binding proteins.

Logic of a Riboswitch-based Biosensor

Riboswitch_Biosensor cluster_low Low [c-di-AMP] cluster_high High [c-di-AMP] Riboswitch_Off Riboswitch 'ON' Transcription_On Transcription Proceeds Riboswitch_Off->Transcription_On Reporter_On Reporter Gene Expressed (High Signal) Transcription_On->Reporter_On c_di_AMP c-di-AMP Riboswitch_On Riboswitch 'OFF' c_di_AMP->Riboswitch_On Transcription_Off Transcription Terminates Riboswitch_On->Transcription_Off Reporter_Off Reporter Gene Repressed (Low Signal) Transcription_Off->Reporter_Off

Caption: Principle of a c-di-AMP riboswitch biosensor.

Conclusion

The discovery of c-di-AMP has profoundly impacted our understanding of bacterial signaling and physiology. From its serendipitous finding to the elucidation of its complex regulatory networks, the study of c-di-AMP has been a dynamic and rapidly evolving field. The experimental techniques outlined in this guide have been instrumental in these advancements and will continue to be crucial for future discoveries. As research progresses, a deeper understanding of the c-di-AMP signaling pathway will undoubtedly pave the way for the development of novel therapeutic strategies to combat bacterial infections.

References

what is the role of c-di-AMP diammonium in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Cyclic di-AMP in Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cyclic di-adenosine monophosphate (c-di-AMP) is a vital and widespread nucleotide second messenger in the bacterial domain.[1] Unlike many other signaling molecules, c-di-AMP is essential for the viability of numerous Gram-positive bacteria, including major human pathogens, under standard laboratory conditions.[2][3] It plays a central role in orchestrating complex physiological processes, most notably the maintenance of cell wall and potassium homeostasis, osmotic regulation, and DNA integrity.[4][5] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing diadenylate cyclases (DACs) and degrading phosphodiesterases (PDEs).[6] The signaling outputs are mediated by a diverse set of effector molecules, including regulatory proteins and structured RNA elements known as riboswitches.[4] Given its essentiality and its absence in eukaryotes, the c-di-AMP signaling network represents a promising frontier for the development of novel antimicrobial agents.[7] This guide provides a comprehensive technical overview of the c-di-AMP lifecycle, its physiological roles, quantitative aspects of its interactions, and key experimental methodologies for its study.

The c-di-AMP Signaling Lifecycle

The cellular concentration of c-di-AMP is a critical determinant of bacterial physiology and is tightly regulated through a balance of synthesis and degradation. This molecule can be considered an "essential poison" because both its absence and its excessive accumulation can be lethal or detrimental to the cell.[3][8]

Synthesis: Diadenylate Cyclases (DACs)

c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[6] Bacteria can possess one or more DACs, which fall into several classes based on their domain architecture and regulatory inputs.

  • CdaA (or DacA): The most common and often essential DAC, typically a membrane-anchored protein.[5] Its activity is linked to cell wall homeostasis, partly through its physical interaction with enzymes like the phosphoglucosamine mutase GlmM.[3][9]

  • DisA: A cytosolic DAC that also possesses a DNA-binding domain. DisA scans DNA for damage or structural anomalies, such as Holliday junctions, which inhibit its cyclase activity.[10] This links DNA integrity surveillance directly to c-di-AMP signaling and processes like sporulation.[11]

  • CdaS: A sporulation-specific DAC found in some Bacillus species, regulated by an N-terminal autoinhibitory domain.[12]

Degradation: Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is carried out by specific phosphodiesterases, which prevent its toxic accumulation.

  • GdpP: A widely distributed, membrane-associated PDE that hydrolyzes c-di-AMP to the linear dinucleotide 5'-phosphoadenylyl-3'-5'-adenosine (pApA).[5][13] Its activity can be inhibited by the stringent response alarmone (p)ppGpp.[14]

  • PgpH: Another membrane-bound PDE that contributes to c-di-AMP degradation.[15]

  • Pde2: A cytoplasmic PDE that preferentially hydrolyzes pApA to two molecules of AMP, thereby playing a key role in the complete degradation pathway and maintaining pApA homeostasis.[5]

Homeostasis and Effector Binding

The regulated activities of DACs and PDEs maintain a specific intracellular c-di-AMP concentration, which is sensed by effector molecules to trigger downstream responses. These effectors include both proteins and RNA riboswitches.

c_di_AMP_Lifecycle cluster_synthesis Synthesis cluster_core Second Messenger cluster_degradation Degradation cluster_effectors Effector Binding ATP 2x ATP DACs Diadenylate Cyclases (CdaA, DisA, CdaS) ATP->DACs Substrate cdiAMP c-di-AMP DACs->cdiAMP Synthesis PDE_GdpP PDE (GdpP, PgpH) cdiAMP->PDE_GdpP Degradation Signal pApA pApA Proteins Protein Receptors (KtrA, CpaA, DarB, PstA) cdiAMP->Proteins Allosteric Regulation Riboswitches RNA Riboswitches (ydaO class) cdiAMP->Riboswitches Transcriptional/ Translational Control PDE_GdpP->pApA Hydrolysis PDE_Pde2 PDE (Pde2) pApA->PDE_Pde2 Hydrolysis AMP 2x AMP PDE_Pde2->AMP

Caption: The lifecycle of c-di-AMP, from synthesis to degradation and effector binding.

Physiological Roles and Regulatory Mechanisms

c-di-AMP signaling is integral to several critical aspects of bacterial physiology, primarily by regulating ion and osmolyte transport and maintaining cell envelope integrity.

Potassium and Osmotic Homeostasis

A primary and essential role of c-di-AMP is the regulation of intracellular potassium (K+) levels, which is crucial for osmoadaptation, pH homeostasis, and various enzymatic functions.[4][16] High intracellular K+ concentrations stimulate c-di-AMP synthesis, which in turn acts as a negative feedback signal.[4]

  • Inhibition of K+ Uptake: c-di-AMP directly binds to and inhibits K+ uptake systems. It binds to the gating components of K+ transporters (e.g., KtrA) and to sensor kinases (e.g., KdpD) that control the expression of high-affinity K+ transporters.[17][18]

  • Activation of K+ Export: The second messenger activates K+ exporters, such as the KhtT transporter, to facilitate the removal of excess potassium.[17]

  • Riboswitch Regulation: c-di-AMP binds to ydaO (or kimA) class riboswitches located in the 5' untranslated region of mRNAs for K+ transporters.[19] This binding typically induces a conformational change that terminates transcription, thus acting as a transcriptional "off-switch" to prevent further synthesis of uptake machinery when K+ levels are sufficient.[10]

Potassium_Homeostasis High_K High Intracellular [K+] DACs Diadenylate Cyclases (e.g., CdaA) High_K->DACs stimulates cdiAMP Increased c-di-AMP DACs->cdiAMP synthesizes KtrA K+ Transporter Gating Component (KtrA) cdiAMP->KtrA binds & inhibits KhtT K+ Exporter (KhtT) cdiAMP->KhtT binds & activates ydaO ydaO Riboswitch (on ktr mRNA) cdiAMP->ydaO binds & inhibits K_Uptake K+ Uptake KtrA->K_Uptake gates K_Export K+ Export KhtT->K_Export mediates Transcription K+ Transporter Transcription ydaO->Transcription controls Transcription->K_Uptake produces transporters

Caption: c-di-AMP-mediated regulation of potassium homeostasis in bacteria.
Cell Wall Homeostasis and Antibiotic Resistance

c-di-AMP signaling is deeply intertwined with the synthesis and integrity of the bacterial cell wall. The essential DAC, CdaA, often forms a complex with peptidoglycan precursor synthesis enzymes.[3] Alterations in c-di-AMP levels have significant consequences for antibiotic susceptibility.

  • High c-di-AMP: Elevated levels, often resulting from the deletion of a PDE like gdpP, lead to increased resistance to β-lactam antibiotics.[15][17] This is associated with changes in cell wall structure, such as increased peptidoglycan cross-linking and thickness in Staphylococcus aureus.[16]

  • Low c-di-AMP: Conversely, decreased levels of the second messenger can increase susceptibility to cell wall-targeting agents.[16]

Other Regulated Processes

The influence of c-di-AMP extends to a variety of other cellular functions:

  • DNA Integrity and Sporulation: The DisA cyclase links DNA damage detection to c-di-AMP production, which can delay sporulation, ensuring genomic integrity before commitment to this developmental process.[11]

  • Biofilm Formation: The effect of c-di-AMP on biofilm formation is complex and species-dependent. In different bacteria, either high or low levels of c-di-AMP have been shown to impact biofilm development.[13][20]

  • Virulence: By controlling multiple stress responses and cellular processes, c-di-AMP is a critical factor in the virulence of many pathogenic bacteria.[2][5][21]

  • Host Immune Activation: c-di-AMP released by intracellular pathogens can be detected by the host cytosolic surveillance pathway, activating the STING (stimulator of interferon genes) pathway and leading to a type I interferon response.[1][22]

Quantitative Analysis of c-di-AMP Signaling

The cellular response to c-di-AMP is dictated by its intracellular concentration and the binding affinities of its various effectors.

Intracellular Concentration

The concentration of c-di-AMP is dynamic and responsive to environmental cues.

Bacterium Condition c-di-AMP Concentration Citation(s)
Bacillus subtilis Standard Growth 1 - 5 µM [4]

| Streptococcus gallolyticus | ΔgdpP mutant vs. WT | ~1.5-fold higher |[23] |

Effector Binding Affinities

c-di-AMP receptors exhibit a wide range of binding affinities (dissociation constants, Kd), allowing for a graded cellular response. RNA riboswitches generally display much higher affinity (pM to low nM range) than protein receptors (high nM to µM range).[24]

EffectorBacteriumEffector TypeKd ValueCitation(s)
ydaO RiboswitchBacillus subtilisRNA~10 nM[2]
ydaO RiboswitchT. pseudethanolicusRNA0.43 nM (cooperative)[1]
ydaO RiboswitchBacillus subtilisRNA7.4 - 41.7 nM[22]
ydaO RiboswitchT. tengcongenesisRNA~53 nM[20]
DarBBacillus subtilisProtein27.0 ± 1.98 nM[25]
KdpD (USP domain)Staphylococcus aureusProtein2 ± 0.18 µM[18][24]

Key Experimental Protocols

Studying the c-di-AMP signaling network requires a specialized set of biochemical and analytical techniques.

Identification of c-di-AMP Receptor Proteins via Pull-Down Assay

This method identifies proteins that physically interact with c-di-AMP from a complex cellular lysate.[6][7][26]

Methodology:

  • Lysate Preparation: Grow bacterial cells to the desired phase and harvest by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, with protease inhibitors) and lyse cells using physical disruption (e.g., bead beating or sonication). Prepare a clear cytoplasmic extract by ultracentrifugation.[26]

  • Bead Preparation: Use streptavidin- or Strep-Tactin-coated magnetic beads. Incubate the beads with a biotinylated c-di-AMP analog to immobilize the ligand. Wash to remove unbound ligand.

  • Affinity Capture: Incubate the prepared cell lysate with the c-di-AMP-coupled beads (and with uncoupled beads as a negative control) to allow binding.

  • Washing: Wash the beads several times with buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins by adding a solution containing a high concentration of free biotin (B1667282) (e.g., 5 mM), which competes with the biotinylated c-di-AMP for binding to the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins by silver staining or Coomassie blue. Excise protein bands that are specifically enriched in the c-di-AMP sample compared to the control and identify them using mass spectrometry (e.g., LC-MS/MS).

PullDown_Workflow start Start lysate Prepare Cytoplasmic Protein Lysate start->lysate incubate Incubate Lysate with Beads lysate->incubate beads Couple Biotin-c-di-AMP to Strep-Tactin Beads beads->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins with Free Biotin wash->elute sds_page Separate Eluate by SDS-PAGE elute->sds_page mass_spec Excise Specific Bands & Identify by Mass Spec sds_page->mass_spec end End mass_spec->end

Caption: Experimental workflow for identifying c-di-AMP binding proteins.
Quantification of c-di-AMP by LC-MS/MS

This is the gold standard for accurate and sensitive quantification of intracellular c-di-AMP levels.[8][27]

Methodology:

  • Nucleotide Extraction: Harvest a defined quantity of bacterial cells (by cell count or wet weight). Immediately quench metabolism and extract nucleotides using a solvent mixture, often acetonitrile/methanol/water (e.g., 40:40:20 v/v). Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀¹⁵N₅-c-di-AMP) at the beginning of the extraction to account for sample loss.

  • Sample Preparation: Centrifuge to pellet cell debris. Collect the supernatant containing the nucleotides. Evaporate the solvent to dryness using a speed vacuum concentrator.

  • Resuspension: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the initial HPLC mobile phase (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in 97:3 water:methanol).[28]

  • LC Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Separate the nucleotides using a gradient of an ion-pairing mobile phase.

  • MS/MS Detection: Analyze the column eluent with a tandem mass spectrometer operating in positive ion mode. Use Selected Reaction Monitoring (SRM) to specifically detect the precursor-to-product ion transitions for both the native c-di-AMP and the labeled internal standard.

  • Quantification: Calculate the concentration of c-di-AMP in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Measurement of DAC and PDE Activity by TLC

Thin-Layer Chromatography (TLC) provides a straightforward, visual method to assess the enzymatic activity of DACs and PDEs using radiolabeled substrates.[3][17][29][30]

Methodology:

  • Reaction Setup:

    • For DACs: Prepare a reaction mixture in a suitable buffer containing the purified DAC enzyme (e.g., 5 µM DisA), Mg²⁺ cofactor, and ATP spiked with [α-³²P]-ATP (e.g., ~83 nM final concentration).[17]

    • For PDEs: Prepare a reaction mixture containing the purified PDE enzyme (e.g., 100 nM AtaC), Mn²⁺ cofactor, and [³²P]-c-di-AMP substrate (~2 nM).[17] The [³²P]-c-di-AMP can be enzymatically synthesized beforehand using a DAC and [α-³²P]-ATP.

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA (for DACs) or by heat inactivation at 95°C (for PDEs).[17]

  • TLC Spotting: Spot a small volume (e.g., 5 µL) of each reaction mixture onto a cellulose (B213188) or silica (B1680970) TLC plate.[17] Also spot standards for the substrate and expected product(s).

  • Chromatography: Place the plate in a TLC chamber containing an appropriate running buffer and allow the solvent front to migrate up the plate, separating the nucleotides.

  • Visualization and Analysis: Dry the plate and expose it to a phosphor imaging screen. Scan the screen to visualize the radioactive spots. Enzyme activity is determined by the appearance of product spots (e.g., [³²P]-c-di-AMP for a DAC; [³²P]-pApA for a PDE) and the corresponding decrease in the substrate spot.

TLC_Assay_Workflow cluster_dac DAC Activity Assay cluster_pde PDE Activity Assay dac_mix Mix Purified DAC with [α-³²P]-ATP dac_incubate Incubate at 37°C dac_mix->dac_incubate dac_stop Stop with EDTA dac_incubate->dac_stop spot Spot Reaction Mix on TLC Plate dac_stop->spot pde_mix Mix Purified PDE with [³²P]-c-di-AMP pde_incubate Incubate at 37°C pde_mix->pde_incubate pde_stop Stop with Heat pde_incubate->pde_stop pde_stop->spot develop Develop Plate in TLC Chamber spot->develop visualize Expose to Phosphor Screen & Visualize Spots develop->visualize analyze Analyze Substrate vs. Product Spots visualize->analyze

Caption: Workflow for DAC and PDE enzyme activity assays using Thin-Layer Chromatography.

Implications for Drug Development

The essentiality of c-di-AMP in many pathogenic bacteria, coupled with the absence of this signaling system in humans, makes it an attractive target for novel antimicrobial therapies.[5][7]

  • Targeting DACs: Inhibiting the CdaA enzyme would deplete the cell of essential c-di-AMP, leading to cell death. This makes CdaA a prime target for small molecule inhibitors.[10][31]

  • Targeting PDEs: While counterintuitive, disrupting c-di-AMP homeostasis by inhibiting PDEs could also be a viable strategy. The resulting toxic accumulation of c-di-AMP leads to severe growth defects and cell lysis, a phenomenon that could be exploited therapeutically.[15]

  • Targeting Effectors: Designing molecules that interfere with the binding of c-di-AMP to its essential protein or RNA receptors could disrupt critical downstream physiological processes.

Conclusion

c-di-AMP has been firmly established as a master regulator in bacterial physiology. Its intricate network controls fundamental processes ranging from ion homeostasis and cell wall integrity to virulence and survival. The tight regulation of its cellular levels underscores its dual role as both an essential signaling molecule and a potential toxin. A thorough understanding of the synthesis, degradation, and reception of the c-di-AMP signal, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for basic research and for paving the way toward innovative therapeutic strategies that target this unique bacterial signaling system.

References

An In-depth Technical Guide to the Core Components of the c-di-AMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule utilized by a wide range of bacteria and archaea.[1] Discovered in 2008, it has since been identified as a central regulator of diverse and critical cellular processes.[2] In many Gram-positive bacteria, including significant human pathogens like Staphylococcus aureus and Listeria monocytogenes, c-di-AMP is essential for viability, making its signaling pathway an attractive target for novel antimicrobial drug development.[3][4]

This nucleotide messenger is involved in regulating cell wall homeostasis, potassium ion transport, DNA damage repair, sporulation, and biofilm formation.[1][3][5] Furthermore, c-di-AMP produced by pathogenic bacteria can be detected by the host's innate immune system, triggering a robust immune response, highlighting its role in host-pathogen interactions.[2][6][7] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesis enzymes (diadenylate cyclases) and degradation enzymes (phosphodiesterases).[8] This guide provides a detailed overview of the core components of this pathway, quantitative data, key experimental protocols, and visual representations of the signaling networks.

Core Components: Synthesis and Degradation

The cellular pool of c-di-AMP is tightly regulated by two opposing enzymatic activities: synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs).

Diadenylate Cyclases (DACs): The Synthesizers

DACs catalyze the condensation of two ATP molecules to form c-di-AMP and two pyrophosphate molecules.[8] Bacteria can possess one or more DACs, each often responding to different cellular signals. The primary DACs are characterized by a conserved Diadenylate Cyclase (DAC) domain.[9]

  • CdaA (or DacA): This is the most common DAC, found in a wide variety of bacteria.[3] It is a membrane-bound enzyme often involved in maintaining cell wall homeostasis.[3][10] The cdaA gene is frequently located in an operon with genes involved in peptidoglycan synthesis, such as glmM, suggesting a direct link between c-di-AMP synthesis and cell wall integrity.[3][8]

  • DisA: This DNA integrity scanning protein is a soluble DAC that synthesizes c-di-AMP in response to DNA damage.[11][12] DisA can scan DNA for branched structures indicative of stalled replication forks; this interaction suppresses its cyclase activity, thus linking DNA integrity to the cellular c-di-AMP level.[11][12]

  • CdaS: Found in some spore-forming bacteria like Bacillus subtilis, CdaS is another DAC implicated in processes like spore germination.[5][13]

Regulation of DAC activity is complex, involving protein-protein interactions and localization. For instance, in B. subtilis, CdaA forms a complex with the regulatory protein CdaR and the phosphoglucosamine mutase GlmM.[10][14]

c_di_AMP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP c_di_AMP c-di-AMP ATP->c_di_AMP Synthesis pApA pApA c_di_AMP->pApA Hydrolysis AMP 2 AMP pApA->AMP Hydrolysis CdaA CdaA/DacA CdaA->c_di_AMP DisA DisA DisA->c_di_AMP CdaS CdaS CdaS->c_di_AMP GdpP GdpP GdpP->pApA PgpH PgpH PgpH->pApA

Caption: Core pathway of c-di-AMP synthesis from ATP and its degradation to pApA.

Phosphodiesterases (PDEs): The Degraders

To prevent toxic accumulation and to dynamically regulate signaling, c-di-AMP is hydrolyzed by specific phosphodiesterases.[8][10] These enzymes break the phosphodiester bonds of c-di-AMP to produce 5'-phosphoadenylyl-(3'-5')-adenosine (pApA), which can be further degraded to AMP.[3] The catalytic activity of these PDEs typically resides in a DHH/DHHA1 or an HD domain.[8]

  • GdpP: A well-characterized PDE containing a DHH-DHHA1 domain. Inactivation of GdpP leads to elevated c-di-AMP levels.[10]

  • PgpH (YqfF): Another PDE that contributes to c-di-AMP degradation, often containing an HD domain.[10] In B. subtilis, both GdpP and PgpH are required to keep c-di-AMP levels in a non-toxic range.[10]

Core Components: Receptors and Effectors

c-di-AMP exerts its regulatory effects by binding to a diverse array of molecular targets, including proteins and RNA molecules (riboswitches), thereby modulating their activity.

Protein Receptors
  • Potassium Transporters: A primary role of c-di-AMP is the regulation of potassium (K+) homeostasis.[5][15][16] It directly binds to and inhibits K+ uptake transporters (e.g., Ktr, Trk, KimA) and activates K+ export systems (e.g., CpaA, KhtT).[5][16] This control is critical, as imbalances in K+ levels and osmotic pressure can be lethal.[13]

  • Signal Transduction Proteins (DarA/DarB): In B. subtilis, c-di-AMP binds to dedicated signal transduction proteins like DarA and DarB.[13][14] In their apo state (without c-di-AMP), these proteins interact with other cellular targets. For example, DarB interacts with the (p)ppGpp synthetase/hydrolase Rel and the pyruvate (B1213749) carboxylase PycA, linking K+ levels to the stringent response and central metabolism.[13][14]

  • Metabolic Enzymes: c-di-AMP can directly regulate the activity of metabolic enzymes. In L. monocytogenes, it binds to and inhibits pyruvate carboxylase, which is crucial for carbon flux through the citric acid cycle.[17]

RNA Receptors (Riboswitches)

c-di-AMP is unique among second messengers in its ability to control a biological process by binding to both a protein and its corresponding mRNA.[18] It binds to specific riboswitches (e.g., the ydaO or cdaA riboswitch) to regulate the transcription or translation of genes, many of which are involved in ion transport.[15][19]

Host Receptors (STING Pathway)

When bacteria infect a eukaryotic host, c-di-AMP can enter the host cell cytoplasm. Here, it is recognized as a pathogen-associated molecular pattern (PAMP) by the host's innate immune system.[6][17] c-di-AMP directly binds to the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an anti-bacterial response.[1][2][6]

STING_Pathway cluster_bacteria Bacterium cluster_host Host Cell Cytosol c_di_AMP c-di-AMP STING STING c_di_AMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB Pathway STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN Type I Interferons p_IRF3->IFN Induces Expression Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Expression

Caption: Host immune recognition of bacterial c-di-AMP via the STING pathway.

Quantitative Data Summary

The precise regulation of the c-di-AMP pathway is reflected in its cellular concentrations and the binding affinities of its molecular targets.

Table 1: Cellular Concentrations of c-di-AMP

OrganismConditionConcentration (µM)Reference(s)
Bacillus subtilisStandard Growth~1.7 - 5.1[12]
Mycoplasma pneumoniaeStandard Growth~0.49 - 0.96[12]
Synechococcus elongatusStandard Growth~18.8[12]
Lactococcus lactisStandard Growth~2.0[20]

Table 2: Binding and Kinetic Parameters

MoleculeLigand/SubstrateParameterValueOrganismReference(s)
KhtT (K+ exporter)c-di-AMPK1/2 (activation)~40 µM (pH 7.5)Bacillus subtilis[21]
KhtT (K+ exporter)c-di-AMPK1/2 (activation)<1 µM (pH 8.5)Bacillus subtilis[21]
PstA (Receptor)c-di-AMPAffinity~10x higher than other DarA/PstA proteinsStaphylococcus aureus[22]

Experimental Protocols

Studying the c-di-AMP signaling pathway requires robust methodologies for quantification, binding analysis, and enzyme activity measurement.

Protocol 1: Quantification of c-di-AMP by LC-MS/MS

This method provides accurate and sensitive quantification of intracellular c-di-AMP.[18]

1. Cell Lysis and Metabolite Extraction:

  • Harvest bacterial cells (e.g., 50 OD600 units) by centrifugation at 4°C.[23]

  • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile, 50% methanol).

  • Lyse cells using mechanical disruption (e.g., bead beating with a FastPrep-24 instrument, 4 cycles at 6.5 m/s for 45s).[23]

  • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[23]

  • Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Separate metabolites on a C18 reverse-phase column using a gradient of mobile phases (e.g., Buffer A: 10 mM tributylamine, 15 mM acetic acid in water; Buffer B: Methanol).

  • Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transition for c-di-AMP (e.g., m/z 659.1 -> 136.0).

  • Quantify the c-di-AMP concentration by comparing the peak area to a standard curve generated with known concentrations of purified c-di-AMP.

LCMS_Workflow A Bacterial Culture B Cell Harvesting (Centrifugation) A->B C Metabolite Extraction (Acetonitrile/Methanol) B->C D Cell Lysis (Bead Beating) C->D E Clarification (Centrifugation) D->E F Supernatant Collection E->F G LC-MS/MS Analysis (C18 column, MRM) F->G H Data Analysis (Quantification vs. Standard Curve) G->H

Caption: Workflow for quantifying intracellular c-di-AMP using LC-MS/MS.

Protocol 2: Filter Binding Assay for Protein-c-di-AMP Interaction

This assay is a cost-effective method to determine the binding affinity (Kd) between a protein and c-di-AMP using a radiolabeled ligand.[24][25][26]

1. Preparation of Radiolabeled c-di-AMP:

  • Synthesize [α-32P]-c-di-AMP enzymatically using a purified diadenylate cyclase (e.g., DisA) and [α-32P]-ATP as the substrate.

  • Purify the resulting [32P]-c-di-AMP using HPLC.

2. Binding Reaction:

  • Incubate a constant concentration of the purified protein of interest (e.g., 100-500 nM) with varying concentrations of [32P]-c-di-AMP (e.g., 0.1 to 1.5 µM) in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).[24]

  • Include positive (a known c-di-AMP binding protein) and negative (e.g., BSA) controls.[25]

  • Allow the reactions to equilibrate at room temperature for 30 minutes.[24]

3. Filtration and Detection:

  • Prepare a dot blot or slot blot apparatus with a nitrocellulose membrane, which binds protein.[26]

  • Apply each binding reaction mixture to a well on the membrane under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while unbound [32P]-c-di-AMP will pass through.

  • Wash the filters with ice-cold binding buffer to remove non-specific interactions.

  • Quantify the radioactivity retained on each filter spot using a scintillation counter or phosphorimager.

4. Data Analysis:

  • Plot the amount of bound c-di-AMP as a function of the free c-di-AMP concentration.

  • Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Protocol 3: Diadenylate Cyclase (DAC) Activity Assay

This HPLC-based assay measures the rate of c-di-AMP synthesis by a DAC enzyme.[27][28]

1. Enzyme Reaction:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris pH 9.4, 300 mM NaCl, 10 mM MgCl2).[27][28]

  • Add a known concentration of the purified DAC enzyme (e.g., DisA) and the substrate, ATP (e.g., 1 mM).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).[27]

  • Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding EDTA or by heat inactivation.

2. HPLC Analysis:

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

  • Separate the substrate (ATP) and the product (c-di-AMP) using a suitable buffer gradient (e.g., 100 mM KH₂PO₄ and methanol).[28]

  • Monitor the elution profile using a UV detector at 254 nm.

3. Data Analysis:

  • Calculate the amount of c-di-AMP produced at each time point by integrating the area of the corresponding peak and comparing it to a standard curve.

  • Determine the initial reaction velocity (V0) from the linear phase of the product formation curve.

  • To determine kinetic parameters (Km, Vmax), repeat the assay with varying ATP concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Conclusion and Future Directions

The c-di-AMP signaling pathway is a complex and essential regulatory network in many bacteria. Its core components—synthesizing cyclases, degrading phosphodiesterases, and diverse receptors—work in concert to control fundamental physiological processes. The essentiality of this pathway in numerous pathogens makes it a prime target for the development of new antibiotics.[4][29] A deep understanding of the structure, function, and regulation of these components is critical for designing small molecule inhibitors that can disrupt this vital signaling network.[4] Future research will likely focus on elucidating the full range of c-di-AMP effectors in different species, understanding the upstream signals that modulate cyclase and phosphodiesterase activity, and exploiting this knowledge for therapeutic intervention.

References

Mechanism of STING Activation by c-di-AMP Diammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of STING activation by cyclic di-AMP (c-di-AMP) diammonium, tailored for researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic nucleic acids, which are often a hallmark of viral or bacterial infections. Cyclic dinucleotides (CDNs), such as cyclic di-adenosine monophosphate (c-di-AMP) produced by bacteria, are potent activators of this pathway. This guide provides a detailed examination of the molecular mechanism by which c-di-AMP, in its diammonium salt form, activates STING, leading to the production of type I interferons and other inflammatory cytokines. The diammonium salt form of c-di-AMP is commonly used in research due to its enhanced solubility and stability, while the core activating molecule remains c-di-AMP.

Core Mechanism of Activation

The activation of the STING pathway by c-di-AMP is a multi-step process that begins with the direct binding of the ligand to the STING protein and culminates in the transcription of immune-related genes.

  • Ligand Binding and Conformational Change: In its inactive state, STING exists as a dimer primarily localized to the endoplasmic reticulum (ER). The binding of a single c-di-AMP molecule to the V-shaped pocket of the C-terminal ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This "closed" conformation is stabilized by the interaction between the two LBDs.

  • Translocation and Oligomerization: This conformational shift triggers the translocation of the STING dimer from the ER to the Golgi apparatus. During this transit, STING dimers oligomerize into a larger signaling platform. This oligomerization is a crucial step for the subsequent recruitment and activation of downstream signaling molecules.

  • Recruitment and Activation of TBK1: The oligomerized STING complex serves as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1). The binding of TBK1 to STING leads to the autophosphorylation and activation of TBK1.

  • Phosphorylation of IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.

Quantitative Data on c-di-AMP and STING Interaction

The binding affinity and kinetics of c-di-AMP to STING have been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.

ParameterValueMethodSpeciesReference
Binding Affinity (Kd) 2.68 ± 0.23 µMIsothermal Titration Calorimetry (ITC)Human
3.79 ± 1.2 µMSurface Plasmon Resonance (SPR)Human
0.98 µMMicroscale Thermophoresis (MST)Mouse
Stoichiometry (N) 0.99 ± 0.03 (c-di-AMP per STING dimer)Isothermal Titration Calorimetry (ITC)Human
EC50 (IFN-β Induction) ~5 µMTHP-1 Lucia ISG Reporter CellsHuman

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study STING activation by c-di-AMP.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

  • Objective: To determine the binding affinity (Kd), stoichiometry (N), and thermodynamic parameters of c-di-AMP binding to STING.

  • Materials:

    • Purified recombinant STING C-terminal domain (CTD) (e.g., residues 139-379).

    • c-di-AMP diammonium salt dissolved in the same buffer as the protein.

    • ITC instrument (e.g., MicroCal PEAQ-ITC).

    • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Procedure:

    • Dialyze the purified STING protein against the ITC buffer overnight at 4°C.

    • Prepare a 20-50 µM solution of the STING protein in the ITC cell.

    • Prepare a 200-500 µM solution of c-di-AMP in the injection syringe using the dialysis buffer.

    • Set the experiment temperature to 25°C.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the c-di-AMP solution into the STING protein solution.

    • Record the heat changes associated with each injection.

    • Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding) and determine Kd, N, ΔH, and ΔS.

2. Cellular STING Activation Assay using Reporter Cells

  • Objective: To quantify the activation of the STING pathway in a cellular context by measuring the induction of a reporter gene under the control of an interferon-stimulated response element (ISRE).

  • Materials:

    • THP-1 Lucia ISG reporter cells (or other suitable reporter cell line).

    • This compound salt.

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Luciferase assay reagent (e.g., QUANTI-Luc).

    • Luminometer.

  • Procedure:

    • Plate the THP-1 Lucia ISG cells at a density of 100,000 cells per well in a 96-well plate.

    • Prepare a serial dilution of c-di-AMP.

    • For each concentration, mix the c-di-AMP with the transfection reagent according to the manufacturer's protocol to form lipid-c-di-AMP complexes.

    • Add the complexes to the cells and incubate for 24 hours at 37°C and 5% CO2.

    • After incubation, collect the cell supernatant.

    • Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence values against the c-di-AMP concentration to determine the EC50.

Visualizations of Signaling Pathways and Workflows

STING Activation Signaling Pathway

STING_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_dimer_ER Inactive STING Dimer (ER) c_di_AMP->STING_dimer_ER Binding Active_STING Active STING Oligomer (Golgi) STING_dimer_ER->Active_STING Translocation & Oligomerization TBK1 TBK1 Active_STING->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Translocation ISRE ISRE IFN_genes Type I IFN Genes ISRE->IFN_genes Transcription pIRF3_n->ISRE Binding

Caption: The STING signaling pathway initiated by c-di-AMP binding.

Experimental Workflow for Cellular STING Activation Assay

Cellular_Assay_Workflow A 1. Plate THP-1 Lucia ISG Cells B 2. Prepare c-di-AMP Serial Dilutions A->B C 3. Complex c-di-AMP with Transfection Reagent B->C D 4. Treat Cells and Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Add Luciferase Reagent E->F G 7. Measure Luminescence F->G H 8. Plot Data and Determine EC50 G->H

Caption: Workflow for measuring STING activation in reporter cells.

Logical Relationship of Key Components in STING Activation

Logical_Relationship Ligand c-di-AMP Receptor STING Dimer Ligand->Receptor Binds to Conformation Conformational Change (Closed State) Receptor->Conformation Induces Scaffold STING Oligomerization (Signaling Platform) Conformation->Scaffold Leads to Kinase TBK1 Activation Scaffold->Kinase Enables TranscriptionFactor IRF3 Phosphorylation & Dimerization Kinase->TranscriptionFactor Results in Response Type I Interferon Production TranscriptionFactor->Response Drives

Caption: Key molecular events in c-di-AMP-mediated STING activation.

An In-depth Technical Guide to the Role of Cyclic di-AMP in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, playing a pivotal role in the physiology and virulence of numerous pathogenic bacteria, particularly Gram-positive species.[1][2][3][4] Synthesized and degraded by specific enzymes, the intracellular concentration of c-di-AMP is tightly controlled, influencing a wide array of cellular processes from cell wall homeostasis and ion transport to biofilm formation and the host immune response.[3][5] Its essentiality for the viability of many pathogens, including Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis, combined with its absence in mammalian cells, makes the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents.[2][6][7] This technical guide provides a comprehensive overview of c-di-AMP signaling in bacterial pathogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The term "c-di-AMP diammonium" refers to a common salt form of c-di-AMP used in laboratory settings; the biological activity is conferred by the c-di-AMP molecule itself.

c-di-AMP Signaling Pathways in Bacterial Pathogenesis

The cellular levels of c-di-AMP are meticulously regulated by the balanced activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[2] Alterations in the levels of this second messenger have profound effects on bacterial survival and virulence.[2][6]

Synthesis and Degradation of c-di-AMP

Diadenylate cyclases, such as DacA, are responsible for the synthesis of c-di-AMP.[3] Conversely, phosphodiesterases, including GdpP and Pde2, hydrolyze c-di-AMP to linear 5'-phosphoadenylyl-adenosine (pApA) or directly to AMP, thereby reducing its intracellular concentration.[2][8] This dynamic interplay ensures that c-di-AMP levels are appropriate for the prevailing environmental conditions.

ATP 2 ATP DacA Diadenylate Cyclase (e.g., DacA) ATP->DacA c_di_AMP c-di-AMP GdpP Phosphodiesterase (e.g., GdpP) c_di_AMP->GdpP Pde2 Phosphodiesterase (e.g., Pde2) c_di_AMP->Pde2 pApA pApA pApA->Pde2 AMP 2 AMP DacA->c_di_AMP GdpP->pApA Pde2->AMP cluster_bacteria Bacterial Cell cluster_host Host Cell c_di_AMP c-di-AMP K_transporters Potassium Transporters c_di_AMP->K_transporters Regulates Cell_wall Cell Wall Synthesis c_di_AMP->Cell_wall Regulates Virulence_factors Virulence Factors c_di_AMP->Virulence_factors Regulates STING STING Pathway c_di_AMP->STING Secreted & Activates Immune_response Type I Interferon Response STING->Immune_response start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest quench Quench Metabolism (Liquid Nitrogen) harvest->quench extract Nucleotide Extraction (Methanol/Acetonitrile/Water) quench->extract lyse Cell Lysis (Bead Beating) extract->lyse clarify Clarify Lysate (Centrifugation) lyse->clarify filter Filter Supernatant (0.22 µm filter) clarify->filter lcms LC-MS/MS Analysis filter->lcms quantify Quantification (Standard Curve) lcms->quantify end Normalized c-di-AMP Concentration quantify->end

References

An In-depth Technical Guide on Cyclic di-AMP Diammonium Salt and the Host Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic di-AMP (c-di-AMP), a bacterial second messenger, has emerged as a potent modulator of the host innate immune system. As a Pathogen-Associated Molecular Pattern (PAMP), it is recognized by cytosolic surveillance pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned c-di-AMP, particularly its stable diammonium salt form, as a promising candidate for vaccine adjuvants and immunotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of c-di-AMP-mediated immune activation, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to Cyclic di-AMP

Bis-(3',5')-cyclic dimeric adenosine (B11128) monophosphate (c-di-AMP) is a crucial signaling molecule in many bacteria, regulating diverse physiological processes including cell wall homeostasis, potassium transport, and DNA repair.[1][2] During bacterial infections, c-di-AMP can be released into the host cell cytosol, where it is detected by the host's innate immune system. The diammonium salt of c-di-AMP is a commonly used, stable form for research purposes.[3]

Host Recognition of c-di-AMP and Downstream Signaling

The primary pathway for host recognition of c-di-AMP is the STING (Stimulator of Interferon Genes) pathway. However, other sensors and signaling cascades are also involved, creating a multi-faceted immune response.

The Central Role of the STING Pathway

Cytosolic c-di-AMP directly binds to the endoplasmic reticulum-associated protein STING.[4] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[6]

c_di_AMP_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c-di-AMP c-di-AMP STING_ER STING (ER) c-di-AMP->STING_ER Binds STING_Golgi STING (Golgi) Dimerization & Activation STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes (IFN-β, etc.) pIRF3->IFN_Genes Induces Transcription

c-di-AMP-STING-IFN Signaling Pathway
Alternative Sensors and Pathways

While STING is the central mediator, other proteins have been identified as sensors or modulators of the c-di-AMP response:

  • DDX41: The DEAD-box helicase DDX41 has been identified as a cytosolic DNA sensor that can also directly bind to c-di-AMP.[7][8] DDX41 is thought to act upstream of or in concert with STING to facilitate the type I IFN response.[8]

  • RECON: The oxidoreductase RECON (REductase COntrolling NF-κB) binds to c-di-AMP with high affinity.[9][10] This interaction inhibits RECON's enzymatic activity and can lead to increased NF-κB activation, promoting a pro-inflammatory, antibacterial state.[4][10][11] RECON can also act as a sink for c-di-AMP, potentially modulating the magnitude of STING activation.[9]

  • NLRP3 Inflammasome: c-di-AMP can induce the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] This activation is dependent on potassium and calcium mobilization but appears to be independent of STING.[3]

c_di_AMP_Alternative_Pathways cluster_DDX41 DDX41 Pathway cluster_RECON RECON Pathway cluster_NLRP3 NLRP3 Inflammasome c-di-AMP c-di-AMP DDX41 DDX41 c-di-AMP->DDX41 Binds RECON RECON c-di-AMP->RECON Binds & Inhibits NLRP3 NLRP3 Inflammasome Activation c-di-AMP->NLRP3 STING STING DDX41->STING Signals to NFkB NF-κB Activation RECON->NFkB Leads to IL1b IL-1β / IL-18 Secretion NLRP3->IL1b

Alternative c-di-AMP Signaling Pathways

Quantitative Data on c-di-AMP-Host Interactions

The following tables summarize key quantitative data from various studies on the interaction of c-di-AMP with host immune components.

Table 1: Binding Affinities of c-di-AMP to Host Proteins

Host ProteinLigandBinding Affinity (Kd)MethodReference
Human STINGc-di-GMP~5 µMIsothermal Titration Calorimetry (ITC)[12]
RECONc-di-AMPHigh Affinity*Pull-down assays[9][10]
DDX41c-di-GMP~5.65 µMNot specified[8]
STING CTDc-di-GMP~14.54 µMNot specified[8]
KhtT (B. subtilis)c-di-AMP~130 nMIsothermal Titration Calorimetry (ITC)[13]

Note: The affinity of RECON for c-di-AMP is stated to be 16 times tighter than that of STING for c-di-AMP, though a specific Kd value for the latter interaction is not provided in the reference.[9]

Table 2: In Vitro Concentrations and Effects of c-di-AMP

Cell Typec-di-AMP ConcentrationObserved EffectReference
Murine BMDMs0.01 - 10 µMInduction of IFN-β and IL-6 expression[14]
Murine cDCs and pDCs5 µg/mlUpregulation of T cell co-stimulatory molecules and IFN-β production[15]
HEK293T cells10 µMSTING-dependent type I interferon response
THP-1 cells1-100 mg/mlInduction of type I interferons

Table 3: In Vivo Adjuvant Dosing of c-di-AMP in Mice

Mouse StrainAdjuvant DoseRoute of AdministrationAntigenObserved EffectReference
C57BL/610 µ g/dose PulmonaryOvalbumin (OVA)Enhanced antigen-specific IgG titers and a strong Th1/Th17 response
BALB/cNot specified*Subcutaneous (s.c.)BCGEnhanced proinflammatory cytokine responses to homologous and heterologous stimuli
BALB/cNot specified**Intranasal (i.n.)Ovalbumin (OVA)Generation of balanced Th1, Th2, and Th17 responses

Note: In this study, a recombinant BCG strain overexpressing a di-adenylate cyclase was used to increase endogenous c-di-AMP levels. *Note: This study used cyclic di-GMP (CDG) as the adjuvant.

Detailed Experimental Protocols

In Vitro STING Activation Assay

This protocol describes the stimulation of cells with c-di-AMP to assess the activation of the STING pathway.

STING_Activation_Workflow start Start: Seed Cells prep Prepare c-di-AMP & Digitonin (B1670571) Solution start->prep stim Cell Permeabilization & Stimulation prep->stim incubate Incubate Cells stim->incubate harvest Harvest Supernatant / Lysates incubate->harvest analyze Analyze: ELISA, qPCR, Western Blot harvest->analyze end End analyze->end

Workflow for in vitro STING Activation Assay

Materials:

  • HEK293T cells or other suitable cell line

  • c-di-AMP diammonium salt

  • Digitonin

  • Permeabilization buffer (50 mM HEPES [pH 7.0], 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 0.1 mM DTT, 1 mM ATP, 0.1 mM GTP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Reagents for downstream analysis (ELISA kits, qPCR reagents, antibodies for Western blotting)

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare a stock solution of c-di-AMP in sterile water.

  • On the day of the experiment, prepare the stimulation mix by diluting c-di-AMP (e.g., to a final concentration of 10 µM) and digitonin (e.g., to 10 µg/ml) in permeabilization buffer.

  • Aspirate the culture medium from the cells and gently wash with PBS.

  • Add the stimulation mix to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Remove the permeabilization buffer and replace it with fresh, complete culture medium.

  • Incubate the cells for the desired time period (e.g., 8 hours for gene expression analysis or 24 hours for cytokine secretion).

  • Harvest the cell culture supernatant for cytokine analysis by ELISA or lyse the cells for RNA extraction (for qPCR) or protein extraction (for Western blotting to detect phosphorylated TBK1 or IRF3).

c-di-AMP Pull-Down Assay

This protocol is for identifying proteins that bind to c-di-AMP using biotinylated c-di-AMP and streptavidin beads.

Materials:

  • Biotinylated c-di-AMP

  • Streptavidin-coated magnetic beads

  • Cell lysate from the cells of interest

  • Lysis buffer (composition may vary, but typically contains a non-ionic detergent like NP-40 or Triton X-100, protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare cell lysate by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Pre-clear the lysate by incubating with streptavidin beads alone to reduce non-specific binding.

  • Incubate the pre-cleared lysate with biotinylated c-di-AMP for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.

  • Add streptavidin beads to the lysate-c-di-AMP mixture and incubate for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by resuspending them in elution buffer and heating.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate proteins (e.g., DDX41, STING) or by mass spectrometry for unbiased identification of binding partners.

NLRP3 Inflammasome Activation Assay

This protocol outlines a two-step method to assess c-di-AMP-induced NLRP3 inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • LPS (lipopolysaccharide)

  • This compound salt

  • Opti-MEM or other serum-free medium

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for caspase-1 activity assay)

Procedure:

  • Priming Step: Seed BMDMs or differentiated THP-1 cells in culture plates. Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Activation Step: After priming, wash the cells to remove LPS.

  • Stimulate the cells with c-di-AMP (concentrations may vary, typically in the µM range) in serum-free medium for a defined period (e.g., 6 hours).

  • Analysis:

    • Collect the cell culture supernatant and analyze for secreted IL-1β by ELISA.

    • Lyse the cells and measure caspase-1 activity using a specific substrate.

    • Analyze cell lysates by Western blotting to detect cleaved caspase-1 (p20/p10 subunits) and mature IL-1β (p17).

c-di-AMP as a Vaccine Adjuvant

c-di-AMP has shown significant promise as a vaccine adjuvant, particularly for mucosal vaccines. It can enhance both humoral and cellular immunity, promoting a balanced Th1/Th2/Th17 response.[3][15] When co-administered with an antigen, c-di-AMP can increase antigen uptake by antigen-presenting cells and stimulate their maturation and activation, leading to a more robust and durable immune response.[15] The combination of c-di-AMP with other adjuvants, such as alum, has been shown to synergistically enhance immune responses.

Conclusion

Cyclic di-AMP diammonium salt is a powerful tool for probing the intricacies of the innate immune system and holds great potential for the development of novel vaccines and immunotherapies. Its ability to activate the STING pathway, as well as other immune sensors, results in a multi-faceted immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the immunomodulatory properties of this fascinating molecule.

Disclaimer: The experimental protocols provided are for informational purposes only and may require optimization for specific experimental conditions and cell types. Always adhere to laboratory safety guidelines.

References

An In-depth Technical Guide to Cyclic di-AMP Riboswitch Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory mechanisms of the cyclic di-adenosine monophosphate (c-di-AMP) riboswitch. It details the signaling pathway, the molecular mechanics of gene regulation, quantitative binding data, and the key experimental protocols used for its characterization. This document is intended to serve as a foundational resource for professionals engaged in antibacterial research and drug discovery.

The c-di-AMP Signaling Pathway: A Central Regulatory Hub

Cyclic di-AMP is a critical second messenger in many Gram-positive bacteria, playing a pivotal role in maintaining cellular homeostasis.[1][2] Its intracellular concentration is tightly controlled by the balanced activity of synthesis and degradation enzymes. Diadenylate cyclases (DACs) synthesize c-di-AMP from two molecules of ATP, while phosphodiesterases (PDEs) degrade it into pApA or AMP.[3][4] Fluctuations in c-di-AMP levels are sensed by various effector molecules, including protein receptors and a widespread class of RNA regulators known as the ydaO-type c-di-AMP riboswitch.[5][6] This riboswitch directly links c-di-AMP concentration to the expression of genes crucial for processes such as potassium transport, cell wall metabolism, osmotic stress response, and sporulation.[1][5][7]

G cluster_regulation Regulation ATP 2x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (e.g., GdpP, PdeA) cdiAMP->PDE Riboswitch c-di-AMP Riboswitch (ydaO-type) cdiAMP->Riboswitch Binds & Activates pApA_AMP pApA / 2x AMP PDE->pApA_AMP Product DownstreamGenes Downstream Genes (e.g., K⁺ transporters, Osmolyte synthases) Riboswitch->DownstreamGenes Controls Expression Response Cellular Response (e.g., Osmotic Balance, Cell Wall Homeostasis) DownstreamGenes->Response Leads to caption Fig 1. The c-di-AMP signaling pathway.

Fig 1. The c-di-AMP signaling pathway.

The Riboswitch Mechanism: A Ligand-Induced Conformational Switch

The c-di-AMP riboswitch is a structured non-coding RNA element typically located in the 5' untranslated region (5'-UTR) of the mRNA it regulates.[8] It functions by adopting different secondary structures depending on the presence or absence of its cognate ligand, c-di-AMP.

  • Unbound State (Gene ON): In the absence or at low concentrations of c-di-AMP, the riboswitch's expression platform folds into a conformation containing an anti-terminator stem. This structure allows RNA polymerase to proceed with transcription of the downstream coding sequence, leading to gene expression.

  • Bound State (Gene OFF): When intracellular c-di-AMP levels rise, two molecules of the ligand bind to the riboswitch's aptamer domain.[8][9] This binding event induces a significant conformational change, stabilizing a terminator hairpin structure in the expression platform.[10] This terminator structure causes premature dissociation of the RNA polymerase, halting transcription and thus turning gene expression "OFF".[10] This mechanism allows the cell to rapidly downregulate the production of specific proteins in response to an accumulation of the c-di-AMP signal.

G cluster_on Low c-di-AMP (Gene ON) cluster_off High c-di-AMP (Gene OFF) UTR_on 5'-UTR Aptamer_on Aptamer (Unbound) AntiTerm Anti-terminator CDS_on Coding Sequence (Gene) RNAP_on RNA Polymerase RNAP_on->CDS_on Transcription Proceeds ligand 2x c-di-AMP Aptamer_off Aptamer (Bound) ligand->Aptamer_off UTR_off 5'-UTR Terminator Terminator Hairpin CDS_off Coding Sequence Stop Transcription Terminated Terminator->Stop Causes Dissociation RNAP_off RNA Polymerase RNAP_off->Terminator caption Fig 2. The c-di-AMP riboswitch 'OFF' mechanism. G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Identify Putative Riboswitch (Bioinformatics) synthesis RNA Synthesis (In Vitro Transcription) start->synthesis structure Structural Analysis (In-line Probing, SHAPE) synthesis->structure RNA Sample binding Binding & Thermo Analysis (ITC, DSC, SPR) synthesis->binding RNA Sample reporter Functional Assay (Reporter Gene Fusion: lacZ, GFP) synthesis->reporter Constructs for in vivo assay model Integrate Data & Develop Regulatory Model structure->model xtal High-Resolution Structure (X-ray Crystallography, NMR) binding->xtal Guides crystallization binding->model xtal->model knockout Genetic Validation (Test in DAC/PDE knockout strains) reporter->knockout reporter->model knockout->model caption Fig 3. General experimental workflow for riboswitch analysis.

References

A Technical Guide to Cyclic di-AMP Signaling in Bacillus subtilis and Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many Gram-positive bacteria, playing a central role in regulating fundamental physiological processes. Unlike other bacterial second messengers, c-di-AMP is essential for the viability of numerous species, including the model organism Bacillus subtilis and the major human pathogen Staphylococcus aureus. This essentiality, coupled with its absence in eukaryotes, makes the c-di-AMP signaling network a promising target for novel antimicrobial therapies. This technical guide provides an in-depth overview of the core components, regulatory mechanisms, and physiological roles of c-di-AMP signaling in B. subtilis and S. aureus. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to c-di-AMP Signaling

Discovered as a signaling molecule synthesized by the DisA protein in Bacillus subtilis, cyclic di-AMP is now recognized as a ubiquitous second messenger in the bacterial domain and some archaea.[1] Its synthesis from two molecules of ATP by diadenylate cyclases (DACs) and degradation to 5'-phosphadenylyl-adenosine (pApA) or AMP by phosphodiesterases (PDEs) allows for the precise control of its intracellular concentration.[2][3] Fluctuations in c-di-AMP levels in response to environmental and cellular cues are sensed by a variety of effector molecules, including proteins and riboswitches, to modulate downstream processes.[2][4] In both B. subtilis and S. aureus, c-di-AMP signaling is intricately linked to potassium homeostasis, cell wall integrity, DNA damage repair, and antibiotic resistance.[5][6][7]

c-di-AMP Signaling in Bacillus subtilis

B. subtilis possesses a complex c-di-AMP signaling network with multiple enzymes for its synthesis and degradation, allowing for nuanced regulation in response to diverse conditions.

Synthesis of c-di-AMP

B. subtilis encodes three diadenylate cyclases:

  • DisA (DNA integrity scanning protein): A unique enzyme that scans the chromosome for DNA lesions.[8] Upon encountering DNA damage, its cyclase activity is inhibited, linking DNA integrity to sporulation progression.[8]

  • CdaA (Cyclase-diadenylate A): Considered the primary "housekeeping" cyclase, CdaA is a membrane-associated protein essential for growth.[1][5] Its activity is linked to cell wall homeostasis and is regulated by interactions with CdaR and the phosphoglucosamine mutase GlmM.[5][9]

  • CdaS (Cyclase-diadenylate S): A sporulation-specific cyclase that is required for efficient spore germination.[10] Its activity is controlled by an N-terminal autoinhibitory domain.[10]

Degradation of c-di-AMP

Two phosphodiesterases regulate c-di-AMP levels in B. subtilis:

  • GdpP (GGDEF domain protein containing phosphodiesterase): A membrane-bound DHH-DHHA1 family PDE that degrades c-di-AMP to pApA.[4] Its activity is inhibited by the stringent response alarmone (p)ppGpp.[4]

  • PgpH (HD-domain phosphodiesterase): A membrane-associated HD-domain containing PDE that also hydrolyzes c-di-AMP.[4]

Effector-Mediated Responses

c-di-AMP modulates various cellular processes in B. subtilis through a range of effectors:

  • Potassium Homeostasis: c-di-AMP directly regulates potassium transporters like KtrA and controls the expression of others via the ydaO riboswitch, preventing toxic accumulation of potassium ions.

  • Osmoregulation: The molecule is crucial for managing osmotic stress, a function tied to its control over potassium and other osmolyte transporters.[11]

  • Signal Transduction Proteins: c-di-AMP binds to the PII-like signal transduction proteins DarA and DarB, which in their apo-form interact with other proteins to modulate metabolic processes, including the stringent response.[4]

  • DNA Damage Response: Through DisA, c-di-AMP levels signal the state of DNA integrity, influencing developmental processes like sporulation.[8]

G cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Regulation & Effectors ATP ATP DisA DisA ATP->DisA 2x CdaA CdaA ATP->CdaA 2x CdaS CdaS ATP->CdaS 2x cdiAMP c-di-AMP DisA->cdiAMP CdaA->cdiAMP CdaS->cdiAMP GdpP GdpP cdiAMP->GdpP PgpH PgpH cdiAMP->PgpH K_transporters K+ Transporters (e.g., KtrA) cdiAMP->K_transporters Inhibits activity ydaO_riboswitch ydaO Riboswitch cdiAMP->ydaO_riboswitch Controls expression DarA_DarB DarA / DarB cdiAMP->DarA_DarB Binds pApA pApA GdpP->pApA PgpH->pApA DNA_Integrity DNA Integrity DNA_Integrity->DisA Inhibits synthesis ppGpp (p)ppGpp ppGpp->GdpP Inhibits degradation ppGpp->PgpH Inhibits degradation

c-di-AMP Signaling Pathway in Bacillus subtilis.

c-di-AMP Signaling in Staphylococcus aureus

In S. aureus, the c-di-AMP signaling pathway is more streamlined compared to B. subtilis but is equally critical for the bacterium's survival and pathogenesis.

Synthesis of c-di-AMP

S. aureus utilizes a single diadenylate cyclase for c-di-AMP production:

  • DacA (Diadenylate cyclase A): A membrane-anchored enzyme that is the sole source of c-di-AMP in this organism.[12][13] DacA is essential for growth under standard laboratory conditions, and its activity is linked to cell wall homeostasis and beta-lactam resistance.[13][14] The activity of DacA can be inhibited by the phosphoglucosamine mutase GlmM.[14][15]

Degradation of c-di-AMP

Two phosphodiesterases are responsible for c-di-AMP degradation in S. aureus:

  • GdpP: The primary c-di-AMP phosphodiesterase, GdpP, is a membrane-bound protein that hydrolyzes c-di-AMP to pApA.[3][7] Loss-of-function mutations in gdpP lead to high intracellular c-di-AMP levels and are associated with increased resistance to β-lactam antibiotics.[6]

  • Pde2: A second, cytoplasmic DHH/DHHA1 domain-containing PDE.[3][6] While it can hydrolyze c-di-AMP, Pde2 shows a preference for degrading pApA to AMP.[3]

Effector-Mediated Responses

The c-di-AMP signaling network in S. aureus governs several key aspects of its physiology:

  • Cell Wall Homeostasis and Antibiotic Resistance: High levels of c-di-AMP are linked to increased peptidoglycan cross-linking and cell wall thickness, contributing to resistance against cell wall-targeting antibiotics like oxacillin (B1211168) and fosfomycin.[6][12]

  • Potassium and Osmotic Regulation: Similar to B. subtilis, c-di-AMP is a critical regulator of potassium uptake, binding to components of potassium transporters like KtrA and the sensor kinase KdpD to prevent osmotic stress.[7]

  • Cell Size Control: Altered levels of c-di-AMP have been shown to impact the cell size of S. aureus, with high levels leading to a reduction in cell diameter.[12]

  • Virulence: The regulation of cell wall properties and stress responses by c-di-AMP has implications for the virulence of S. aureus.

G cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Regulation & Effectors ATP ATP DacA DacA ATP->DacA 2x cdiAMP c-di-AMP DacA->cdiAMP GdpP GdpP cdiAMP->GdpP K_transporters K+ Transporters (KtrA, KdpD) cdiAMP->K_transporters Inhibits activity CellWall Cell Wall Homeostasis (β-lactam Resistance) cdiAMP->CellWall Modulates CellSize Cell Size cdiAMP->CellSize Influences pApA pApA GdpP->pApA Pde2 Pde2 AMP AMP Pde2->AMP pApA->Pde2 GlmM GlmM GlmM->DacA Inhibits

c-di-AMP Signaling Pathway in Staphylococcus aureus.

Data Presentation: Quantitative Analysis of c-di-AMP Signaling

This section summarizes key quantitative data related to c-di-AMP signaling in B. subtilis and S. aureus.

Table 1: Intracellular c-di-AMP Concentrations

OrganismStrain/Conditionc-di-AMP Concentration (µM)Method
B. subtilisVegetative Growth~1.7LC-MS/MS
B. subtilisSporulation~5.1LC-MS/MS
S. aureusWild-Type (SEJ1)~2.8 ± 0.6LC-MS/MS
S. aureusWild-Type (LAC)~2.1 ± 0.3LC-MS/MS
S. aureusΔgdpP mutant (SEJ1)~42.9 ± 9.0LC-MS/MS
S. aureusΔgdpP mutant (LAC)~31.5 ± 4.5LC-MS/MS

Table 2: Enzyme Activity and Kinetics

OrganismEnzymeActivityKinetic ParametersNotes
S. aureusDacA (catalytic domain)Diadenylate CyclaseCatalytic Rate: ~2.28 x 10⁻¹⁰ M/minActivity is slow in vitro and dependent on Mn²⁺ ions.
B. subtilisDisA, CdaA, CdaSDiadenylate CyclaseSpecific kinetic parameters (Km, kcat) not available in searched literature.Activity confirmed by heterologous expression in E. coli.
S. aureusGdpPc-di-AMP PhosphodiesteraseSpecific kinetic parameters not available in searched literature.Primary PDE for c-di-AMP.
S. aureusPde2pApA PhosphodiesterasePreferentially hydrolyzes pApA over c-di-AMP.Contributes to c-di-AMP homeostasis.
B. subtilisGdpP, PgpHc-di-AMP PhosphodiesteraseSpecific kinetic parameters not available in searched literature.Both contribute to c-di-AMP degradation.

Table 3: Binding Affinities of c-di-AMP Receptors

OrganismReceptor ProteinLigandBinding Affinity (Kd)Method
B. subtilisDarBc-di-AMP27.0 ± 1.98 nMIsothermal Titration Calorimetry (ITC)
S. aureusKdpD (USP domain)c-di-AMP2.0 ± 0.18 µMDifferential Radial Capillary Action of Ligand Assay (DRaCALA)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study c-di-AMP signaling.

Quantification of Intracellular c-di-AMP by LC-MS/MS

This protocol is adapted from methodologies used for c-di-AMP extraction and quantification in S. aureus and B. subtilis.

G start Start culture 1. Harvest Bacterial Culture (e.g., 50 OD600 units) start->culture spike 3. Spike with Internal Standard (¹³C,¹⁵N-labeled c-di-AMP) culture->spike extract 2. Nucleotide Extraction (Acetonitrile/Methanol/Water, 40:40:20) lyse 4. Cell Lysis (e.g., Bead beating) extract->lyse spike->extract clarify 5. Clarify Lysate (Centrifugation at 4°C) lyse->clarify dry 6. Dry Supernatant (SpeedVac) clarify->dry resuspend 7. Resuspend in Water dry->resuspend analyze 8. LC-MS/MS Analysis (Triple-quadrupole MS, SRM mode) resuspend->analyze quantify 9. Quantify c-di-AMP (Normalize to internal standard and cell mass/protein) analyze->quantify end End quantify->end

References

The Sentinel at the Wall: An In-depth Technical Guide to the Role of c-di-AMP in Bacterial Cell Wall Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria, particularly in Gram-positive species, where it plays an essential and multifaceted role in maintaining cell wall homeostasis. This ubiquitous signaling molecule is a central hub, integrating information about the structural integrity of the cell envelope and orchestrating a robust response to cell wall stress, including challenges from antibiotics. Fluctuations in intracellular c-di-AMP levels, tightly controlled by the opposing activities of diadenylate cyclases and phosphodiesterases, trigger a cascade of events that modulate peptidoglycan synthesis, cell size, and turgor pressure. This intricate regulatory network not only ensures bacterial survival under adverse conditions but also significantly impacts antibiotic resistance, making the c-di-AMP signaling pathway a promising target for novel antimicrobial strategies. This technical guide provides a comprehensive overview of the core signaling pathways, presents key quantitative data, details essential experimental protocols, and visualizes the complex relationships governing c-di-AMP's role as a sentinel of the bacterial cell wall.

Core Signaling Pathways in c-di-AMP Mediated Cell Wall Homeostasis

The cellular concentration of c-di-AMP is meticulously balanced by the synthetic activity of diadenylate cyclases (DACs) and the degradative activity of phosphodiesterases (PDEs). In many bacteria, the primary DAC is DacA (also known as CdaA), which synthesizes c-di-AMP from two ATP molecules.[1] The degradation of c-di-AMP is primarily carried out by the phosphodiesterase GdpP, which hydrolyzes it to linear 5'-phosphoadenylyl-adenosine (pApA).[1]

Cell wall stress, such as that induced by β-lactam antibiotics, triggers a signaling cascade that modulates c-di-AMP levels and downstream responses. In Bacillus subtilis, a sensor protein named CdaR has been identified which detects cell wall defects and, in response, activates c-di-AMP synthesis.[2] This increase in c-di-AMP levels is a crucial signal that helps the cell to cope with the damage.

Elevated c-di-AMP levels influence cell wall architecture in several ways. In Staphylococcus aureus, high concentrations of c-di-AMP lead to increased peptidoglycan cross-linking and a thicker cell wall.[3][4] This physiological adaptation contributes to increased resistance to cell wall-targeting antibiotics.[3] One of the mechanisms by which c-di-AMP exerts this control is through the activation of the three-component regulatory system VraTSR, a key regulator of the cell wall stress stimulon (CWSS).[3][4] Activation of the VraTSR system leads to the upregulation of a suite of genes involved in cell wall synthesis and a downregulation of autolysins, tipping the balance towards cell wall reinforcement.[3]

Beyond direct regulation of cell wall synthesis, c-di-AMP is a master regulator of cellular turgor pressure. By controlling the activity of ion and osmolyte transporters, c-di-AMP can modulate the internal osmotic pressure of the cell.[5] When the cell wall is compromised, an increase in c-di-AMP reduces turgor pressure, thereby alleviating mechanical stress on the weakened peptidoglycan sacculus and preventing cell lysis. This provides a window of opportunity for the cell to repair the damage and fortify its defenses.

c_di_AMP_Signaling_Pathway cluster_synthesis c-di-AMP Synthesis & Degradation cluster_stress_response Cell Wall Stress Response cluster_turgor Turgor Pressure Regulation 2_ATP 2 ATP DacA DacA (Cyclase) 2_ATP->DacA c-di-AMP c-di-AMP DacA->c-di-AMP GdpP GdpP (Phosphodiesterase) c-di-AMP->GdpP VraTSR VraTSR System c-di-AMP->VraTSR activates Ion_Transporters Ion/Osmolyte Transporters c-di-AMP->Ion_Transporters regulates pApA pApA GdpP->pApA Cell_Wall_Damage Cell Wall Damage (e.g., β-lactams) CdaR CdaR (Sensor) Cell_Wall_Damage->CdaR senses CdaR->DacA activates CWSS Cell Wall Stress Stimulon (CWSS) VraTSR->CWSS PG_Synthesis Increased Peptidoglycan Synthesis & Cross-linking CWSS->PG_Synthesis Autolysin_Repression Repression of Autolysins CWSS->Autolysin_Repression Cell_Wall_Thickening Cell Wall Thickening & Reinforcement PG_Synthesis->Cell_Wall_Thickening Autolysin_Repression->Cell_Wall_Thickening Turgor_Pressure Reduced Turgor Pressure Ion_Transporters->Turgor_Pressure Cell_Lysis_Prevention Prevention of Cell Lysis Turgor_Pressure->Cell_Lysis_Prevention

Caption: c-di-AMP signaling pathway in response to cell wall stress.

Quantitative Data on c-di-AMP's Impact on Cell Wall Homeostasis

The following tables summarize key quantitative findings from studies on the role of c-di-AMP in bacterial cell wall homeostasis, primarily focusing on Staphylococcus aureus.

Table 1: Intracellular c-di-AMP Concentrations and Phenotypic Changes in S. aureus

Strain BackgroundGenotypec-di-AMP Level (Relative to Wild-Type)Cell Wall Thickness (nm)Oxacillin MIC (µg/mL)Reference(s)
MRSA LACWild-Type1x21.0 ± 2.60.25[4]
MRSA LACΔgdpPIncreased27.3 ± 4.6256[4]
MRSA LACΔgdpP/Δpde2Highly Increased26.1 ± 4.1-[4]
MRSA LACdacAG206SDecreased20.2 ± 3.00.064[4]
-gdpP mutant~5-fold increase--[5]

Table 2: Binding Affinities of c-di-AMP to Receptor Proteins

ProteinOrganismMethodDissociation Constant (Kd)Reference(s)
KtrAS. aureusDRaCALA64.4 ± 3.4 nM[6]
KdpD (USP domain)S. aureusDRaCALA2 ± 0.18 µM[7]
DarBB. subtilisITC27.0 ± 1.98 nM[8]
KhtTB. subtilisITC~130 nM[6]

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential experiments used to investigate the role of c-di-AMP in bacterial cell wall homeostasis.

Quantification of Intracellular c-di-AMP by LC-MS/MS

This method allows for the precise quantification of c-di-AMP from bacterial cell lysates.

Materials:

  • Bacterial culture

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 µg/mL lysostaphin (B13392391) for S. aureus)

  • Extraction Solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)

  • 15N10-labeled c-di-AMP internal standard

  • Phosphate Buffered Saline (PBS), ice-cold

  • Centrifuge, sonicator, heat block

  • LC-MS/MS system (e.g., Triple Quadrupole) with a suitable column (e.g., reversed-phase C18)

Protocol:

  • Cell Harvesting: Grow bacterial cultures to the desired optical density (e.g., late exponential phase). Harvest a defined volume of culture by centrifugation (e.g., 5,000 x g, 10 min, 4°C).

  • Washing: Wash the cell pellet with ice-cold PBS to remove media components. Repeat the centrifugation and washing step.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. For Gram-positive bacteria, enzymatic lysis (e.g., with lysostaphin) is often required. Incubate at 37°C for 15-30 minutes. Further disruption can be achieved by sonication.

  • Metabolite Extraction: Add a known amount of 15N10-c-di-AMP internal standard to the lysate. Add 3-5 volumes of ice-cold Extraction Solvent. Vortex vigorously and incubate on ice for 15-30 minutes.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 16,000 x g, 15 min, 4°C) to pellet cell debris and precipitated proteins.

  • Sample Preparation: Carefully transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water). Inject the sample into the LC-MS/MS system.

  • Data Analysis: Quantify c-di-AMP by comparing the peak area of the analyte to that of the internal standard using selected reaction monitoring (SRM).[9][10][11] Normalize the c-di-AMP concentration to cell number, optical density, or total protein content.

LC_MS_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash with PBS Harvest->Wash Lyse Cell Lysis (Enzymatic/Mechanical) Wash->Lyse Extract Metabolite Extraction (with Internal Standard) Lyse->Extract Precipitate Protein Precipitation (Centrifugation) Extract->Precipitate Dry Dry Supernatant Precipitate->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Quantify Quantification & Normalization Analyze->Quantify

Caption: Workflow for c-di-AMP quantification by LC-MS/MS.

Competitive ELISA for c-di-AMP Quantification

This immunoassay provides a high-throughput method for measuring c-di-AMP concentrations.

Materials:

  • 96-well microtiter plates

  • c-di-AMP binding protein (e.g., recombinant CabP)[12]

  • Biotinylated c-di-AMP

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Bacterial lysates or standards

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with the c-di-AMP binding protein (e.g., 10 µg/mL in Coating Buffer) overnight at 4°C.[12]

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature.[12]

  • Competition Reaction: Prepare a mixture of your sample (or c-di-AMP standard) and a fixed concentration of biotinylated c-di-AMP. Add this mixture to the coated and blocked wells. Incubate for 2 hours at room temperature.[12]

  • Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate (diluted in Wash Buffer) to each well and incubate for 1 hour at room temperature.[12]

  • Substrate Addition: Wash the plate three times. Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of c-di-AMP in the sample.[13]

Analysis of c-di-AMP-Protein Interactions using DRaCALA

Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a rapid method to detect and quantify protein-ligand interactions.

Materials:

  • Purified protein or cell lysate containing the protein of interest

  • Radiolabeled c-di-AMP (e.g., 32P-c-di-AMP)

  • Nitrocellulose membrane

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2)

  • Phosphorimager and analysis software

Protocol:

  • Binding Reaction: In a microcentrifuge tube, mix the protein of interest with radiolabeled c-di-AMP in Binding Buffer. For determining binding affinity (Kd), use a fixed concentration of labeled c-di-AMP and a serial dilution of the protein.[7]

  • Spotting: Spot a small volume (1-2 µL) of the binding reaction mixture onto a dry nitrocellulose membrane.[14]

  • Capillary Action and Drying: Allow the solvent to spread via capillary action and the spot to dry completely. The protein and any bound ligand will be sequestered at the application site, while the free ligand will travel with the solvent front.[15]

  • Imaging: Expose the dried membrane to a phosphor screen and image using a phosphorimager.

  • Analysis: Quantify the signal intensity of the central spot (bound ligand) and the surrounding area (free ligand). The fraction of bound ligand can be calculated and plotted against the protein concentration to determine the Kd.[6][7]

Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

TEM provides high-resolution images of bacterial cells, allowing for the precise measurement of cell wall thickness.

Materials:

  • Bacterial culture

  • Primary Fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.2)

  • Secondary Fixative (e.g., 1% osmium tetroxide)

  • Dehydration series (graded ethanol (B145695) or acetone: 30%, 50%, 70%, 90%, 100%)

  • Embedding resin (e.g., Epon)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Ultramicrotome and TEM grids

  • Transmission Electron Microscope

Protocol:

  • Fixation: Harvest bacteria and fix with Primary Fixative for at least 2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the cells with buffer (e.g., cacodylate buffer) to remove the fixative.

  • Post-fixation: Fix the cells with Secondary Fixative for 1-2 hours to preserve lipids and enhance contrast.[17]

  • Dehydration: Dehydrate the samples by passing them through a graded series of ethanol or acetone.[18]

  • Infiltration and Embedding: Infiltrate the dehydrated cells with embedding resin and polymerize the resin in an oven.

  • Sectioning: Cut ultrathin sections (60-80 nm) of the embedded bacteria using an ultramicrotome.[17]

  • Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Image the sections using a TEM at high magnification.

  • Measurement: Measure the cell wall thickness from the acquired images using image analysis software (e.g., ImageJ). Multiple measurements should be taken from several different cells for statistical analysis.[4]

Muropeptide Analysis by UPLC-MS

This technique is used to determine the composition and cross-linking of peptidoglycan.

Materials:

  • Bacterial culture

  • SDS solution (e.g., 5%)

  • Enzymes: Pronase E, Muramidase (or lysostaphin for S. aureus)

  • Sodium borohydride (B1222165)

  • Orthophosphoric acid

  • Borate (B1201080) buffer (pH 9.0)

  • UPLC-MS system with a C18 column

Protocol:

  • Sacculi Isolation: Harvest bacterial cells and lyse them by boiling in SDS to remove cellular components, leaving behind the insoluble peptidoglycan sacculi.[19]

  • Washing: Wash the sacculi extensively with water by repeated centrifugation to remove all traces of SDS.

  • Enzymatic Digestion: Treat the purified sacculi with Pronase E to remove any remaining covalently attached proteins. Then, digest the peptidoglycan into individual muropeptides using muramidase.[20]

  • Reduction: Reduce the muramic acid residues of the muropeptides with sodium borohydride in borate buffer to prevent anomerization during chromatography.[21]

  • pH Adjustment: Stop the reduction reaction by acidifying with orthophosphoric acid to a pH of 3-4.[21]

  • UPLC-MS Analysis: Separate the muropeptides by reversed-phase UPLC. The eluent is directly analyzed by mass spectrometry to identify and quantify the different muropeptide species based on their mass-to-charge ratio.[19]

  • Data Analysis: Analyze the chromatograms and mass spectra to determine the relative abundance of different muropeptide monomers, dimers, and higher oligomers. The degree of peptidoglycan cross-linking can be calculated from these data.

Muropeptide_Analysis_Workflow Start Bacterial Cells Isolate Isolate Sacculi (Boiling in SDS) Start->Isolate Digest_1 Pronase E Digestion Isolate->Digest_1 Digest_2 Muramidase Digestion Digest_1->Digest_2 Reduce Reduction with Sodium Borohydride Digest_2->Reduce Adjust_pH Adjust pH Reduce->Adjust_pH Analyze UPLC-MS Analysis Adjust_pH->Analyze Data_Analysis Determine Cross-linking Analyze->Data_Analysis

Caption: Workflow for muropeptide analysis by UPLC-MS.

Conclusion and Future Directions

The second messenger c-di-AMP is undeniably a master regulator of bacterial cell wall homeostasis. Its intricate signaling network allows bacteria to sense and respond to cell envelope stress, modulate cell wall structure and turgor pressure, and ultimately survive challenges from the environment and the host immune system. The profound impact of c-di-AMP on antibiotic resistance highlights the therapeutic potential of targeting this pathway. Future research should focus on elucidating the precise molecular mechanisms by which c-di-AMP interacts with its various effectors to control cell wall synthesis and remodeling. A deeper understanding of the structural basis for these interactions will be crucial for the rational design of small molecule inhibitors that can disrupt c-di-AMP signaling. Such inhibitors could serve as powerful tools to resensitize resistant pathogens to existing antibiotics or act as novel antimicrobial agents in their own right. The continued exploration of the c-di-AMP signaling network promises to uncover new vulnerabilities in bacterial pathogens, paving the way for the development of next-generation therapies to combat infectious diseases.

References

The Role of c-di-AMP in Bacterial Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, playing a vital role in orchestrating cellular responses to a variety of environmental stressors. This essential signaling molecule is involved in maintaining cell wall integrity, osmotic balance, and DNA integrity, making it a key player in bacterial survival and pathogenesis. Understanding the intricate c-di-AMP signaling network is paramount for the development of novel antimicrobial strategies. This technical guide provides an in-depth exploration of the involvement of c-di-AMP in the bacterial stress response, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to c-di-AMP Signaling

Cyclic di-AMP is a signaling nucleotide synthesized from two molecules of ATP by diadenylate cyclases (DACs).[1][2] Its intracellular concentration is tightly regulated through the opposing activities of DACs and phosphodiesterases (PDEs), which degrade c-di-AMP to 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[3][4] The significance of c-di-AMP is underscored by its essentiality for the viability of many Gram-positive bacteria, including notable pathogens.[3][5] However, the accumulation of c-di-AMP can also be toxic, highlighting the importance of its precise regulation.[3][6] c-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, including proteins and riboswitches, thereby modulating their activity and influencing downstream physiological processes.[3][7]

c-di-AMP Synthesis and Degradation

The homeostasis of c-di-AMP is critical for bacterial viability and is maintained by the coordinated action of synthesis and degradation enzymes.

Synthesis: Diadenylate cyclases (DACs) are responsible for the synthesis of c-di-AMP from two ATP molecules. Bacteria can possess multiple DACs, each often responding to different cellular signals. For instance, in Bacillus subtilis, three distinct DACs have been identified: DisA, CdaA, and CdaS.[2] DisA is involved in monitoring DNA integrity, while CdaA is crucial for cell wall homeostasis.[2] CdaS is primarily expressed during sporulation.[1]

Degradation: Phosphodiesterases (PDEs) are responsible for the degradation of c-di-AMP. Two main families of PDEs have been characterized: the DHH/DHHA1 domain-containing GdpP-like enzymes and the HD domain-containing enzymes like PgpH.[3] These enzymes hydrolyze the phosphodiester bonds of c-di-AMP, ensuring that its intracellular levels are kept in check.[3] The activity of these enzymes is also subject to regulation, for example, by the stringent response alarmone (p)ppGpp.[8]

Quantitative Data on c-di-AMP in Stress Response

The intracellular concentration of c-di-AMP is dynamically regulated in response to various stress conditions. The following tables summarize key quantitative data related to c-di-AMP levels and its interaction with effector molecules.

Bacterial Species Stress Condition Change in c-di-AMP Level Reference
Staphylococcus aureusNitric oxide (NO·) stressElevated levels are toxic[9]
Staphylococcus aureusLow potassiumIncreased c-di-AMP is required for growth[10]
Streptococcus gallolyticusHigh osmotic stress1.5-fold higher in ΔgdpP mutant, leading to increased sensitivity[11]
Bacillus subtilisCell wall defectsIncreased production[12]
CyanobacteriaOsmotic and salt stressLevels are impacted, suggesting a role in acclimation[13]

Table 1: Changes in Intracellular c-di-AMP Levels Under Stress. This table illustrates the dynamic regulation of c-di-AMP concentrations in response to different environmental challenges.

Effector Molecule Bacterial Species Ligand Dissociation Constant (Kd) Reference
ydaO riboswitchMultiplec-di-AMPSub-nanomolar affinity[14]
KtrA (RCK_C domain)Staphylococcus aureusc-di-AMP-[15]
CpaA (RCK_C domain)Staphylococcus aureusc-di-AMP-[15]
KdpDStaphylococcus aureusc-di-AMP-[15]
PstAStaphylococcus aureusc-di-AMP-[15]
KhtTBacillus subtilisc-di-AMP-[16]
KimABacillus subtilisc-di-AMP-[17]
CabPStreptococcus pneumoniaec-di-AMP-[18]

Table 2: Binding Affinities of c-di-AMP to Effector Molecules. This table highlights the high affinity and specificity of c-di-AMP for its various protein and RNA targets. A dash (-) indicates that the specific Kd value was not provided in the cited source, although binding was confirmed.

c-di-AMP Signaling in Key Stress Responses

c-di-AMP is a central regulator in multiple stress response pathways, enabling bacteria to adapt and survive in challenging environments.

Osmotic Stress and Potassium Homeostasis

A primary and highly conserved function of c-di-AMP is the regulation of potassium (K+) homeostasis, which is crucial for maintaining turgor pressure and adapting to osmotic stress.[1][19] c-di-AMP directly binds to and inhibits the activity of several potassium uptake systems, such as the Trk, Ktr, and KimA transporters.[1][17] Conversely, it can activate potassium efflux systems.[16] This dual regulation prevents the toxic accumulation of potassium under high external concentrations and allows for rapid adjustments to changes in osmolarity.[1][20] In addition to directly targeting transporters, c-di-AMP also regulates the expression of genes involved in potassium transport and osmolyte uptake through the ydaO riboswitch.[14]

Osmotic_Stress_Signaling High_K High Extracellular K+ DAC Diadenylate Cyclases (e.g., CdaA) High_K->DAC Activates Low_Osmolarity Low Osmolarity Low_Osmolarity->DAC Activates c_di_AMP c-di-AMP DAC->c_di_AMP Synthesizes PDE Phosphodiesterases (e.g., GdpP) c_di_AMP->PDE Degraded by K_Uptake K+ Uptake Transporters (Ktr, KimA, Trk) c_di_AMP->K_Uptake Inhibits K_Efflux K+ Efflux Systems (e.g., KhtTU) c_di_AMP->K_Efflux Activates ydaO ydaO Riboswitch c_di_AMP->ydaO Binds to Turgor Turgor Pressure Regulation K_Uptake->Turgor K_Efflux->Turgor Osmolyte_Transport_Genes Osmolyte Transporter Gene Expression ydaO->Osmolyte_Transport_Genes Regulates Osmolyte_Transport_Genes->Turgor

Caption: c-di-AMP signaling in osmotic stress and potassium homeostasis.

DNA Damage Response

c-di-AMP plays a critical role in the DNA damage response, acting as a checkpoint for cell cycle progression and sporulation.[7][19] The diadenylate cyclase DisA functions as a DNA integrity sensor.[21] In the absence of DNA damage, DisA synthesizes c-di-AMP.[7] However, upon encountering branched DNA, indicative of stalled replication forks or DNA damage, the cyclase activity of DisA is allosterically inhibited.[7][21] This leads to a decrease in c-di-AMP levels, which in turn can influence the activity of DNA repair proteins like RecA and halt processes like sporulation until the damage is repaired.[7][19]

DNA_Damage_Response No_Damage Intact DNA DisA DisA (DAC) No_Damage->DisA Allows activity DNA_Damage DNA Damage (e.g., Branched DNA) DNA_Damage->DisA Inhibits RecA RecA DNA_Damage->RecA Activates c_di_AMP c-di-AMP DisA->c_di_AMP Synthesizes c_di_AMP->RecA Modulates activity Sporulation Sporulation c_di_AMP->Sporulation Promotes DNA_Repair DNA Repair RecA->DNA_Repair Mediates

Caption: Role of c-di-AMP in the DNA damage response.

Cell Wall Stress

c-di-AMP is intimately linked to cell wall homeostasis. In many Gram-positive bacteria, the diadenylate cyclase CdaA is involved in this process.[3] Alterations in c-di-AMP levels can affect susceptibility to cell wall-targeting antibiotics, such as β-lactams.[1][19] Generally, decreased c-di-AMP levels lead to increased susceptibility, while elevated levels can enhance resistance.[1] The underlying mechanisms are complex and can involve the regulation of peptidoglycan precursor synthesis and the modulation of cell wall composition.[3] Recent studies have also identified a sensor protein, CdaR, that detects cell wall defects and activates c-di-AMP synthesis, leading to a reduction in turgor pressure to prevent cell lysis.[12]

Cell_Wall_Stress_Response Cell_Wall_Stress Cell Wall Stress (e.g., β-lactams, cell wall defects) CdaR CdaR (Sensor) Cell_Wall_Stress->CdaR Activates CdaA CdaA (DAC) CdaR->CdaA Activates c_di_AMP c-di-AMP CdaA->c_di_AMP Synthesizes Turgor_Pressure Turgor Pressure c_di_AMP->Turgor_Pressure Reduces PG_Synthesis Peptidoglycan Synthesis c_di_AMP->PG_Synthesis Modulates Antibiotic_Resistance Antibiotic Resistance Turgor_Pressure->Antibiotic_Resistance PG_Synthesis->Antibiotic_Resistance

Caption: c-di-AMP signaling in response to cell wall stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study c-di-AMP signaling.

Quantification of Intracellular c-di-AMP

This is a highly sensitive and specific method for quantifying c-di-AMP.

  • Cell Lysis and Nucleotide Extraction:

    • Grow bacterial cultures to the desired optical density and subject them to the stress condition of interest.

    • Harvest cells by centrifugation at 4°C.

    • Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile (B52724), 50% water).

    • Lyse the cells by bead beating or sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Collect the supernatant containing the nucleotides.

  • Sample Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • If necessary, perform solid-phase extraction for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate nucleotides using a suitable column (e.g., a reverse-phase C18 column).[19]

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for elution.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for c-di-AMP.

    • Quantify c-di-AMP levels by comparing the peak area to a standard curve generated with known concentrations of purified c-di-AMP.

This method offers a higher throughput for c-di-AMP quantification.

  • Plate Coating and Blocking:

    • Coat a 96-well plate with a c-di-AMP binding protein (e.g., a purified recombinant CabP).[1]

    • Incubate to allow the protein to adhere to the well surface.

    • Wash the plate to remove unbound protein.

    • Block the remaining protein-binding sites on the wells with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competitive Binding:

    • Prepare c-di-AMP standards of known concentrations and the bacterial lysates to be tested.

    • In a separate plate or tubes, mix the standards or samples with a fixed amount of biotinylated c-di-AMP.

    • Add these mixtures to the coated and blocked 96-well plate.

    • Incubate to allow the free c-di-AMP (from the standard or sample) and the biotinylated c-di-AMP to compete for binding to the coated protein.

  • Detection:

    • Wash the plate to remove unbound c-di-AMP.

    • Add streptavidin conjugated to horseradish peroxidase (HRP) to each well and incubate. The streptavidin-HRP will bind to the biotinylated c-di-AMP that is bound to the plate.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the amount of c-di-AMP in the sample.

Identification of c-di-AMP Binding Proteins

This technique is used to isolate proteins that bind to c-di-AMP.

  • Preparation of Affinity Matrix:

    • Couple biotinylated c-di-AMP to streptavidin-coated magnetic beads or agarose (B213101) resin.[7][21]

    • Wash the beads/resin to remove any unbound biotinylated c-di-AMP.

  • Protein Binding:

    • Prepare a bacterial cell lysate.

    • Incubate the lysate with the c-di-AMP-coupled beads/resin to allow for binding of c-di-AMP receptor proteins.

    • As a negative control, incubate the lysate with beads/resin that have not been coupled to c-di-AMP.

  • Washing and Elution:

    • Wash the beads/resin extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by adding an excess of free c-di-AMP or biotin (B1667282) to the beads/resin.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify them by mass spectrometry.

DRaCALA is a high-throughput method for identifying protein-ligand interactions.[20][22]

  • Preparation of Radiolabeled Ligand:

    • Synthesize or purchase radiolabeled c-di-AMP (e.g., with 32P or 33P).

  • Protein Expression:

    • Overexpress individual proteins from a genomic library in a suitable host (e.g., E. coli).

    • Prepare cell lysates containing the overexpressed proteins.

  • Binding and Detection:

    • Mix a small volume of the cell lysate with the radiolabeled c-di-AMP.

    • Spot the mixture onto a nitrocellulose membrane.

    • The protein and any bound radiolabeled ligand will be retained at the application spot, while the unbound radiolabeled ligand will diffuse outwards with the solvent front through capillary action.

    • Dry the membrane and expose it to a phosphor screen.

    • Analyze the resulting image. A dark spot at the center indicates a protein-ligand interaction.

Functional Assays

This assay measures the uptake or efflux of potassium ions.

  • Cell Preparation:

    • Grow bacterial cells to mid-log phase.

    • Deplete the intracellular potassium by washing and resuspending the cells in a potassium-free buffer.

  • Transport Measurement:

    • Initiate potassium transport by adding a defined concentration of KCl to the cell suspension.

    • At various time points, take aliquots of the cell suspension and separate the cells from the supernatant by rapid filtration or centrifugation through silicone oil.

    • Measure the potassium concentration in the supernatant using atomic absorption spectrophotometry or an ion-selective electrode. The decrease in extracellular potassium concentration corresponds to cellular uptake.

    • Alternatively, measure the intracellular potassium concentration after lysing the cells.

This assay quantifies the ability of bacteria to form biofilms.

  • Biofilm Growth:

    • Grow bacterial cultures overnight.

    • Dilute the cultures in fresh medium and add them to the wells of a microtiter plate.

    • Incubate the plate under static conditions for a defined period (e.g., 24-48 hours) to allow for biofilm formation.

  • Quantification with Crystal Violet:

    • Carefully remove the planktonic cells by washing the wells with water or a buffer.

    • Stain the adherent biofilm with a crystal violet solution.

    • After a brief incubation, wash away the excess stain.

    • Solubilize the bound crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion and Future Directions

The second messenger c-di-AMP is a master regulator of the bacterial stress response, influencing a wide array of physiological processes essential for survival. Its involvement in osmotic regulation, DNA repair, and cell wall integrity makes the c-di-AMP signaling network a compelling target for the development of novel antibacterial agents. The methodologies outlined in this guide provide a framework for further investigation into the intricacies of this signaling pathway. Future research should focus on elucidating the full complement of c-di-AMP effector proteins in various pathogenic bacteria, understanding the precise molecular mechanisms of their regulation, and identifying specific inhibitors of c-di-AMP synthesis or signaling as potential therapeutic leads. A deeper understanding of this "essential poison" will undoubtedly pave the way for innovative strategies to combat bacterial infections.

References

Foundational Research on Cyclic di-AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclic di-AMP (c-di-AMP)

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger molecule utilized in signal transduction pathways across a wide range of bacteria and archaea. First identified in 2008, it has since been recognized as a central regulator of diverse and essential physiological processes.[1][2] Uniquely among bacterial second messengers, c-di-AMP is often essential for viability under standard laboratory conditions, yet its overaccumulation is toxic, highlighting the necessity for tight homeostatic control. This "essential poison" status stems from its multifaceted role in managing cell wall homeostasis, potassium and osmotic balance, DNA damage repair, sporulation, biofilm formation, and virulence.[3] Furthermore, as a molecule broadly produced by bacteria but absent in eukaryotes, c-di-AMP is recognized by the host innate immune system as a pathogen-associated molecular pattern (PAMP), triggering immune responses. This combination of essentiality in bacteria and immunomodulatory activity in hosts makes the c-di-AMP signaling network a promising target for novel antimicrobial agents and vaccine adjuvants.[2]

c-di-AMP Metabolism: A Tightly Regulated Cycle

The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).

Synthesis by Diadenylate Cyclases (DACs)

c-di-AMP is synthesized from two molecules of ATP (or ADP) through a condensation reaction catalyzed by enzymes containing a conserved Diadenylate Cyclase (DAC) domain.[4][5] Bacteria can possess one or more DACs, which are broadly classified into three main types:

  • CdaA (or DacA): The most common DAC, often membrane-associated and crucial for cell wall homeostasis.[5][6] Its activity can be modulated by protein-protein interactions, such as with the peptidoglycan biosynthesis enzyme GlmM.[6]

  • DisA: A DNA-integrity scanning protein that synthesizes c-di-AMP while scanning along DNA. Its enzymatic activity is allosterically inhibited upon binding to branched DNA or Holliday junctions, thereby pausing the cell cycle to allow for DNA repair.[5]

  • CdaS: A sporulation-specific DAC found in some bacteria like Bacillus subtilis, which plays a role in spore formation and germination.[7]

Degradation by Phosphodiesterases (PDEs)

To prevent toxic accumulation, c-di-AMP is hydrolyzed by specific phosphodiesterases. These enzymes cleave the phosphodiester bonds, typically converting c-di-AMP into the linear dinucleotide 5'-phosphoadenylyl-adenosine (pApA), which can be further broken down into AMP.[4][8] The primary PDEs possess one of two types of catalytic domains:

  • DHH/DHHA1 domain: Found in enzymes like GdpP, which is a major PDE in many Firmicutes.[8][9]

  • HD domain: Another class of metal-dependent phosphohydrolases capable of degrading c-di-AMP.

The interplay between DAC synthesis and PDE degradation ensures that c-di-AMP levels are rapidly adjusted in response to cellular and environmental signals.

c_di_AMP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Cellular Functions ATP 2 ATP DACs Diadenylate Cyclases (CdaA, DisA, CdaS) ATP->DACs Substrate c_di_AMP c-di-AMP DACs->c_di_AMP Catalyzes PDEs Phosphodiesterases (GdpP, PgpH) c_di_AMP->PDEs Substrate Functions Potassium Homeostasis Cell Wall Synthesis DNA Damage Response Host Immune Activation c_di_AMP->Functions Regulates pApA pApA PDEs->pApA Hydrolyzes to AMP 2 AMP pApA->AMP Further degradation

Caption: The lifecycle of c-di-AMP, from synthesis to degradation and function.

Core Signaling Pathways and Physiological Functions

c-di-AMP exerts its regulatory effects by binding to a diverse array of effector molecules, including protein receptors and RNA riboswitches.

Potassium and Osmotic Homeostasis

A primary and essential function of c-di-AMP is the regulation of intracellular potassium (K+) levels and osmotic pressure. High concentrations of c-di-AMP signal a K+-replete state, triggering mechanisms to reduce K+ uptake and increase its export. This is achieved through:

  • Direct binding to K+ transporters: c-di-AMP binds to regulatory components of K+ uptake systems, such as KtrA and KtrC, inhibiting their activity.[10]

  • Binding to riboswitches: c-di-AMP can bind to riboswitches in the 5' untranslated region of mRNAs that encode K+ transporters, leading to premature transcription termination and thus reducing their expression.[11]

  • Activation of K+ exporters: The molecule can activate K+ efflux systems, such as the KhtTU antiporter, to expel excess potassium.[12]

This multi-layered control is critical for preventing the toxic effects of excessive potassium accumulation and maintaining cellular turgor.

Potassium_Homeostasis c-di-AMP Regulation of Potassium Homeostasis cluster_uptake Potassium Uptake (Influx) cluster_export Potassium Export (Efflux) c_di_AMP High c-di-AMP (K+ Replete) KtrA_C KtrA / KtrC (Transporter Gating) c_di_AMP->KtrA_C Inhibits Riboswitch kimA/ktrA mRNA Riboswitch c_di_AMP->Riboswitch Inhibits (via binding) KhtTU KhtTU (K+/H+ Antiporter) c_di_AMP->KhtTU Activates Ktr_Transporter Ktr Transporter Activity KtrA_C->Ktr_Transporter Gates Transporter_Expression Transporter Expression Riboswitch->Transporter_Expression Controls Export_Activity K+ Export KhtTU->Export_Activity

Caption: c-di-AMP acts as a master regulator of bacterial potassium transport.
Cell Wall Homeostasis and Antibiotic Resistance

c-di-AMP is intimately linked to the integrity of the bacterial cell wall. Elevated levels of c-di-AMP have been shown to increase peptidoglycan cross-linking, resulting in a thicker, more robust cell wall.[1] This directly impacts antibiotic susceptibility, particularly to β-lactams, which target cell wall synthesis. Strains with mutations that lead to high c-di-AMP levels (e.g., in the PDE gdpP) often exhibit increased resistance to β-lactam antibiotics.[13] Conversely, low levels make bacteria more susceptible. This regulation connects c-di-AMP signaling directly to clinically relevant phenotypes.

DNA Damage Response

The diadenylate cyclase DisA functions as a checkpoint for DNA integrity. In the absence of DNA damage, DisA synthesizes c-di-AMP. However, when DisA encounters stalled replication forks or other DNA lesions, its cyclase activity is inhibited.[5] This pause in c-di-AMP production serves as a signal to halt cell cycle progression, allowing time for DNA repair mechanisms to be recruited and to restore genome integrity before replication and division resume.

Host-Pathogen Interactions: Triggering Innate Immunity

During infection, c-di-AMP produced by intracellular bacteria can be released into the host cell cytosol. The host recognizes c-di-AMP as a PAMP via the cGAS-STING signaling pathway. c-di-AMP directly binds to the STING (Stimulator of Interferon Genes) protein, inducing a conformational change that triggers a downstream signaling cascade.[2] This leads to the phosphorylation of the transcription factor IRF3, its translocation to the nucleus, and ultimately the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral and antibacterial state.[2]

STING_Pathway Host Immune Activation by c-di-AMP via STING cluster_pathogen Intracellular Bacterium cluster_host Host Cell Cytosol cluster_nucleus Nucleus Bacterium Pathogen c_di_AMP c-di-AMP Bacterium->c_di_AMP Releases STING STING (on ER membrane) c_di_AMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes ISRE ISRE Genes p_IRF3_dimer->ISRE Induces Transcription IFN Type I Interferons (IFN-α, IFN-β) ISRE->IFN

Caption: The c-di-AMP-STING pathway for innate immune activation.

Quantitative Data on c-di-AMP Signaling

The precise regulation of c-di-AMP signaling relies on the specific biochemical parameters of its metabolic enzymes and the binding affinities of its receptors. The data below, compiled from various studies, provides quantitative insights into these interactions.

Table 1: Intracellular Concentrations of c-di-AMP

Organism Condition c-di-AMP Concentration Citation
Staphylococcus aureus Wild-Type ~2-3 µM [1]
Staphylococcus aureus gdpP deletion mutant >11-fold increase vs. WT [1]
Bacillus subtilis Low external K+ Low [14]

| Bacillus subtilis | High external K+ | High |[14] |

Table 2: Binding Affinities (Kd) of c-di-AMP for Receptor Proteins

Protein Organism Domain/Site Kd Value Citation
KtrA Staphylococcus aureus Full-length 64.4 ± 3.4 nM [10]
KtrC Bacillus subtilis Full-length ~30 nM [15]
KdpD Staphylococcus aureus USP Domain 2 ± 0.18 µM [16][17]

| KhtT | Bacillus subtilis | Full-length | ~40 nM (pH 7.5), ~130 nM (pH 8.0) |[12] |

Table 3: Kinetic Parameters of c-di-AMP Metabolic Enzymes

Enzyme Organism Activity Parameter Value Citation
MbovGdpP Mycoplasma bovis c-di-AMP degradation Catalytic Rate ~10 µM L⁻¹ min⁻¹ [4]
MbovGdpP Mycoplasma bovis pApA degradation Catalytic Rate ~0.42 µM L⁻¹ min⁻¹ [4]

| CdaA | Listeria monocytogenes | c-di-AMP synthesis | Metal Cofactor | Requires Mn²⁺ or Co²⁺ |[5] |

Key Experimental Protocols

Studying the c-di-AMP signaling network requires a specialized set of biochemical and analytical techniques.

Quantification of Intracellular c-di-AMP

Accurate measurement of c-di-AMP levels is fundamental. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Methodology: LC-MS/MS

  • Cell Lysis & Extraction: Bacterial cells are rapidly harvested and quenched to halt metabolic activity. Nucleotides are extracted, typically using a solvent mixture like acetonitrile/methanol/water or perchloric acid.[18]

  • Purification: Extracts may be partially purified using solid-phase extraction to remove interfering compounds.[19]

  • Chromatographic Separation: The extracted nucleotides are separated using reversed-phase High-Performance Liquid Chromatography (HPLC).[20][21]

  • Mass Spectrometry Detection: The eluate is directed into a tandem mass spectrometer. c-di-AMP is identified and quantified based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (MS/MS), providing high sensitivity and specificity.[19][20] An internal standard (e.g., isotopically labeled c-di-AMP) is used for absolute quantification.

LCMS_Workflow Workflow for c-di-AMP Quantification by LC-MS/MS Start Bacterial Culture Harvest Harvest & Quench Metabolism Start->Harvest Extract Nucleotide Extraction (e.g., Acetonitrile/Methanol) Harvest->Extract Separate Separation via HPLC (Reversed-Phase C18 Column) Extract->Separate Detect Detection & Quantification by Tandem Mass Spectrometry Separate->Detect Data Data Analysis (Concentration Calculation) Detect->Data

Caption: A typical workflow for quantifying c-di-AMP levels in bacterial cells.
Identification of c-di-AMP Binding Proteins

Identifying the cellular targets of c-di-AMP is crucial for elucidating its signaling pathways. A common and effective method is the pull-down assay using an affinity-tagged c-di-AMP analog.

Methodology: Pull-Down Assay

  • Bait Preparation: A c-di-AMP analog, typically biotinylated or coupled to agarose (B213101) beads, is prepared.[22]

  • Lysate Preparation: Bacterial cells are lysed to produce a crude protein extract containing potential binding partners.[23]

  • Binding/Incubation: The cell lysate is incubated with the c-di-AMP-coupled beads. Proteins that specifically bind to c-di-AMP will associate with the beads.[22][24]

  • Washing: The beads are washed multiple times with buffer to remove non-specific and weakly bound proteins.[23][24]

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[22] Specificity can be confirmed by performing a competition assay with an excess of free, unlabeled c-di-AMP.[24]

Pulldown_Workflow Workflow for Identifying c-di-AMP Binding Proteins Beads Immobilized c-di-AMP (e.g., Biotin-Streptavidin Beads) Incubate Incubate Lysate with Beads Beads->Incubate Lysate Bacterial Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spectrometry Elute->Analyze Result Identify c-di-AMP Receptor Proteins Analyze->Result

Caption: Pull-down assay workflow to isolate and identify c-di-AMP receptors.
Diadenylate Cyclase (DAC) and Phosphodiesterase (PDE) Activity Assays

Measuring the enzymatic activity of DACs and PDEs is essential for characterizing their function and identifying potential inhibitors. These assays monitor the conversion of substrate to product over time.

Methodology: Enzymatic Activity Assay (using HPLC or TLC)

  • Reaction Setup: A purified enzyme (DAC or PDE) is incubated at an optimal temperature and pH in a buffer containing the substrate (ATP for DACs; c-di-AMP for PDEs) and required metal cofactors (e.g., Mg²⁺, Mn²⁺).[5][25]

  • Time-Course Sampling: Aliquots are taken from the reaction at various time points.

  • Reaction Termination: The reaction in each aliquot is stopped, typically by heat inactivation or addition of EDTA.[2][25]

  • Product Separation: The substrate and product(s) in each aliquot (e.g., ATP, c-di-AMP, pApA) are separated. This can be done using:

    • HPLC: Provides excellent resolution and quantification.[26]

    • Thin-Layer Chromatography (TLC): A simpler, often qualitative or semi-quantitative method, particularly useful with radiolabeled substrates ([³²P]-ATP).[25]

  • Quantification: The amount of product formed is quantified by measuring peak area (HPLC) or spot intensity (TLC with autoradiography).[2][26] The enzymatic activity (rate) is calculated from the initial linear phase of product formation over time.

Conclusion and Future Directions

Foundational research has established c-di-AMP as a master regulator in bacteria, governing essential processes from ion homeostasis to cell wall integrity and host interactions. Its essentiality in many pathogens, coupled with its absence in humans, makes the c-di-AMP signaling pathway an exceptionally attractive target for the development of novel antibiotics. Targeting DAC or PDE enzymes could disrupt the delicate balance of this "essential poison," leading to bacterial cell death. Furthermore, its ability to potently stimulate the STING pathway opens avenues for its use as a vaccine adjuvant or in immunotherapy. Future research will likely focus on elucidating the upstream signals that modulate c-di-AMP levels, discovering new effector proteins, and translating this fundamental knowledge into effective therapeutic strategies.

References

An In-depth Technical Guide to Exploratory Studies of c-di-AMP Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many bacteria, playing a pivotal role in regulating fundamental cellular processes.[1][2] Its essentiality for the viability of numerous pathogenic bacteria has positioned the c-di-AMP signaling pathway as a promising target for novel antimicrobial drug development.[1][3][4] This technical guide provides a comprehensive overview of the core components of c-di-AMP signaling cascades, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in comparative analysis. The included visualizations of signaling pathways and experimental workflows offer a clear conceptual framework for researchers navigating this complex field.

Core Signaling Cascades

The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesis and degradation enzymes. This equilibrium is critical, as both insufficient and excessive levels of c-di-AMP can be detrimental to bacterial growth.[5]

Synthesis of c-di-AMP

C-di-AMP is synthesized from two molecules of ATP by a class of enzymes known as diadenylate cyclases (DACs).[4][5][6][7] These enzymes all share a conserved catalytic DAC domain.[6][8] Bacteria can possess multiple DACs, with the most well-characterized being CdaA, DisA, and CdaS.[8][9]

  • CdaA: Often membrane-associated and its activity can be modulated by interactions with other proteins, such as CdaR.[9][10]

  • DisA: A unique enzyme that can scan DNA for damage. When it encounters branched DNA, its cyclase activity is allosterically inhibited, linking DNA integrity to c-di-AMP signaling.[11]

  • CdaS: Another contributor to the cellular c-di-AMP pool, with its expression sometimes linked to specific growth phases like sporulation.[11]

Degradation of c-di-AMP

The hydrolysis of c-di-AMP is carried out by phosphodiesterases (PDEs), which break the cyclic dinucleotide down to either 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[5][7] Key PDEs include:

  • GdpP: A membrane-associated PDE that contains a DHH/DHHA1 domain and degrades c-di-AMP to pApA.[9][11][12]

  • PgpH: A transmembrane PDE with an HD domain that also catabolizes c-di-AMP to pApA.[9][11]

  • Pde2: A cytosolic PDE that hydrolyzes c-di-AMP to AMP.[11][12]

  • AtaC: A recently described PDE that breaks down c-di-AMP to AMP.[11]

Effector Molecules and Regulated Pathways

C-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, including proteins and riboswitches.[1][13][14] This binding modulates various downstream cellular processes.

  • Protein Receptors: C-di-AMP directly binds to proteins to alter their function. A prominent example is the regulation of potassium transporters. C-di-AMP can bind to regulatory domains of these transporters (like KtrA and KtrC) or to proteins that control their expression (like KdpD), thereby inhibiting potassium uptake.[11][12][15] This regulation of ion homeostasis is a critical function of c-di-AMP signaling.[13][16]

  • Riboswitches: C-di-AMP can also bind to specific RNA structures called riboswitches, which are typically located in the untranslated regions of messenger RNAs.[13][14][17] This binding induces a conformational change in the RNA, leading to the termination of transcription of downstream genes, often those encoding potassium transporters.[17][18][19]

The signaling network of c-di-AMP is implicated in a wide array of physiological processes, including cell wall homeostasis, DNA repair, sporulation, biofilm formation, and virulence.[1][11][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on c-di-AMP signaling components. This information is crucial for comparative analysis and for designing new experiments.

Protein Organism Ligand Dissociation Constant (Kd) Reference
KtrAStaphylococcus aureusc-di-AMP64.4 ± 3.4 nM[15]
PstAStaphylococcus aureusc-di-AMP~1 µM[15]
DarABacillus subtilisc-di-AMP1.1 ± 0.2 µM[20]

Table 1: Binding Affinities of c-di-AMP Receptor Proteins.

Enzyme Organism Substrate Product(s) Key Features/Notes Reference
DisAMycobacterium smegmatisATPc-di-AMPActivity dependent on pH, temperature, and ion concentration.[21]
GdpPBacillus subtilisc-di-AMPpApAMembrane-associated DHH/DHHA1 domain PDE.[9]
PgpHBacillus subtilisc-di-AMPpApATransmembrane HD domain PDE.[9]
Pde2Staphylococcus aureusc-di-AMP, pApAAMPCytosolic DHH/DHHA1 domain PDE; preferentially hydrolyzes pApA.[22]
AtaCStreptomyces venezuelaec-di-AMPAMPRequires Mn2+ as a cofactor.[23]

Table 2: Characteristics of c-di-AMP Metabolizing Enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of c-di-AMP signaling.

Quantification of c-di-AMP

This method allows for the separation and quantification of c-di-AMP from cell extracts.

  • Cell Lysate Preparation: Harvest bacterial cells and lyse them using methods such as sonication or bead beating in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[24][25] Centrifuge to remove cell debris and collect the supernatant.

  • HPLC Analysis:

    • Use a reverse-phase C18 column for nucleotide separation.[21][26]

    • Employ a buffer gradient system. For example, a gradient of Buffer A (e.g., phosphate (B84403) buffer) and Buffer B (e.g., methanol) can be used.[27]

    • Inject the supernatant and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Quantify the c-di-AMP peak by comparing its area to a standard curve generated with known concentrations of purified c-di-AMP.[21][26]

This immunoassay-based method offers high sensitivity for c-di-AMP quantification.

  • Protein Purification: Purify a c-di-AMP binding protein, such as CabP from Streptococcus pneumoniae, which will be used as the capture protein.[24][25]

  • CDA Extraction: Extract c-di-AMP from bacterial cell lysates.

  • ELISA Procedure:

    • Coat a microplate with the purified c-di-AMP binding protein.

    • Prepare a competition reaction by mixing the cell extract (containing unknown c-di-AMP) with a known amount of biotinylated c-di-AMP.

    • Add this mixture to the coated plate and incubate. The free c-di-AMP from the extract will compete with the biotinylated c-di-AMP for binding to the capture protein.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate and measure the absorbance. The signal will be inversely proportional to the amount of c-di-AMP in the sample.

    • Quantify the c-di-AMP concentration using a standard curve.

Identification of c-di-AMP Binding Proteins

This technique is used to isolate and identify proteins that interact with c-di-AMP.[28]

  • Probe Immobilization: Couple biotinylated c-di-AMP to streptavidin-coated magnetic beads or agarose.[28][29]

  • Cell Lysate Preparation: Prepare a crude cell extract from the bacterium of interest in a suitable pull-down buffer.[12][30]

  • Pull-Down:

    • Incubate the cell lysate with the c-di-AMP-coupled beads to allow binding of interacting proteins.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry.[28][29]

Measurement of Diadenylate Cyclase (DAC) and Phosphodiesterase (PDE) Activity

TLC provides a straightforward method to visualize the enzymatic conversion of substrates to products.[23]

  • Reaction Setup:

    • For DAC activity: Incubate the purified DAC enzyme with radiolabeled ATP (e.g., [α-³²P]ATP) in a suitable reaction buffer.[31]

    • For PDE activity: Incubate the purified PDE enzyme with radiolabeled c-di-AMP (e.g., [³²P]c-di-AMP) in a reaction buffer.[22][31]

  • TLC Separation:

    • Spot the reaction mixture onto a TLC plate.

    • Develop the chromatogram using an appropriate solvent system to separate the substrate and product(s).

  • Detection:

    • Expose the TLC plate to a phosphor screen and visualize the radioactive spots using a phosphorimager.[22]

    • The appearance of a spot corresponding to the product (c-di-AMP for DACs, pApA or AMP for PDEs) indicates enzyme activity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key c-di-AMP signaling pathways and a typical experimental workflow.

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors & Cellular Response 2 ATP 2 ATP CdaA CdaA 2 ATP->CdaA DisA DisA 2 ATP->DisA CdaS CdaS 2 ATP->CdaS c-di-AMP c-di-AMP CdaA->c-di-AMP DisA->c-di-AMP CdaS->c-di-AMP GdpP GdpP pApA pApA GdpP->pApA PgpH PgpH PgpH->pApA Pde2 Pde2 2 AMP 2 AMP Pde2->2 AMP c-di-AMP->GdpP c-di-AMP->PgpH c-di-AMP->Pde2 Protein Receptors Protein Receptors c-di-AMP->Protein Receptors Riboswitches Riboswitches c-di-AMP->Riboswitches Cellular Processes Ion Homeostasis Cell Wall Synthesis Virulence Protein Receptors->Cellular Processes Riboswitches->Cellular Processes

Caption: Overview of the c-di-AMP signaling cascade.

Pull_Down_Workflow Biotin-c-di-AMP Biotin-c-di-AMP Immobilized Probe Immobilized Probe Biotin-c-di-AMP->Immobilized Probe Streptavidin Beads Streptavidin Beads Streptavidin Beads->Immobilized Probe Incubation Incubation Immobilized Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for identifying c-di-AMP binding proteins.

Conclusion and Future Directions

The study of c-di-AMP signaling is a rapidly evolving field with significant implications for understanding bacterial physiology and developing new therapeutic strategies. The essential and multifaceted nature of this signaling network makes its components attractive targets for antimicrobial agents.[3] Future research will likely focus on elucidating the regulatory mechanisms that control the activity of DACs and PDEs, identifying novel c-di-AMP effector proteins, and understanding how this signaling pathway is integrated with other regulatory networks within the bacterial cell. The development of high-throughput screening methods and cell-permeable small molecule inhibitors will be crucial for validating the druggability of c-di-AMP signaling pathways and for the discovery of new classes of antibiotics.[3]

References

Core Principles of Cyclic di-AMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, essential for the viability and virulence of numerous Gram-positive bacteria and some Gram-negative species.[1][2][3] This ubiquitous signaling molecule orchestrates a wide array of physiological processes, including ion transport, cell wall homeostasis, DNA integrity surveillance, and host-pathogen interactions.[3][4][5][6] Its essentiality in many pathogenic bacteria, coupled with its absence in mammals, positions the c-di-AMP signaling network as a promising target for novel antimicrobial drug development.[1][7] This guide provides an in-depth examination of the fundamental principles of c-di-AMP activity, detailing its synthesis and degradation, its diverse effector mechanisms through protein and RNA receptors, and the key cellular pathways it governs. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for professionals in the field.

The c-di-AMP Lifecycle: Synthesis and Degradation

The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of two enzyme classes: diadenylate cyclases (DACs) for synthesis and phosphodiesterases (PDEs) for degradation.[4][8] This dynamic turnover allows bacteria to rapidly modulate signaling in response to environmental cues.

1.1. Synthesis by Diadenylate Cyclases (DACs)

DAC enzymes catalyze the condensation of two ATP (or ADP) molecules to form c-di-AMP, releasing pyrophosphate in the process.[1][4] All known DACs share a conserved catalytic DAC domain.[4][8] Bacteria often possess multiple DACs, each featuring distinct regulatory domains that couple their enzymatic activity to specific cellular signals.[4][8]

Four main classes of DACs have been identified:

  • DisA: The first DAC to be identified, DisA functions as a DNA integrity scanning protein, suggesting a role in linking DNA damage to c-di-AMP signaling.[4][9] It is the sole DAC in actinobacteria.[4]

  • CdaA (or DacA): The most common DAC, found widely across bacteria, including major pathogens like Staphylococcus aureus and Listeria monocytogenes.[1] It is primarily involved in cell wall homeostasis.[1][10]

  • CdaS: This DAC is implicated in regulating spore germination in certain bacteria like Bacillus subtilis.[5]

  • CdaM: Identified in Mycoplasma pneumoniae, CdaM is essential for the viability of this minimal genome bacterium.[1]

1.2. Degradation by Phosphodiesterases (PDEs)

PDEs hydrolyze c-di-AMP into the linear intermediate 5'-phosphoadenylyl-(3'->5')-adenosine (pApA), which is subsequently cleaved into two molecules of AMP.[1][11] This degradation is crucial, as the accumulation of c-di-AMP is toxic to the cell.[10][12]

Three primary classes of c-di-AMP-specific PDEs are known:

  • GdpP: A DHH/DHHA1 domain-containing PDE found in many Firmicutes.[1]

  • Pde2: Another class of PDE found in species like Streptococcus and Staphylococcus.[1][11]

  • PgpH: An HD-domain-containing PDE that contributes to c-di-AMP degradation.[1][11]

The specific complement of DACs and PDEs varies between bacterial species, reflecting the diverse physiological roles of c-di-AMP across different lifestyles.[1]

c_di_AMP_Lifecycle cluster_synthesis Synthesis cluster_degradation Degradation ATP 2x ATP DACs Diadenylate Cyclases (DACs) (DisA, CdaA, CdaS, CdaM) ATP->DACs Condensation c_di_AMP c-di-AMP PDEs Phosphodiesterases (PDEs) (GdpP, Pde2, PgpH) c_di_AMP->PDEs Hydrolysis pApA pApA AMP 2x AMP pApA->AMP Hydrolysis DACs->c_di_AMP PDEs->pApA Potassium_Homeostasis cluster_uptake K+ Uptake Systems cluster_export K+ Export Systems c_di_AMP High c-di-AMP (High internal K+) KtrA_protein KtrA Protein c_di_AMP->KtrA_protein Binds & Inhibits KimA_mRNA kimA mRNA c_di_AMP->KimA_mRNA Binds Riboswitch (Transcription OFF) KdpD_protein KdpD Sensor Kinase c_di_AMP->KdpD_protein Binds & Inhibits CpaA CpaA Antiporter c_di_AMP->CpaA Binds & Activates KhtTU KhtTU Antiporter c_di_AMP->KhtTU Binds & Activates KtrAB KtrAB Transporter KimA KimA Transporter KdpFABC KdpFABC Transporter KtrA_protein->KtrAB KdpD_protein->KdpFABC Represses Expression Pull_Down_Workflow Lysate Bacterial Cell Lysate (Protein Mixture) Incubate Incubate Lysate with Beads Lysate->Incubate Beads c-di-AMP-coupled Magnetic Beads Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE Mass_Spec Excise Specific Bands & Identify via Mass Spec SDS_PAGE->Mass_Spec

References

Methodological & Application

Application Notes and Protocols for Enzymatic Synthesis of c-di-AMP Diammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger in many Gram-positive bacteria, playing a crucial role in regulating a wide array of physiological processes. These include cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2][3] Its essentiality in many pathogenic bacteria and its absence in eukaryotes make the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of c-di-AMP, culminating in the preparation of its diammonium salt for research applications.

Principle

The enzymatic synthesis of c-di-AMP is catalyzed by a class of enzymes known as diadenylate cyclases (DACs), which convert two molecules of adenosine (B11128) triphosphate (ATP) into one molecule of c-di-AMP.[4][5][6] This protocol utilizes a recombinant diadenylate cyclase, such as DisA from Bacillus thuringiensis or Mycobacterium smegmatis, for a highly efficient and specific synthesis. The resulting c-di-AMP is then purified by High-Performance Liquid Chromatography (HPLC) and converted to its diammonium salt by lyophilization from an ammonium (B1175870) bicarbonate buffer.

Signaling Pathway of c-di-AMP

c-di-AMP exerts its regulatory functions by binding to a variety of effector proteins and riboswitches, thereby modulating their activity or gene expression. Key regulated pathways include ion transport and cell wall synthesis.

c_di_AMP_Signaling_Pathway ATP 2 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis c_di_AMP c-di-AMP PDE Phosphodiesterase (e.g., GdpP, PgpH) c_di_AMP->PDE Degradation Effector Effector Proteins (e.g., KtrA, PC) c_di_AMP->Effector Riboswitch Riboswitches c_di_AMP->Riboswitch DAC->c_di_AMP pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Response Cellular Responses (Ion transport, Cell wall homeostasis, etc.) Effector->Response Riboswitch->Response experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_final Final Product Preparation enzyme_prep Enzyme Expression & Purification (e.g., His-tagged DisA) reaction Enzymatic Reaction enzyme_prep->reaction hplc HPLC Purification reaction->hplc characterization Characterization (LC-MS, NMR) hplc->characterization salt_conversion Diammonium Salt Conversion characterization->salt_conversion lyophilization Lyophilization salt_conversion->lyophilization final_product c-di-AMP Diammonium Salt lyophilization->final_product

References

Application Notes: Quantitative Analysis of c-di-AMP Diammonium by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule utilized in signal transduction pathways by a wide range of bacteria, including many significant human pathogens like Staphylococcus aureus and Listeria monocytogenes.[1][2] This signaling molecule is integral to the regulation of fundamental cellular processes such as cell wall homeostasis, potassium transport, DNA repair, cell growth, and virulence.[1][3][4] The intracellular levels of c-di-AMP are meticulously controlled by the activities of diadenylate cyclase (DAC) enzymes, which synthesize it from two ATP molecules, and phosphodiesterase (PDE) enzymes, which degrade it.[1][5] Given its essentiality and toxicity at high levels, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial drug development.[2][5]

This application note details a robust and sensitive method for the quantification of c-di-AMP from bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample extraction to data analysis, suitable for researchers in microbiology, drug discovery, and clinical diagnostics.

c-di-AMP Signaling Pathway

The cellular concentration of c-di-AMP is tightly regulated to maintain homeostasis.[1] Diadenylate cyclases (DACs) synthesize c-di-AMP, which then binds to various effector proteins or riboswitches to trigger downstream cellular responses.[1][2][6] To terminate the signal, phosphodiesterases (PDEs) hydrolyze c-di-AMP into pApA or AMP.[1]

c_di_AMP_Signaling ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP->DAC Synthesis cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (e.g., GdpP) cdiAMP->PDE Degradation Effectors Effector Proteins & Riboswitches cdiAMP->Effectors Binding pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Response Cellular Responses (K+ transport, Cell Wall Synthesis, etc.) Effectors->Response Regulation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Bacterial Cell Harvesting Quench 2. Metabolic Quenching Harvest->Quench Extract 3. Nucleotide Extraction Quench->Extract Cleanup 4. Sample Cleanup (SPE) Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Data 6. Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for the Quantification of c-di-AMP using a Diammonium ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantification of cyclic di-adenosine monophosphate (c-di-AMP) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document outlines the background of c-di-AMP signaling, detailed protocols for sample preparation and the ELISA procedure, and data interpretation guidelines.

Introduction to Cyclic di-AMP (c-di-AMP)

Cyclic di-AMP is a crucial second messenger molecule involved in signal transduction in bacteria and archaea.[1] It plays a vital role in regulating various cellular processes in Gram-positive bacteria, including cell wall homeostasis, DNA repair, biofilm formation, and virulence.[2][3] In many pathogenic bacteria, such as Staphylococcus aureus and Listeria monocytogenes, c-di-AMP is essential for growth and survival, making its signaling pathway an attractive target for novel antimicrobial drugs.[2] Furthermore, c-di-AMP produced by bacteria can be detected by the host's innate immune system, triggering a type I interferon response through the STING (stimulator of interferon genes) pathway.[1][4][5]

Principle of the Competitive ELISA

The c-di-AMP diammonium ELISA kit is a competitive immunoassay for the quantitative determination of c-di-AMP in various biological samples, including bacterial and mammalian cell lysates.[6][7] The assay is based on the competition between c-di-AMP in the sample and a fixed amount of labeled c-di-AMP (e.g., HRP-conjugated or biotin-labeled) for a limited number of binding sites on a c-di-AMP-specific antibody or binding protein coated on the microplate wells.[6][8] The amount of labeled c-di-AMP bound to the antibody is inversely proportional to the concentration of c-di-AMP in the sample. After a washing step to remove unbound reagents, a substrate is added, and the resulting colorimetric signal is measured. The concentration of c-di-AMP in the sample is then determined by comparing its absorbance to a standard curve.

Key Signaling Pathways Involving c-di-AMP

Bacterial c-di-AMP Signaling

In bacteria, the intracellular levels of c-di-AMP are tightly regulated by the activities of diadenylate cyclases (DACs) that synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs) that degrade it.[2][9] c-di-AMP then binds to various effector proteins and riboswitches to control downstream cellular processes.[10]

bacterial_c_di_amp_signaling cluster_synthesis Synthesis cluster_regulation Regulation cluster_degradation Degradation cluster_response Cellular Response 2ATP 2ATP DAC Diadenylate Cyclase (DAC) 2ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Receptors Effector Proteins / Riboswitches cdiAMP->Receptors PDE Phosphodiesterase (PDE) cdiAMP->PDE Response Cell Wall Homeostasis, Biofilm Formation, Virulence Receptors->Response pApA pApA PDE->pApA

Caption: Bacterial c-di-AMP synthesis, regulation, and degradation pathway.

Host STING Pathway Activation

When bacteria infect a host, c-di-AMP can be released into the host cell cytosol. This bacterial-derived c-di-AMP is recognized by the STING protein located on the endoplasmic reticulum.[11] This binding event initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, crucial for the innate immune response against the pathogen.[4][12]

sting_pathway cluster_host_cell Host Cell Cytosol cluster_nucleus Nucleus cdiAMP Bacterial c-di-AMP STING_ER STING on ER cdiAMP->STING_ER binds STING_translocation STING Translocation (ER to Golgi) STING_ER->STING_translocation TBK1 TBK1 Activation STING_translocation->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization IRF3->IRF3_dimer IRF3_nucleus IRF3 Nuclear Translocation IRF3_dimer->IRF3_nucleus IFN_genes Type I Interferon Gene Transcription IRF3_nucleus->IFN_genes

Caption: Host STING pathway activation by bacterial c-di-AMP.

Experimental Protocols

Materials and Reagents

The following materials are generally required. Refer to the specific kit manual for a complete list.[6]

  • c-di-AMP ELISA Plate (pre-coated with anti-c-di-AMP antibody or binding protein)

  • c-di-AMP Standard

  • c-di-AMP Conjugate (e.g., HRP-labeled)

  • Assay Buffer

  • Wash Buffer Concentrate

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate Sealer

  • Microplate Reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

Sample Preparation

Proper sample preparation is critical for accurate quantification.

Bacterial Cell Lysates:

  • Grow bacterial cultures to the desired growth phase.

  • Harvest the cells by centrifugation (e.g., 13,000 rpm for 2 minutes).[8]

  • Wash the bacterial pellet three times with 1 mL of phosphate-buffered saline (PBS), pH 7.4.[8]

  • Resuspend the pellet in a suitable lysis buffer (e.g., 0.5 mL of 50 mM Tris-HCl, pH 8.0).[8]

  • Lyse the cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis with lysozyme).

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the c-di-AMP for analysis. Samples can be assayed immediately or stored at -80°C.[6]

Mammalian Cell Lysates:

  • For adherent cells, wash the cell monolayer with cold PBS. For suspension cells, pellet by centrifugation and wash with cold PBS.

  • Lyse the cells by adding 0.1 M HCl (a starting concentration of 1 x 10^6 cells per mL is recommended).[13]

  • Incubate for 10 minutes at room temperature.[13]

  • Centrifuge to pellet cellular debris.

  • The supernatant is ready for the assay. If necessary, neutralize the sample with an appropriate buffer as recommended by the kit manufacturer.

ELISA Assay Protocol

The following is a generalized protocol. Always refer to the specific manual provided with your ELISA kit.

elisa_workflow start Start prepare_reagents Prepare Reagents, Standards, and Samples start->prepare_reagents add_standards_samples Add Standards and Samples to Coated Plate prepare_reagents->add_standards_samples add_conjugate Add c-di-AMP Conjugate add_standards_samples->add_conjugate incubate1 Incubate (e.g., 2 hours at RT) add_conjugate->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (e.g., 30 mins at RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (e.g., at 450 nm) add_stop->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: General workflow for the c-di-AMP competitive ELISA.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Create a serial dilution of the c-di-AMP standard to generate a standard curve.

  • Add Standards and Samples: Pipette the prepared standards and samples into the appropriate wells of the microplate.

  • Add c-di-AMP Conjugate: Add the c-di-AMP conjugate to all wells except the blank.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2 hours at room temperature).[8][14]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate for the recommended time (e.g., 30 minutes), allowing the color to develop.[8]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.

  • Calculate c-di-AMP Concentration: Determine the concentration of c-di-AMP in your samples by interpolating their absorbance values from the standard curve.

  • Data Normalization: It is often necessary to normalize the c-di-AMP concentration to the total protein concentration of the lysate or the cell number.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Typical Standard Curve Data

Standard Concentration (pg/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
20000.2540.2600.257
10000.4880.4960.492
5000.8120.8200.816
2501.2501.2621.256
1251.7801.7951.788
62.52.2152.2302.223
31.252.5402.5582.549
0 (Blank)2.9502.9652.958

Table 2: Sample c-di-AMP Quantification

Sample IDMean Absorbance (450 nm)Calculated c-di-AMP (pg/mL)Total Protein (mg/mL)Normalized c-di-AMP (pg/mg protein)
Wild-Type Bacteria (Control)1.520180.52.572.2
Mutant Strain A2.15075.22.332.7
Mutant Strain B0.950425.82.6163.8
Mammalian Cells (Uninfected)2.650< 31.25 (Below LLD)1.8-
Mammalian Cells (Infected)1.850115.31.960.7

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of wash steps.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive conjugate or substrateCheck the expiration dates and storage conditions of reagents.
Insufficient incubation timeEnsure incubation times are as per the protocol.
Poor standard curve Improper standard dilutionPrepare fresh standards carefully.
Pipetting errorsUse calibrated pipettes and proper technique.
High variability between replicates Inconsistent pipettingEnsure consistent pipetting technique.
Incomplete mixing of reagentsGently mix the plate after adding reagents.

Conclusion

The this compound ELISA kit provides a sensitive and specific method for the quantification of this important second messenger. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible data to advance their studies in bacterial physiology, host-pathogen interactions, and drug discovery.

References

Application Notes and Protocols for c-di-AMP Diammonium Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the cyclic di-AMP (c-di-AMP) diammonium salt pull-down assay, a powerful technique to identify and characterize proteins that bind to this important bacterial second messenger. Understanding these interactions is crucial for elucidating novel signaling pathways and developing new therapeutic strategies.

Introduction

Cyclic di-AMP is a key signaling molecule in many bacteria, regulating a wide range of physiological processes including cell wall homeostasis, potassium transport, and virulence.[1][2] The identification of c-di-AMP binding proteins is essential for understanding its regulatory networks. The pull-down assay described here utilizes a biotinylated analog of c-di-AMP to capture interacting proteins from a cellular lysate. This method allows for the enrichment and subsequent identification of c-di-AMP receptors, providing valuable insights for basic research and drug development.

Data Presentation

The following table summarizes quantitative data for the binding affinity of c-di-AMP to several known receptor proteins. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (c-di-AMP) and a protein; a smaller Kd value indicates a tighter binding interaction.

ProteinOrganismMethodDissociation Constant (Kd)
His-KtrASAStaphylococcus aureusDifferential Radial Capillary Action of Ligand Assay (DRaCALA)64.4 ± 3.4 nM[3]
RCK_C domain of KtrAStaphylococcus aureusDifferential Radial Capillary Action of Ligand Assay (DRaCALA)369.0 ± 44.4 nM[4]
PstAListeria monocytogenesDifferential Radial Capillary Action of Ligand Assay (DRaCALA)1.4 µM[5]
MBP-KdpD(USP)Staphylococcus aureusDifferential Radial Capillary Action of Ligand Assay (DRaCALA)2 ± 0.18 µM[6]

Experimental Protocols

This section details the methodology for performing a c-di-AMP diammonium pull-down assay.

Materials and Reagents
  • Biotinylated c-di-AMP (e.g., 2'-[Biotin]-AHC-c-di-AMP)

  • Streptavidin-coupled magnetic beads (e.g., Streptavidin Dynabeads)

  • Bacterial cell culture of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)

  • Binding Buffer (e.g., 10% (v/v) glycerol, 1 mM MgCl₂, 5 mM Tris pH 7.5, 230 mM NaCl, 0.5 mM DTT, 4 mM EDTA)[3]

  • Wash Buffer (Binding Buffer without BSA)[3]

  • Elution Buffer (e.g., 5 mM Biotin (B1667282) in Binding Buffer or SDS-PAGE sample buffer)[7]

  • Bovine Serum Albumin (BSA)

  • SDS-PAGE gels and reagents

  • Silver stain or Coomassie blue stain

  • Mass spectrometer for protein identification

Experimental Workflow Diagram

G cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution & Analysis prep_beads Couple Biotinylated c-di-AMP to Streptavidin Beads incubation Incubate Beads with Cell Lysate prep_beads->incubation Add to prep_lysate Prepare Bacterial Cell Lysate prep_lysate->incubation Add wash_steps Wash Beads to Remove Non-specific Binders incubation->wash_steps elution Elute Bound Proteins wash_steps->elution analysis Analyze by SDS-PAGE and Mass Spectrometry elution->analysis

Caption: Workflow for the c-di-AMP pull-down assay.

Detailed Methodologies

1. Preparation of c-di-AMP Coupled Beads

  • Resuspend the streptavidin magnetic beads by vortexing.

  • Transfer a desired amount of beads (e.g., 40 µL) to a microcentrifuge tube.

  • Place the tube on a magnetic separator and discard the supernatant.

  • Wash the beads twice with Binding Buffer.

  • Resuspend the beads in Binding Buffer containing biotinylated c-di-AMP (e.g., 2.4 µM).[3]

  • Incubate for 30 minutes at room temperature with gentle rotation.

  • Place the tube on the magnetic separator, discard the supernatant, and wash the beads three times with Binding Buffer to remove unbound biotinylated c-di-AMP.

2. Preparation of Bacterial Cell Lysate

  • Grow the bacterial culture to the desired optical density (e.g., mid-log phase).

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., PBS).

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a suitable method such as sonication or a French press.

  • Clarify the lysate by centrifugation (e.g., 17,000 x g for 5 minutes, followed by 100,000 x g for 1 hour) to obtain the cytoplasmic protein extract.[3]

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Binding of Proteins to c-di-AMP Beads

  • Add a defined amount of cytoplasmic protein extract (e.g., 1.2 mg) to the prepared c-di-AMP coupled beads.[3]

  • Add BSA to a final concentration of 50 µg/mL to block non-specific binding sites.[3]

  • Incubate the mixture for 30 minutes at room temperature with gentle rotation.[3]

4. Washing

  • Place the tube on a magnetic separator and discard the supernatant.

  • Wash the beads four times with Wash Buffer (Binding Buffer without BSA) to remove non-specifically bound proteins.[3]

5. Elution

  • To elute the bound proteins, resuspend the beads in Elution Buffer. Options for elution include:

    • Competitive Elution: Incubate with a high concentration of free biotin (e.g., 5 mM) for 20 minutes at room temperature.[7]

    • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.

  • Place the tube on the magnetic separator and collect the supernatant containing the eluted proteins.

6. Analysis

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by silver staining or Coomassie blue staining.

  • Excise the protein bands of interest that are present in the c-di-AMP pull-down lane but absent or significantly reduced in a negative control lane (beads without c-di-AMP).

  • Identify the proteins by mass spectrometry.

c-di-AMP Signaling Pathway

The following diagram illustrates a generalized bacterial c-di-AMP signaling pathway, highlighting the key enzymes involved in its synthesis and degradation, as well as some of its known protein effectors and their downstream cellular functions.

G cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors & Cellular Processes ATP 2 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA, CdaS) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP PDE Phosphodiesterase (e.g., GdpP, PgpH) c_di_AMP->PDE KtrA KtrA c_di_AMP->KtrA CpaA CpaA c_di_AMP->CpaA PstA PstA c_di_AMP->PstA KdpD KdpD c_di_AMP->KdpD Cell_Wall Cell Wall Homeostasis c_di_AMP->Cell_Wall pApA pApA / 2 AMP PDE->pApA Potassium_Transport Potassium Transport KtrA->Potassium_Transport CpaA->Potassium_Transport KdpD->Potassium_Transport

Caption: Overview of the c-di-AMP signaling pathway.

References

Application Notes: STING Activation Assay with c-di-AMP diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] STING, an endoplasmic reticulum (ER)-resident protein, functions as a direct sensor for cyclic dinucleotides (CDNs).[3] Upon activation by CDNs, such as the endogenous ligand cGAMP produced by cGAS or bacterial-derived ligands like cyclic di-adenosine monophosphate (c-di-AMP), STING undergoes a conformational change.[4][5] This activation triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and subsequent transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][6]

Given its central role in immunity, the STING pathway is a promising therapeutic target for vaccine adjuvants, cancer immunotherapy, and antiviral agents.[7] An in vitro STING activation assay using c-di-AMP diammonium provides a robust method to screen for novel STING agonists or antagonists and to investigate the molecular mechanics of STING signaling.

Principle of the Assay

This protocol details a cell-based reporter assay to quantify STING activation. The assay utilizes a human monocytic cell line, such as THP-1, which endogenously expresses all components of the STING pathway. These cells are engineered to express a reporter gene, like secreted luciferase, under the control of an IFN-stimulated response element (ISRE). When c-di-AMP is introduced into the cells, it binds to and activates STING, initiating the signaling cascade that culminates in IRF3-mediated transcription of the luciferase reporter. The amount of luciferase produced, measured by a luminometer, is directly proportional to the level of STING activation.

STING Signaling Pathway Activated by c-di-AMP

STING_Pathway cluster_cytosol Cytosol cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus c_di_AMP c-di-AMP (diammonium salt) STING_ER STING (Dimer) on ER c_di_AMP->STING_ER Binding STING_Golgi Activated STING Oligomer STING_ER->STING_Golgi Translocation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Nuclear Translocation & Binding STING_Golgi->TBK1 Recruitment & Activation IFN_Genes Type I IFN Genes (e.g., IFNB1) ISRE->IFN_Genes Induces Transcription

Caption: c-di-AMP binds to STING on the ER, triggering its translocation and activation of the TBK1-IRF3 axis.

Experimental Protocols

This section provides a detailed protocol for a STING activation reporter assay using THP1-Dual™ ISG cells, which express a secreted luciferase reporter gene.

Protocol 1: THP-1 Luciferase Reporter Assay

A. Materials and Reagents

Reagent/MaterialVendor/Cat. No. (Example)Storage
THP1-Dual™ ISG Reporter CellsInvivoGen / thpd-isgLiquid Nitrogen
This compound saltMedChemExpress / HY-10043A-20°C
2’3’-cGAMP (Positive Control)InvivoGen / tlrl-nacga23-20°C
RPMI 1640 MediumGibco / 118750934°C
Fetal Bovine Serum (FBS)Gibco / 26140079-20°C
Penicillin-StreptomycinGibco / 15140122-20°C
Normocin™InvivoGen / ant-nr-1-20°C
LyoVec™ or Digitonin (B1670571)InvivoGen / lyec-12 or tlrl-dignRT or -20°C
QUANTI-Luc™ Luciferase ReagentInvivoGen / rep-qlc14°C
White, flat-bottom 96-well platesCorning / 3917RT
LuminometerAny standard plate reader-

B. Method

  • Cell Culture Maintenance:

    • Culture THP1-Dual™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 100 µg/mL Normocin™.

    • Maintain cell density between 3x10⁵ and 2x10⁶ cells/mL.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • On the day of the experiment, centrifuge cells and resuspend in fresh, pre-warmed culture medium.

    • Seed 1.8x10⁵ cells per well in 180 µL of medium into a 96-well white plate.

  • Preparation of c-di-AMP:

    • Reconstitute lyophilized this compound salt in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -20°C.

    • Prepare serial dilutions of c-di-AMP in sterile water or culture medium. A typical final concentration range for an EC₅₀ determination is 0.1 µM to 100 µM.

    • Important: c-di-AMP requires a delivery agent to efficiently enter the cytosol.[7] Prepare agonist dilutions complexed with a transfection reagent like LyoVec™ or for use with digitonin permeabilization, following the manufacturer's protocol.

  • Cell Stimulation:

    • Add 20 µL of the prepared c-di-AMP dilutions (or controls) to the appropriate wells.

    • Controls:

      • Negative Control: Vehicle control (e.g., medium with transfection reagent only).

      • Positive Control: 2’3’-cGAMP (e.g., final concentration of 10 µg/mL).

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection of Luciferase Activity:

    • Prepare the QUANTI-Luc™ working solution according to the manufacturer’s instructions.

    • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.

    • Add 50 µL of the QUANTI-Luc™ working solution to each well.

    • Read luminescence immediately on a luminometer.

C. Data Analysis

  • Record the Relative Light Unit (RLU) values from the luminometer.

  • Calculate the fold induction for each concentration by dividing the RLU of the sample by the average RLU of the negative control.

  • Plot the fold induction against the log of the c-di-AMP concentration.

  • Use a non-linear regression (four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of c-di-AMP that elicits a half-maximal response.

Experimental Workflow Diagram

Workflow start Start seed_cells Seed THP-1 Reporter Cells (1.8e5 cells/well) start->seed_cells prep_agonist Prepare c-di-AMP Serial Dilutions & Controls seed_cells->prep_agonist treat_cells Add 20 µL of Agonist/Control to Cells prep_agonist->treat_cells incubate Incubate Plate (18-24 hours, 37°C) treat_cells->incubate transfer_sup Transfer 20 µL Supernatant to Detection Plate incubate->transfer_sup add_reagent Add 50 µL QUANTI-Luc™ Reagent transfer_sup->add_reagent read_lum Measure Luminescence add_reagent->read_lum analyze Analyze Data (Calculate Fold Induction & EC50) read_lum->analyze end_node End analyze->end_node

Caption: Workflow for the c-di-AMP STING activation reporter assay.

Confirmatory Assays

To validate the results from the reporter assay, consider the following methods:

  • IFN-β ELISA: Measure the concentration of secreted IFN-β in the cell culture supernatant after 18-24 hours of stimulation.[8][9] This provides a direct measurement of a key downstream cytokine.

  • RT-qPCR: After 4-6 hours of stimulation, extract total RNA from the cells.[10] Perform reverse transcription followed by quantitative PCR to measure the relative mRNA expression of STING target genes such as IFNB1, CXCL10, and ISG15.[10][11]

  • Western Blot: Lyse cells after 2-4 hours of stimulation and perform a Western blot to detect the phosphorylation of key signaling proteins like STING (at Ser366) or IRF3 (at Ser386) to confirm pathway activation at the protein level.[9][12]

Data Presentation

Quantitative data should be clearly summarized for comparison.

Table 2: Example Dose-Response Data for STING Agonists in THP-1 Cells

AgonistConcentrationFold Induction (ISG Reporter)IFN-β Secretion (pg/mL)EC₅₀
Vehicle Control 0 µM1.0 ± 0.2< 10N/A
c-di-AMP 1 µM2.5 ± 0.485 ± 15\multirow{4}{}{~30-70 µM}
10 µM15.8 ± 2.1650 ± 80
30 µM45.3 ± 5.51850 ± 210
100 µM88.1 ± 9.73500 ± 400
2'3'-cGAMP 10 µg/mL120.5 ± 15.34800 ± 550~10-124 µM**

Data are presented as mean ± SD and are representative. Actual values will vary by experiment. EC₅₀ values are dependent on the specific assay conditions and cell type. *Note: EC₅₀ values for STING agonists can vary significantly based on the delivery method, cell line, and specific analog used.[6][13]

References

Application Notes: c-di-AMP Diammonium as a Vaccine Adjuvant in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern (PAMP), it is recognized by the host's innate immune system, triggering a robust immune response that enhances both the magnitude and quality of the adaptive response to co-administered antigens.[1][2] Its ability to stimulate strong humoral and cellular immunity, including balanced T helper (Th)1, Th2, and Th17 responses, makes it a versatile candidate for vaccines against a wide range of pathogens.[3][4][5]

Mechanism of Action

c-di-AMP exerts its adjuvant effects primarily through the activation of the STING (Stimulator of Interferon Genes) pathway.[6][7][8] Upon entering the cytoplasm of an antigen-presenting cell (APC) such as a dendritic cell or macrophage, c-di-AMP directly binds to the STING protein located on the endoplasmic reticulum.[8][9][10] This binding event initiates a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1).[11] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of Type I interferons (e.g., IFN-β).[3][11] This signaling cascade also activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[11][12] The resulting cytokine milieu and the upregulation of co-stimulatory molecules on APCs are critical for priming potent antigen-specific T and B cell responses.[3][9]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP STING STING (on ER) c_di_AMP->STING Binds TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Activates Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Activates Transcription

Caption: c-di-AMP activates the STING pathway, leading to IFN and cytokine production.

Data Presentation

The following tables summarize quantitative data from murine studies investigating c-di-AMP as a vaccine adjuvant.

Table 1: Summary of c-di-AMP Diammonium Adjuvant Dosing and Administration in Mice

Mouse StrainAntigenc-di-AMP Dose per MouseRoute of AdministrationKey Findings
BALB/cβ-Galactosidase (β-Gal)5 µgIntramuscular (i.m.)Combined with alum, c-di-AMP promoted a balanced IgG1/IgG2a antibody response and enhanced Th1, Th2, and Th17 cytokine production.[6]
C57BL/6Ovalbumin (OVA)Not specifiedSubcutaneous (s.c.)c-di-AMP induced significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T cell responses compared to a poly(I:C)/CpG formulation.[13]
C57BL/6Ovalbumin (OVA)10 µgPulmonaryCo-administration with chitosan-OVA nanoparticles resulted in strong proliferation of CD8+ T cells and a Th1/Th17-dominated cytokine profile.[14]
GeneralN/A5 - 50 µgMucosal or ParenteralRecommended working concentration for in vivo mouse studies.[4]

Table 2: Immunological Outcomes with c-di-AMP Adjuvanted Vaccines in Mice

Immune ParameterAdjuvant GroupResultKey Observation
Antigen-Specific IgG c-di-AMPSignificantly Increased c-di-AMP is a potent stimulator of humoral immunity, leading to high antibody titers.[6][13]
IgG1/IgG2a Ratio Alum only> 40 (Th2-biased) Alum primarily drives a Th2-type response, characterized by high levels of IgG1.[5][6]
Alum + c-di-AMP~ 3 (Balanced Th1/Th2) The addition of c-di-AMP shifts the immune response towards a more balanced Th1/Th2 profile, increasing the production of IgG2a.[6]
T-Cell Proliferation c-di-AMPSignificantly Increased Splenocytes from immunized mice show enhanced proliferation upon re-stimulation with the antigen.[3][14]
Th1 Cytokines (IFN-γ, IL-2) c-di-AMP or Alum + c-di-AMPSignificantly Increased Indicates a strong cellular immune response, crucial for clearing intracellular pathogens.[6]
Th2 Cytokines (IL-4, IL-5) Alum + c-di-AMPSignificantly Increased Demonstrates that c-di-AMP can enhance Th2 responses in combination with other adjuvants.[6]
Th17 Cytokines (IL-17A) c-di-AMP or Alum + c-di-AMPSignificantly Increased Suggests induction of an inflammatory response important for mucosal immunity and defense against extracellular bacteria and fungi.[6][14]
CTL Response c-di-AMPSignificantly Increased c-di-AMP is effective at inducing cytotoxic T lymphocyte (CTL) responses through mechanisms like cross-priming.[6][13]

Experimental Workflow

A typical in vivo study to evaluate c-di-AMP as a vaccine adjuvant in mice follows a structured workflow from immunization to immunological analysis.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase start Day 0: Prime Immunization boost1 Day 14: First Boost start->boost1 boost2 Day 28: Second Boost boost1->boost2 collection Day 42: Collect Blood & Spleen Samples boost2->collection elisa Humoral Analysis: Antigen-Specific Antibody ELISA collection->elisa elispot Cellular Analysis: Cytokine ELISPOT or Intracellular Staining collection->elispot data Data Analysis & Interpretation elisa->data elispot->data

Caption: Standard workflow for mouse immunization and subsequent immunological analysis.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of c-di-AMP Adjuvanted Vaccine

This protocol describes the preparation of a vaccine formulation containing this compound salt and a soluble protein antigen for administration in mice.

Materials:

  • This compound salt, VacciGrade™ or equivalent sterile, endotoxin-low grade (InvivoGen, Creative Diagnostics).[4][12]

  • Soluble protein antigen of interest.

  • Sterile, endotoxin-free physiological saline or phosphate-buffered saline (PBS).

  • Sterile microcentrifuge tubes and syringes.

Procedure:

  • Reconstitution of c-di-AMP:

    • Aseptically add sterile, endotoxin-free physiological water or saline to the lyophilized c-di-AMP vial to achieve a desired stock concentration (e.g., 2 mg/mL).[4]

    • Mix gently by pipetting up and down until fully dissolved. Avoid vigorous vortexing.

    • Prepare single-use aliquots and store at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[4]

  • Vaccine Formulation:

    • On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.

    • In a sterile microcentrifuge tube, combine the required volume of antigen solution with the desired dose of c-di-AMP (typically 5-10 µg per mouse).

    • Add sterile saline or PBS to reach the final injection volume (e.g., 50 µL for intramuscular or 100 µL for subcutaneous injection).

    • Mix gently by flicking the tube or brief, low-speed vortexing. Keep the formulation on ice until administration.

  • Administration to Mice:

    • Intramuscular (i.m.): Inject 50 µL of the vaccine formulation into the tibialis anterior or quadriceps muscle of an anesthetized mouse.

    • Subcutaneous (s.c.): Inject 100 µL of the formulation into the scruff of the neck or the base of the tail.

    • Intranasal (i.n.): Under light anesthesia, administer 10-20 µL of the formulation into each nostril, allowing the mouse to inhale the liquid.

Protocol 2: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines the steps for a standard indirect ELISA to quantify antigen-specific IgG, IgG1, and IgG2a titers in mouse serum.[1][15][16]

Materials:

  • 96-well high-binding ELISA plates.

  • Coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T).

  • Blocking buffer (e.g., PBS-T with 2-5% non-fat dry milk or BSA).

  • HRP-conjugated secondary antibodies (goat anti-mouse IgG, IgG1, IgG2a).

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Coating: Coat wells with 100 µL of antigen solution (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[16]

  • Washing: Discard the coating solution and wash plates 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation: Discard blocking buffer and wash plates 3 times. Add 100 µL of serially diluted mouse serum (starting at 1:50 or 1:100 in blocking buffer) to the wells. Incubate for 2 hours at RT.

  • Secondary Antibody Incubation: Wash plates 5 times. Add 100 µL of the appropriate HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.

  • Development: Wash plates 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution. Read the optical density (OD) at 450 nm within 30 minutes.

  • Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a pre-determined cut-off (e.g., 2-3 times the OD of pre-immune serum).

Protocol 3: Measurement of Antigen-Specific T-Cell Responses by ELISPOT

This protocol is for an IFN-γ ELISPOT assay to enumerate antigen-specific T cells from immunized mouse splenocytes.[17][18]

Materials:

  • 96-well PVDF membrane ELISPOT plates.

  • Anti-mouse IFN-γ capture antibody.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP) or -HRP conjugate.

  • BCIP/NBT or AEC substrate.

  • Complete RPMI-1640 medium.

  • Antigen or specific peptides for re-stimulation.

  • Concanavalin A (positive control).

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol, wash with sterile PBS, then coat with anti-mouse IFN-γ capture antibody overnight at 4°C.[18]

  • Cell Preparation: On the day of the assay, prepare a single-cell suspension of splenocytes from immunized mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells in complete RPMI medium.

  • Cell Plating and Stimulation: Wash and block the coated plate with complete RPMI medium. Add splenocytes to wells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well). Add the specific antigen, peptide pool, or medium (negative control) to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Discard cells and wash the plate with PBS-T. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at RT.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at RT.

  • Spot Development: Wash the plate and add the appropriate substrate. Monitor for the appearance of spots. Stop the reaction by washing thoroughly with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.

Adjuvant_Mechanism cluster_innate Innate Activation cluster_adaptive Adaptive Response Priming cluster_outcome Effector Outcomes APC Antigen Presenting Cell (e.g., Dendritic Cell) STING STING Pathway Activation APC->STING c-di-AMP TCell Naive T-Cell APC->TCell Presents Antigen Upregulation Upregulation of CD80/CD86 & MHC Molecules STING->Upregulation Cytokines Secretion of Type I IFN & Pro-inflammatory Cytokines STING->Cytokines TCell_act Antigen-Specific T-Cell Activation & Differentiation Upregulation->TCell_act Signal 1 (Antigen) + Signal 2 (Co-stimulation) Cytokines->TCell_act Signal 3 (Cytokines) BCell_act Antigen-Specific B-Cell Activation (T-Cell Help) TCell_act->BCell_act Cellular Cellular Immunity (Th1, CTLs) TCell_act->Cellular Humoral Humoral Immunity (Antibodies) BCell_act->Humoral

Caption: c-di-AMP enhances immunity by activating APCs to effectively prime T and B cells.

References

Application Notes and Protocols: In Vitro Transcription Termination Assay for c-di-AMP Riboswitch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical bacterial second messenger that regulates a wide array of physiological processes, including cell wall homeostasis, potassium transport, and DNA repair.[1] Its cellular concentrations are sensed by various protein and RNA effectors. Among the RNA sensors are c-di-AMP riboswitches, which are structured non-coding RNA elements typically located in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[2][3][4] These riboswitches directly bind c-di-AMP, inducing a conformational change in the RNA structure that, in many cases, leads to the formation of an intrinsic terminator hairpin.[3][4] This premature termination of transcription prevents the expression of downstream genes.

The in vitro transcription termination assay is a powerful and direct method to study the function of c-di-AMP riboswitches. It allows for the quantitative assessment of a riboswitch's ability to control gene expression in response to its cognate ligand. This assay is invaluable for validating putative riboswitches, characterizing their ligand-binding properties, and for high-throughput screening of small molecules that may modulate riboswitch activity, a promising avenue for novel antibiotic development.

Principle of the Assay

The in vitro transcription termination assay relies on a purified bacterial RNA polymerase (RNAP) transcribing a linear DNA template that contains a promoter, the riboswitch sequence, and a downstream reporter region. The reaction is performed in the presence of ribonucleoside triphosphates (NTPs), including one that is radioactively labeled (e.g., [α-³²P] UTP), allowing for the visualization of the resulting RNA transcripts.

In the absence of c-di-AMP, the riboswitch adopts a conformation that allows transcription to proceed through the entire template, producing a full-length (FL) run-off transcript. When c-di-AMP is present, it binds to the nascently transcribed riboswitch aptamer domain. This binding event stabilizes a secondary structure that includes a terminator hairpin followed by a U-rich tract. This structure causes the RNAP to dissociate from the DNA template, resulting in a shorter, prematurely terminated (T) transcript. The ratio of the terminated transcript to the full-length transcript provides a quantitative measure of the riboswitch's termination efficiency.

Signaling Pathway and Experimental Workflow

c-di-AMP Riboswitch Signaling Pathway cluster_0 Low c-di-AMP cluster_1 High c-di-AMP Low_c_di_AMP Low [c-di-AMP] Anti_Terminator Anti-terminator conformation Low_c_di_AMP->Anti_Terminator Default state Transcription_On Transcription Elongation (Full-length mRNA) Anti_Terminator->Transcription_On Permits High_c_di_AMP High [c-di-AMP] Terminator Terminator hairpin formation High_c_di_AMP->Terminator Induces binding Transcription_Off Premature Transcription Termination Terminator->Transcription_Off Causes Riboswitch Riboswitch in 5'-UTR RNAP RNA Polymerase RNAP->Riboswitch transcribes DNA_Template DNA Template DNA_Template->RNAP binds promoter

Caption: c-di-AMP riboswitch signaling pathway.

In Vitro Transcription Termination Assay Workflow Template_Prep 1. DNA Template Preparation (PCR) Reaction_Setup 2. Transcription Reaction Setup Template_Prep->Reaction_Setup Ligand_Addition 3. Addition of c-di-AMP (or test compound) Reaction_Setup->Ligand_Addition Transcription 4. Transcription Initiation & Elongation Ligand_Addition->Transcription Quenching 5. Reaction Quenching Transcription->Quenching PAGE 6. Denaturing PAGE Quenching->PAGE Analysis 7. Autoradiography & Data Analysis PAGE->Analysis

References

Application Notes and Protocols for Assessing the Immunostimulatory Activity of c-di-AMP Diammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger molecule that has been identified as a potent activator of the innate immune system.[1][2][3][4][5] As a pathogen-associated molecular pattern (PAMP), c-di-AMP is recognized by the host's intracellular surveillance systems, leading to the induction of a robust immune response. This makes c-di-AMP and its derivatives, such as the diammonium salt, promising candidates for vaccine adjuvants and immunotherapeutics.[6] The primary mechanism of action for c-di-AMP involves the activation of the STING (Stimulator of Interferon Genes) pathway, which culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][7][8][9]

These application notes provide a comprehensive overview of the immunostimulatory activity of c-di-AMP diammonium, including its mechanism of action and detailed protocols for its assessment. The information presented here is intended to guide researchers in the evaluation of c-di-AMP's potential in various therapeutic applications.

Mechanism of Action: The STING Signaling Pathway

Upon entry into the cytoplasm of a host cell, c-di-AMP directly binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[7][10][11] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[9][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[7][9] In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[1][13]

c_di_AMP_STING_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus c-di-AMP c-di-AMP STING_ER STING c-di-AMP->STING_ER Binds to STING_Golgi STING STING_ER->STING_Golgi Translocates to TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IRF3_dimer p-IRF3 Dimer p_IRF3->IRF3_dimer Dimerizes NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to STING_Golgi->TBK1 Recruits and Activates STING_Golgi->NFkB Activates IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Activates Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes Activates Transcription

Figure 1: c-di-AMP STING Signaling Pathway.

Data Presentation: Immunostimulatory Activity of c-di-AMP

The following tables summarize the quantitative data on the immunostimulatory effects of c-di-AMP from various studies. These tables provide a clear comparison of the concentrations required to elicit specific immune responses in different cell types.

Table 1: Induction of Cytokine Production by c-di-AMP in Murine Bone Marrow-Derived Macrophages (BMDMs)

c-di-AMP Concentration (µM)Incubation Time (hours)IFN-β mRNA Fold InductionIL-6 mRNA Fold InductionReference
0.013~20~5[14]
0.13~100~15[14]
13~250~25[14]
103~400~30[14]
0.016~50~10[14]
0.16~200~20[14]
16~400~30[14]
106~500~35[14]

Table 2: Induction of IFN-β Production by c-di-AMP in Human Monocytes (THP-1 cells)

c-di-AMP Concentration (µg/ml)Incubation Time (hours)IFN-β Production (pg/ml)Reference
116~100
1016~250
5016~400

Table 3: Upregulation of Co-stimulatory Molecules on Human Dendritic Cells (DCs) by c-di-AMP

c-di-AMP Concentration (µM)Incubation Time (hours)Cell Surface Marker% Positive Cells (Fold Increase over Control)Reference
1024CD80~1.5[15]
1024CD86~2.0[15]

Experimental Protocols

Detailed methodologies for key experiments to assess the immunostimulatory activity of c-di-AMP are provided below.

Protocol 1: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of cytokine secretion (e.g., IFN-β, IL-6, TNF-α) from immune cells stimulated with c-di-AMP using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound salt (sterile solution)

  • Lipofectamine 2000 or similar transfection reagent (for intracellular delivery)

  • 96-well cell culture plates

  • ELISA kit for the specific cytokine of interest (e.g., mouse IFN-β ELISA kit, human IL-6 ELISA kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed BMDMs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Stimulation:

    • Prepare different concentrations of this compound in serum-free medium.

    • For intracellular delivery, complex the c-di-AMP with a transfection reagent according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the c-di-AMP preparations. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine being measured. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 2: IFN-β Reporter Gene Assay

This protocol utilizes a reporter cell line to quantify the induction of the IFN-β promoter in response to c-di-AMP stimulation.

Materials:

  • HEK293T cells

  • Plasmids: pISRE-Luc (Firefly luciferase under the control of an IFN-stimulated response element), pRL-TK (Renilla luciferase for normalization)

  • This compound salt

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 24-well cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a 24-well plate.[11]

    • Co-transfect the cells with the pISRE-Luc and pRL-TK plasmids using a suitable transfection reagent.[11]

  • Cell Stimulation:

    • After 24 hours of transfection, stimulate the cells with various concentrations of this compound complexed with a transfection reagent for intracellular delivery.

    • Incubate for 18-24 hours.[11]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay:

    • Measure the Firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction over the unstimulated control.

Protocol 3: Flow Cytometry Analysis of Co-stimulatory Molecule Upregulation

This protocol describes the analysis of cell surface marker expression (e.g., CD80, CD86) on dendritic cells (DCs) following stimulation with c-di-AMP.

Materials:

  • Human peripheral blood mononuclear cell (PBMC)-derived dendritic cells

  • Complete cell culture medium

  • This compound salt

  • Fluorescently labeled antibodies against CD80, CD86, and an isotype control

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Culture human DCs in the presence or absence of c-di-AMP for 24 hours.[15]

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies (anti-CD80, anti-CD86, and isotype control) and incubate on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis:

    • Analyze the flow cytometry data to determine the percentage of cells expressing CD80 and CD86 and the mean fluorescence intensity (MFI) of the positive populations. Compare the results from c-di-AMP-treated cells to the untreated control.

experimental_workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis cell_culture Cell Culture (e.g., Macrophages, DCs) stimulate Stimulate Cells with c-di-AMP (various concentrations and times) cell_culture->stimulate c_di_AMP_prep Prepare c-di-AMP (with transfection reagent) c_di_AMP_prep->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells elisa ELISA for Cytokines (IFN-β, IL-6, TNF-α) supernatant->elisa reporter_assay Reporter Gene Assay (IFN-β promoter activity) cells->reporter_assay flow_cytometry Flow Cytometry (CD80, CD86 expression) cells->flow_cytometry

Figure 2: Experimental Workflow for Assessing Immunostimulatory Activity.

Conclusion

This compound is a potent immunostimulatory molecule that activates the innate immune system primarily through the STING pathway. The protocols and data presented in these application notes provide a framework for researchers to effectively assess and quantify the immunostimulatory activity of c-di-AMP. This information is valuable for the development of novel vaccine adjuvants, immunotherapies, and other applications where robust immune activation is desired. Careful execution of these experimental procedures will enable the reliable characterization of c-di-AMP's biological effects and facilitate its translation into clinical use.

References

Application Notes and Protocols for c-di-AMP Diammonium in In Vivo Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent immunostimulatory agent.[1][2] As a pathogen-associated molecular pattern (PAMP), it is recognized by the host's innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This activity makes c-di-AMP diammonium a promising candidate for various in vivo applications, particularly as a vaccine adjuvant to enhance humoral and cellular immune responses.[1][4] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, including detailed protocols and quantitative data to guide researchers in their study design.

Mechanism of Action: The STING Pathway

Upon entering the cytoplasm of a host cell, c-di-AMP directly binds to and activates the STING protein, which resides on the endoplasmic reticulum. This binding event initiates a signaling cascade that results in the production of type I interferons (such as IFN-β) and other inflammatory cytokines. This cytokine milieu is crucial for the activation and maturation of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, which in turn orchestrate the adaptive immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-di-AMP c-di-AMP STING STING c-di-AMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation NF-kB NF-κB STING->NF-kB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 IFN-beta_gene IFN-β Gene p-IRF3->IFN-beta_gene Nuclear Translocation Cytokine_genes Pro-inflammatory Cytokine Genes NF-kB->Cytokine_genes Nuclear Translocation

STING Signaling Pathway Activation by c-di-AMP.

Quantitative Data Summary

The following tables summarize the dosages and observed effects of this compound in murine models.

Table 1: Recommended Dosages for In Vivo Mouse Studies

Administration RouteDosage per MouseAnimal ModelApplicationReference(s)
Intranasal/Pulmonary5 - 10 µgC57BL/6, BALB/cAdjuvant, Immune stimulation[5]
Subcutaneous5 - 50 µgC57BL/6Adjuvant[3]
Subcutaneous7.5 µgC57BL/6Adjuvant with OVA[5]

Table 2: In Vitro Cytokine Induction by c-di-AMP in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

c-di-AMP ConcentrationIFN-β Secretion (pg/mL)
1 µg/mL~200
5 µg/mL~800
60 µg/mL~1200

Data adapted from in vitro studies and may not directly translate to in vivo concentrations.

Table 3: Qualitative Summary of In Vivo Effects in Mice

EffectAdministration RouteKey FindingsReference(s)
Enhanced T-cell ResponseSubcutaneousSignificantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T-cell response when used as an adjuvant with OVA.[4]
Increased Antibody TiterSubcutaneousSignificantly higher antigen-specific IgG antibody levels with OVA antigen.[4]
APC ActivationIntranasalUpregulation of MHC class II, CD80, and CD86 on dendritic cells in nasal-associated lymphoid tissue (NALT) and mediastinal lymph nodes (MLN).
Cytokine InductionIntracellular deliveryInduction of IL-6, CXCL2, CCL3, and CCL4.[6]

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution : Aseptically reconstitute lyophilized this compound salt in endotoxin-free physiological water or PBS to a desired stock concentration (e.g., 2 mg/mL).[3]

  • Dilution : On the day of the experiment, dilute the stock solution to the final working concentration using sterile, endotoxin-free PBS.

  • Storage : Store the stock solution in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]

Protocol 1: Subcutaneous Administration in Mice

This protocol is suitable for vaccination studies where c-di-AMP is used as an adjuvant.

  • Animal Restraint : Manually restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Site Preparation : If desired, disinfect the injection site (e.g., the dorsal flank) with 70% ethanol.

  • Injection :

    • Gently lift the skin to form a "tent."

    • Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the desired volume (typically 50-100 µL).

    • A small bleb should form under the skin.

  • Post-injection Monitoring : Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intranasal Administration in Mice

This protocol is designed for mucosal immunization or direct immunostimulation of the respiratory tract.

  • Anesthesia : Lightly anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic agent to prevent injury and ensure accurate delivery.

  • Positioning : Hold the anesthetized mouse in a supine position with the head tilted back slightly.

  • Administration :

    • Using a micropipette, dispense a small droplet (5-10 µL) of the c-di-AMP solution onto one nostril, allowing the mouse to inhale it naturally.

    • Alternate nostrils until the full dose (typically 20-50 µL total) has been administered.

  • Recovery : Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

Experimental Workflow for a Typical Adjuvant Study

The following diagram illustrates a common workflow for evaluating c-di-AMP as a vaccine adjuvant in a mouse model.

Adjuvant_Workflow Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Immunization Immunization (Antigen +/- c-di-AMP) Animal_Acclimation->Immunization Booster Booster Immunization (e.g., Day 14) Immunization->Booster Sample_Collection Sample Collection (e.g., Day 21) Booster->Sample_Collection Humoral_Analysis Humoral Response Analysis (e.g., ELISA for IgG) Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (e.g., ELISpot, Flow Cytometry) Sample_Collection->Cellular_Analysis Data_Analysis Data Analysis & Interpretation Humoral_Analysis->Data_Analysis Cellular_Analysis->Data_Analysis End Data_Analysis->End

General Experimental Workflow for Adjuvant Studies.

Concluding Remarks

This compound is a versatile and potent immunostimulatory molecule with significant potential for in vivo research, particularly in the field of vaccinology. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is recommended that investigators optimize dosages and protocols for their specific animal models and experimental objectives. Careful consideration of the administration route is crucial, as it can significantly influence the nature and magnitude of the resulting immune response.

References

Application Notes and Protocols: Experimental Use of c-di-AMP Diammonium in Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent modulator of the host immune system.[1][2][3] As a pathogen-associated molecular pattern (PAMP), c-di-AMP is recognized by the host's innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4][5] This immunostimulatory activity makes c-di-AMP diammonium salt a promising candidate for various immunological applications, including as a vaccine adjuvant and in cancer immunotherapy.[1][6][7]

These application notes provide an overview of the immunological properties of c-di-AMP, detailed protocols for key experiments, and quantitative data to guide researchers in its use.

Mechanism of Action: STING Pathway Activation

c-di-AMP exerts its immunological effects by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[2][8] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[10] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β).[9][10]

Beyond the IFN response, c-di-AMP-mediated STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines and chemokines such as IL-6, CXCL2, CCL3, and CCL4.[1][3][4] Additionally, c-di-AMP can activate the p38 MAPK pathway, which further enhances the expression of inflammatory cytokines.[1][3]

c_di_AMP_STING_Pathway c_di_AMP c-di-AMP STING STING (ER) c_di_AMP->STING Binds to STING_active Activated STING (Golgi) STING->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB Pathway STING_active->NFkB p38 p38 MAPK Pathway STING_active->p38 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN_genes Type I IFN Genes Nucleus->IFN_genes Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines p38->Cytokines

Caption: c-di-AMP activates the STING signaling pathway.

Application 1: Vaccine Adjuvant

c-di-AMP has demonstrated significant potential as a vaccine adjuvant, enhancing both humoral and cellular immune responses to a variety of antigens.[7][11][12] It promotes a balanced Th1/Th2/Th17 response, which is crucial for protection against diverse pathogens.[7][13]

Quantitative Data: Adjuvant Effects of c-di-AMP
AdjuvantAntigenRoute of AdministrationKey Immune Response EnhancementReference
c-di-AMPOvalbumin (OVA)SubcutaneousStronger CTL, Th1, and IFNγ-producing CD8+ memory T cell response compared to poly(I:C)/CpG.[14]
c-di-AMP with Alumβ-Galactosidase (β-Gal)IntramuscularSignificantly increased humoral and cellular immune responses compared to alum or c-di-AMP alone.[11][15]
c-di-AMPVariousMucosalPromotes humoral and cellular immune responses with a balanced TH1/TH2/TH17 profile.[7][12]
Experimental Protocol: Evaluation of c-di-AMP as a Vaccine Adjuvant in Mice

This protocol outlines a general workflow for assessing the adjuvant properties of c-di-AMP when co-administered with a model antigen.

vaccine_adjuvant_workflow cluster_0 Immunization Phase cluster_1 Immune Response Analysis Immunization Immunize Mice (e.g., subcutaneous) Antigen +/- c-di-AMP Booster Booster Immunization (Day 14) Immunization->Booster Sacrifice Sacrifice Mice (Day 21-28) Booster->Sacrifice Spleen_Blood Collect Spleen and Blood Sacrifice->Spleen_Blood ELISA Antigen-specific Antibody (ELISA) Spleen_Blood->ELISA ELISpot Antigen-specific T cell (IFN-γ ELISpot) Spleen_Blood->ELISpot FACS T Cell Phenotyping (Flow Cytometry) Spleen_Blood->FACS

Caption: Experimental workflow for evaluating c-di-AMP as a vaccine adjuvant.

Materials:

  • This compound salt (sterile, endotoxin-free)

  • Antigen of interest (e.g., Ovalbumin)

  • Inbred mice (e.g., C57BL/6 or BALB/c)

  • Sterile PBS

  • Adjuvant control (e.g., Alum, Poly(I:C)/CpG)

Procedure:

  • Preparation of Immunization Formulation:

    • Dissolve this compound salt in sterile, endotoxin-free physiological water to a stock concentration of 2 mg/ml.[13]

    • On the day of immunization, dilute the c-di-AMP stock and the antigen in sterile PBS to the desired final concentrations. A typical dose for mice is 5-50 µg of c-di-AMP per mouse.[13] Gently mix the antigen and adjuvant solution.

  • Immunization:

    • Divide mice into experimental groups (e.g., Antigen alone, Antigen + c-di-AMP, Antigen + control adjuvant, PBS).

    • Administer the formulation via the desired route (e.g., subcutaneous, intramuscular, or mucosal).

    • Provide a booster immunization 14 days after the primary immunization.

  • Analysis of Immune Responses (7-14 days post-booster):

    • Humoral Response: Collect blood via cardiac puncture and prepare serum. Determine antigen-specific IgG, IgG1, and IgG2a/c titers by ELISA.

    • Cellular Response:

      • Prepare single-cell suspensions from the spleens.

      • Perform an IFN-γ ELISpot assay by re-stimulating splenocytes with the antigen to quantify antigen-specific T cells.

      • Analyze T cell populations (e.g., CD4+, CD8+, memory T cells) and their activation status using flow cytometry with relevant markers.

Application 2: Cancer Immunotherapy

c-di-AMP's ability to induce a robust type I IFN response makes it a compelling agent for cancer immunotherapy.[6] Type I IFNs can enhance the priming of tumor antigen-specific T cells by dendritic cells (DCs), promote the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, and remodel the tumor microenvironment to be more immunogenic.[6][9] Intratumoral administration of c-di-AMP has been shown to inhibit tumor growth in preclinical models.[6]

Quantitative Data: Anti-Tumor Efficacy of c-di-AMP
Cancer ModelTreatmentKey OutcomesReference
B16 MelanomaIntratumoral c-di-AMPInhibition of tumor growth, increased infiltration of CD8+ T cells and granzyme B+ NK cells.[16]
B16, CT26, SCCFVII, Panc02STINGVAX (c-di-AMP formulation)Tumor growth inhibition and reversal.[6]
Multiple Myelomac-di-AMPReduced tumor growth and enhanced effects of chemotherapy.[17]
Experimental Protocol: Evaluation of c-di-AMP in a Syngeneic Mouse Tumor Model

This protocol describes a general approach to assess the anti-tumor effects of intratumoral c-di-AMP administration.

cancer_immunotherapy_workflow cluster_0 Tumor Implantation and Treatment cluster_1 Endpoint Analysis Implantation Implant Tumor Cells (e.g., B16-F10) subcutaneously Treatment Intratumoral Injection (c-di-AMP or vehicle) when tumors reach ~50-100 mm³ Implantation->Treatment Monitoring Monitor Tumor Growth (caliper measurements) Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size limit) Monitoring->Endpoint Tumor_Analysis Excise Tumors for Analysis Endpoint->Tumor_Analysis FACS_Tumor Immune Cell Infiltration (Flow Cytometry) Tumor_Analysis->FACS_Tumor Cytokine_Analysis Cytokine Profile (e.g., Luminex, ELISA) Tumor_Analysis->Cytokine_Analysis

Caption: Workflow for evaluating c-di-AMP in cancer immunotherapy.

Materials:

  • This compound salt (sterile, endotoxin-free)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma for C57BL/6 mice)

  • Inbred mice (e.g., C57BL/6)

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 B16-F10 cells) subcutaneously into the flank of the mice.

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

  • Intratumoral Treatment:

    • Prepare c-di-AMP in sterile PBS at the desired concentration.

    • Randomize mice into treatment groups (e.g., c-di-AMP, vehicle control).

    • Inject a defined volume of the c-di-AMP solution or vehicle directly into the tumor. Repeat treatments as necessary (e.g., every 3-4 days).

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the health and body weight of the mice.

    • At the experimental endpoint, euthanize the mice and excise the tumors.

    • Prepare single-cell suspensions from the tumors to analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells, regulatory T cells) by flow cytometry.

    • Analyze the cytokine profile within the tumor microenvironment or in the serum.

In Vitro Assays for STING Activation

Protocol: STING Activation Reporter Assay in HEK293T Cells

HEK293T cells do not endogenously express STING, making them a suitable model for studying STING activation upon transfection.[18]

Materials:

  • HEK293T cells

  • Expression plasmid for human STING

  • IFN-β promoter-driven firefly luciferase reporter plasmid

  • Control Renilla luciferase plasmid (e.g., pRL-CMV)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound salt

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect HEK293T cells with the STING expression plasmid, the IFN-β luciferase reporter, and the control Renilla plasmid.

  • 24 hours post-transfection, stimulate the cells with varying concentrations of c-di-AMP. Since c-di-AMP is not readily cell-permeable, cells may need to be permeabilized with a low concentration of digitonin, or higher concentrations of c-di-AMP can be added directly to the medium.[18]

  • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of the IFN-β promoter.

Protocol: Cytokine Production in Macrophages

Materials:

  • RAW 264.7 cells (murine macrophages) or bone marrow-derived macrophages (BMDMs)

  • This compound salt

  • Cell culture medium

  • ELISA kits for desired cytokines (e.g., IFN-β, IL-6)

  • Reagents for qRT-PCR

Procedure:

  • Plate RAW 264.7 cells or BMDMs in a multi-well plate and allow them to adhere.

  • Treat the cells with a range of c-di-AMP concentrations (e.g., 0.01 to 10 µM).[19][20]

  • Incubate for a specified time (e.g., 3, 6, or 24 hours).

  • Collect the cell culture supernatants to measure cytokine protein levels by ELISA.

  • Lyse the cells and extract RNA to quantify cytokine mRNA expression by qRT-PCR. Normalize gene expression to a housekeeping gene.[19][20]

Conclusion

This compound is a versatile and potent immunostimulatory molecule with significant promise in vaccine development and cancer immunotherapy. The protocols and data presented here provide a foundation for researchers to explore its applications. It is crucial to note that optimal concentrations, timing, and routes of administration may vary depending on the specific experimental system and should be determined empirically.

References

Application Notes and Protocols for c-di-AMP Diammonium Salt in Bacterial Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many Gram-positive bacteria and some Gram-negative species, playing a pivotal role in regulating a wide array of cellular processes.[1][2][3] These processes include maintaining cell wall and membrane homeostasis, regulating potassium ion channels, DNA damage repair, and sporulation.[1][3] Given its essentiality for the viability and virulence of numerous pathogenic bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis, the c-di-AMP signaling pathway has emerged as an attractive target for novel antimicrobial drug development.[1][3]

The diammonium salt of c-di-AMP is a stable and soluble form of this second messenger, making it an invaluable tool for in vitro and in vivo studies aimed at elucidating its signaling pathways and identifying new therapeutic targets. This document provides detailed application notes and protocols for utilizing c-di-AMP diammonium salt in bacterial signaling research.

c-di-AMP Signaling Pathway

The cellular levels of c-di-AMP are tightly controlled by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[4][5] c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules, including protein receptors and RNA riboswitches, thereby modulating their activity and influencing downstream cellular processes.[6]

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_regulation Regulation cluster_degradation Degradation cluster_effectors Effector Binding & Downstream Effects 2 ATP 2 ATP DACs Diadenylate Cyclases (e.g., DisA, CdaA) 2 ATP->DACs c-di-AMP c-di-AMP DACs->c-di-AMP PDEs Phosphodiesterases (e.g., GdpP, PgpH) c-di-AMP->PDEs Protein Receptors Protein Receptors (e.g., KtrA, CpaA, KdpD) c-di-AMP->Protein Receptors RNA Riboswitches RNA Riboswitches c-di-AMP->RNA Riboswitches pApA pApA PDEs->pApA AMP AMP pApA->AMP Cellular Processes - Potassium Homeostasis - Cell Wall Synthesis - DNA Repair - Virulence Protein Receptors->Cellular Processes RNA Riboswitches->Cellular Processes

Figure 1: Overview of the c-di-AMP signaling pathway.

Quantitative Data: Binding Affinities of c-di-AMP

The interaction of c-di-AMP with its receptors can be quantified by determining the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.

Receptor ProteinBacteriumMethodDissociation Constant (K_d)Reference
KdpD (USP domain)Staphylococcus aureusDRaCALA2 ± 0.18 µM[7][8]
KtrABacillus subtilisIsothermal Titration Calorimetry (ITC)~3 µM[9]
KtrCBacillus subtilisIsothermal Titration Calorimetry (ITC)~0.03 µM[9]

Experimental Protocols

Preparation of this compound Salt Stock Solution

This compound salt is typically supplied as a lyophilized powder.[10][11]

  • Reconstitution: To prepare a stock solution (e.g., 2 mg/mL), add the appropriate volume of sterile, endotoxin-free physiological water (0.9% NaCl) or buffer of choice to the vial.[10]

  • Mixing: Mix gently by pipetting up and down to ensure complete dissolution.[10]

  • Storage: Upon reconstitution, it is recommended to prepare aliquots and store them at -20°C. Resuspended c-di-AMP is stable for at least 6 months when stored properly. Avoid repeated freeze-thaw cycles.[10]

Protocol 1: Quantification of c-di-AMP using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantification of c-di-AMP in bacterial lysates or from in vitro enzymatic reactions.[2][12][13]

A. Sample Preparation (from Bacterial Lysate)

  • Grow bacterial cultures to the desired optical density.

  • Harvest cells by centrifugation.

  • Lyse the cells using a suitable method (e.g., sonication, bead beating) in an appropriate lysis buffer.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant for HPLC analysis. Samples can be stored at -20°C.[2]

B. In Vitro Diadenylate Cyclase (DAC) Activity Assay

  • Set up a reaction mixture (e.g., 50 µL) containing:

    • Purified DAC enzyme (e.g., 1 µM DisA)

    • ATP (e.g., 0.5 mM)

    • MgCl₂ (e.g., 5 mM)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 9.4 for M. smegmatis DisA).[2]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 4 hours).[2]

  • Stop the reaction by adding EDTA (e.g., to a final concentration of 10 mM).[2]

  • Centrifuge the reaction mixture at 1,530 x g for 30 minutes at 4°C.[2][13]

  • Collect the supernatant for HPLC analysis.[2][13]

C. HPLC Analysis

  • Column: Use a suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of two buffers is typically used:

  • Detection: Monitor the absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of pure this compound salt.[13] The retention time for c-di-AMP is typically around 23.7 minutes under specific conditions.[13]

Protocol 2: Quantification of c-di-AMP using Competitive ELISA

Commercial ELISA kits are available for the sensitive quantification of c-di-AMP in bacterial lysates.[14][15][16][17]

  • Sample Preparation: Prepare bacterial lysates as described in the HPLC protocol. It is crucial to determine the total protein concentration of the lysate (e.g., using a Bradford assay) to normalize the c-di-AMP levels.[15]

  • Assay Procedure (General Steps):

    • Prepare a standard curve using the provided c-di-AMP standards.[14]

    • Dilute the bacterial lysate samples to fall within the assay's detection range (e.g., 15.6-2,000 pg/mL).[14][17]

    • Add the standards and diluted samples to the wells of the antibody-coated microplate.

    • Add the c-di-AMP-HRP tracer to each well.[14]

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the c-di-AMP concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Affinity Pull-Down Assay to Identify c-di-AMP Binding Proteins

This method utilizes biotinylated c-di-AMP to capture and identify interacting proteins from a bacterial lysate.[18][19][20][21]

A. Materials

  • Biotinylated c-di-AMP

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Bacterial cell lysate

  • Wash buffers

  • Elution buffer

B. Procedure

  • Preparation of Bait: Incubate biotinylated c-di-AMP with streptavidin-coated beads to immobilize the "bait".

  • Binding: Add the bacterial cell lysate to the beads and incubate (e.g., for 1 hour with agitation at 4°C) to allow for the binding of interacting proteins ("prey").[20]

  • Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high salt concentration or a denaturing agent like SDS).

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., Coomassie blue or silver stain) or Western blotting using specific antibodies.[20] Interacting proteins can be identified by mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Bacterial_Culture Bacterial Culture Cell_Lysis Cell Lysis Bacterial_Culture->Cell_Lysis Lysate_Clarification Lysate Clarification (Centrifugation) Cell_Lysis->Lysate_Clarification HPLC HPLC Quantification Lysate_Clarification->HPLC ELISA ELISA Quantification Lysate_Clarification->ELISA Pull_Down Affinity Pull-Down Lysate_Clarification->Pull_Down Quantification Quantification of c-di-AMP levels HPLC->Quantification ELISA->Quantification Identification Identification of Binding Partners Pull_Down->Identification ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Determination of Binding Affinity (Kd) & Thermodynamics ITC->Thermodynamics Purified_Protein Purified Protein Purified_Protein->ITC c-di-AMP_tool c-di-AMP Diammonium Salt c-di-AMP_tool->HPLC c-di-AMP_tool->ELISA c-di-AMP_tool->Pull_Down c-di-AMP_tool->ITC

Figure 2: General experimental workflow for studying c-di-AMP signaling.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Characterizing Binding Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[22][23][24]

A. Sample Preparation

  • Protein/Receptor: Purify the target protein to a high degree. Dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch effects.[23][25]

  • Ligand (c-di-AMP): Dissolve the this compound salt in the same dialysis buffer used for the protein.[26]

  • Concentrations: The concentration of the macromolecule in the cell should ideally be 10-30 times the expected K_d. The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[23]

  • Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.[23]

B. ITC Experiment

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the protein solution into the sample cell and the c-di-AMP solution into the injection syringe.

  • Titration: Perform a series of small injections of the c-di-AMP solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Control: Perform a control titration by injecting c-di-AMP into the buffer alone to measure the heat of dilution.

C. Data Analysis

  • Integrate the peaks from the raw data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Plot the corrected heat change against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate binding model to determine the K_d, n, and ΔH.

Conclusion

This compound salt is an essential tool for investigating the multifaceted roles of this second messenger in bacterial physiology and pathogenesis. The protocols and data presented here provide a framework for researchers to quantify c-di-AMP levels, identify its binding partners, and characterize the thermodynamics of these interactions. Such studies are critical for a deeper understanding of bacterial signaling networks and for the development of novel therapeutic strategies targeting these pathways.

References

A Practical Guide to Working with c-di-AMP Diammonium in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger molecule involved in a multitude of cellular processes in bacteria and acts as a potent modulator of the innate immune system in eukaryotes.[1][2] This guide provides a practical overview and detailed protocols for researchers working with the diammonium salt of c-di-AMP in a laboratory setting.

Introduction to c-di-AMP

Discovered as an essential signaling molecule in many Gram-positive bacteria, c-di-AMP plays a pivotal role in regulating cell growth, survival, and virulence.[2][3] Its cellular levels are meticulously controlled by the synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[3][4] In bacteria, c-di-AMP signaling pathways influence critical functions such as cell wall homeostasis, potassium ion transport, DNA repair, and biofilm formation.[1][3] In eukaryotic cells, bacterially-produced c-di-AMP is a key pathogen-associated molecular pattern (PAMP) that activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and the initiation of an innate immune response.[1][5] This dual role in bacterial physiology and host immune activation makes the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents and vaccine adjuvants.[3][5]

Properties and Handling of c-di-AMP Diammonium Salt

The diammonium salt of c-di-AMP is often preferred in research settings due to its enhanced water solubility and stability compared to the free acid form.[6] Proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility.

Solubility and Storage
ParameterRecommendation
Solubility Soluble in water.
Long-term Storage Store at -20°C, sealed and away from moisture.[5] Under these conditions, it is stable for at least four years.[7][8]
Stock Solutions Prepare stock solutions in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in-solvent storage, it is stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[5]

Key Signaling Pathways Involving c-di-AMP

Bacterial c-di-AMP Signaling

In bacteria, the intracellular concentration of c-di-AMP is tightly regulated. Diadenylate cyclases (DACs) synthesize c-di-AMP from two molecules of ATP.[3][4] This second messenger then binds to a variety of effector proteins, including transcription factors, enzymes, and transporters, to modulate their activity.[3][9] Phosphodiesterases (PDEs) hydrolyze c-di-AMP to linear 5'-pApA or two molecules of AMP, thus terminating the signal.[3][10]

sting_pathway c-di-AMP c-di-AMP STING STING (on ER) c-di-AMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocation IFN Type I Interferon (e.g., IFN-β) Nucleus->IFN Gene Expression filter_binding_workflow cluster_prep Preparation cluster_filtration Filtration cluster_quantification Quantification A Mix Protein of Interest and [³²P]-c-di-AMP B Incubate at RT for 30 min A->B C Apply to Nitrocellulose Membrane (Vacuum) B->C D Wash with Cold Binding Buffer C->D E Air Dry Membrane D->E F Excise Spots E->F G Add Scintillation Fluid F->G H Count on Scintillation Counter G->H

References

Application Notes and Protocols for c-di-AMP Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting cyclic di-adenosine monophosphate (c-di-AMP) receptor binding assays. The methodologies outlined are essential for characterizing the interaction between the bacterial second messenger c-di-AMP and its protein receptors, a critical step in understanding bacterial signaling and for the development of novel antimicrobial agents.

Introduction to c-di-AMP Signaling

Cyclic di-AMP is a crucial second messenger in many Gram-positive bacteria and some Gram-negative species, playing a vital role in regulating a wide array of physiological processes.[1][2] These processes include cell wall homeostasis, potassium transport, DNA damage repair, biofilm formation, and virulence.[2][3] The intracellular levels of c-di-AMP are tightly controlled by the activity of diadenylate cyclase (DAC) enzymes, which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[3][4] C-di-AMP exerts its regulatory effects by binding to a variety of effector proteins, including transcription factors, enzymes, and transporter-associated proteins, thereby modulating their activity.[2][5]

c-di-AMP Signaling Pathway

The signaling cascade of c-di-AMP begins with its synthesis by DAC enzymes in response to specific cellular or environmental cues. The elevated c-di-AMP levels then lead to its binding to specific receptor proteins, triggering downstream cellular responses. To terminate the signal, PDEs hydrolyze c-di-AMP to 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP.[3]

c_di_AMP_Signaling ATP 2 ATP DAC Diadenylate Cyclase (DAC) ATP->DAC c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) c_di_AMP->PDE Receptor Receptor Protein c_di_AMP->Receptor Binding DAC->c_di_AMP Synthesis pApA pApA / 2 AMP PDE->pApA Degradation Response Cellular Response (e.g., K+ transport, Cell Wall Homeostasis) Receptor->Response

Figure 1: Simplified c-di-AMP signaling pathway.

Quantitative Data on c-di-AMP-Receptor Interactions

The binding affinity of c-di-AMP for its receptors is a key parameter in understanding its biological function. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating tighter binding. The following table summarizes experimentally determined Kd values for various c-di-AMP receptor proteins.

Receptor ProteinOrganismAssay MethodKd (µM)Reference
KdpD(USP)Staphylococcus aureusDRaCALA2 ± 0.18[3]
DarBBacillus subtilisIsothermal Titration Calorimetry (ITC)0.027 ± 0.00198[4]
PstAStaphylococcus aureusDRaCALA64.4 ± 3.4 (nM)[6]
KtrAStaphylococcus aureusDRaCALA0.0644 ± 0.0034[6]
CpaAStaphylococcus aureusDRaCALA-[5]

Experimental Protocols

Several biophysical techniques can be employed to measure the binding of c-di-AMP to its receptor proteins. This section provides detailed protocols for three common methods: a Nitrocellulose Filter-Binding Assay, a Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR).

Protocol 1: Nitrocellulose Filter-Binding Assay

This is a classic and cost-effective method for quantifying protein-ligand interactions. It relies on the principle that proteins bind to nitrocellulose membranes, while small, negatively charged molecules like c-di-AMP do not.[7] Protein-ligand complexes, however, are retained on the filter, allowing for the quantification of bound ligand. This protocol is adapted from a method for c-di-GMP.[2]

Materials:

  • Purified c-di-AMP receptor protein

  • Radiolabeled c-di-AMP (e.g., [³²P]-c-di-AMP)

  • Unlabeled c-di-AMP

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose membrane (0.45 µm pore size)

  • Slot blot or dot blot apparatus

  • Scintillation counter and vials

  • Bovine Serum Albumin (BSA) as a negative control

Procedure:

  • Preparation of Radiolabeled c-di-AMP: Radiolabeled c-di-AMP can be synthesized enzymatically using a diadenylate cyclase and [α-³²P]-ATP.

  • Binding Reactions:

    • Set up a series of 20 µL binding reactions in microcentrifuge tubes. Each reaction should contain:

      • A fixed concentration of the purified receptor protein (e.g., 100-500 nM).[2]

      • Varying concentrations of [³²P]-c-di-AMP (e.g., 0.1 to 5 µM).

      • Binding Buffer to the final volume.

    • Include control reactions:

      • Negative Control: Replace the receptor protein with an equivalent amount of BSA.

      • Competition Control: Include a reaction with the highest concentration of [³²P]-c-di-AMP and a 100-fold molar excess of unlabeled c-di-AMP to determine non-specific binding.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.[2]

  • Filtration:

    • Assemble the slot blot or dot blot apparatus with a pre-wetted nitrocellulose membrane.

    • Apply the entire volume of each binding reaction to a separate well of the apparatus under vacuum.

    • Wash each well twice with 100 µL of ice-cold Wash Buffer to remove unbound radiolabeled ligand.

  • Quantification:

    • Carefully remove the nitrocellulose membrane from the apparatus.

    • Excise each dot or slot and place it in a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the negative control (or competition control) to determine specific binding.

    • Plot the amount of bound [³²P]-c-di-AMP as a function of the total [³²P]-c-di-AMP concentration.

    • Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd).

Filter_Binding_Workflow start Start prepare Prepare Binding Reactions (Protein + Radiolabeled c-di-AMP) start->prepare incubate Incubate at RT for 30 min prepare->incubate filter Filter through Nitrocellulose Membrane incubate->filter wash Wash Membrane to Remove Unbound Ligand filter->wash quantify Quantify Radioactivity on Membrane wash->quantify analyze Data Analysis (Plot and Fit Curve to Determine Kd) quantify->analyze end End analyze->end

Figure 2: Workflow for the Nitrocellulose Filter-Binding Assay.
Protocol 2: Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8] A fluorescently labeled c-di-AMP analog (tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor protein, its rotation slows, leading to an increase in polarization.

Materials:

  • Purified c-di-AMP receptor protein

  • Fluorescently labeled c-di-AMP (e.g., FAM-c-di-AMP or TAMRA-c-di-AMP)

  • Unlabeled c-di-AMP

  • FP Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determination of Optimal Tracer Concentration:

    • In a 384-well plate, perform a serial dilution of the fluorescent c-di-AMP tracer in FP Assay Buffer.

    • Measure the fluorescence intensity to find a concentration that gives a signal at least 3-5 times above the buffer background. This concentration should ideally be below the expected Kd of the interaction.

  • Saturation Binding Experiment:

    • Prepare a series of wells containing a fixed, optimal concentration of the fluorescent tracer.

    • Add a serial dilution of the purified receptor protein to these wells.

    • Include controls with tracer only (for minimum polarization) and buffer only (for background).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization.

    • Plot the change in millipolarization (mP) units against the protein concentration and fit the data to determine the Kd.

  • Competitive Binding Assay:

    • This format is ideal for screening for inhibitors or determining the affinity of unlabeled compounds.

    • Prepare a mixture containing the receptor protein at a concentration that gives approximately 50-80% of the maximal binding signal from the saturation experiment and the fluorescent tracer at its optimal concentration.

    • Dispense this mixture into the wells of the assay plate.

    • Add a serial dilution of the unlabeled c-di-AMP or test compounds.

    • Include controls for maximum polarization (protein + tracer, no competitor) and minimum polarization (tracer only).

    • Incubate and measure the fluorescence polarization as described above.

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified c-di-AMP receptor protein (ligand)

  • c-di-AMP (analyte)

  • SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffers and reagents (e.g., Amine Coupling Kit containing NHS, EDC, and ethanolamine)

Procedure:

  • Ligand Immobilization:

    • The receptor protein is typically immobilized on the sensor chip surface. Amine coupling is a common method.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.

    • Inject the purified receptor protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of the receptor protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of c-di-AMP in the SPR Running Buffer.

    • Inject the c-di-AMP solutions (analyte) at a constant flow rate over both the ligand-immobilized and reference flow cells.

    • Monitor the binding in real-time as an increase in the response units (RU).

    • After the association phase, switch back to flowing only the running buffer to monitor the dissociation of c-di-AMP from the receptor.

  • Surface Regeneration (if necessary):

    • If the analyte does not fully dissociate, a regeneration solution (e.g., a pulse of low pH glycine (B1666218) or high salt) may be needed to remove the bound analyte before the next injection. This step requires careful optimization to ensure the immobilized ligand remains active.

  • Data Analysis:

    • The reference flow cell data is subtracted from the active flow cell data to obtain a specific binding sensorgram.

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The choice of a c-di-AMP receptor binding assay depends on several factors, including the availability of reagents and instrumentation, the required throughput, and the specific information sought (e.g., endpoint affinity vs. kinetic data). The protocols provided herein offer robust methods for characterizing these crucial molecular interactions, paving the way for a deeper understanding of bacterial signaling and the development of novel therapeutics.

References

Application of c-di-AMP diammonium in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule found in a wide range of bacteria, particularly Gram-positive pathogens.[1][2] It plays a central role in regulating fundamental bacterial processes, including cell wall homeostasis, potassium ion transport, DNA repair, and virulence.[1][2] The enzymes responsible for the synthesis of c-di-AMP, diadenylate cyclases (DACs), are essential for the viability of many pathogenic bacteria, making them highly attractive targets for the development of novel antimicrobial agents.[3] This document provides detailed application notes and experimental protocols for researchers interested in leveraging the c-di-AMP signaling pathway for antimicrobial drug discovery. c-di-AMP diammonium salt is a stable and soluble form of this signaling molecule, suitable for use in various biochemical and cellular assays.

Mechanism of Action of c-di-AMP Signaling

In bacteria, the intracellular concentration of c-di-AMP is tightly regulated by the opposing activities of DACs, which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[2][3] c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules, including protein receptors and RNA riboswitches.[2][4] This binding event modulates the activity of downstream targets, thereby influencing various cellular pathways.

Key cellular processes regulated by c-di-AMP include:

  • Cell Wall Homeostasis: c-di-AMP signaling is intimately linked to peptidoglycan synthesis.[5]

  • Potassium Ion Transport: c-di-AMP directly regulates the activity of potassium transporters to maintain osmotic balance.[5]

  • DNA Integrity: The c-di-AMP synthesizing enzyme DisA can sense DNA damage, linking DNA repair to c-di-AMP signaling.[6]

  • Virulence: In many pathogenic bacteria, c-di-AMP levels influence the expression of virulence factors.

The essentiality of DACs in pathogens like Staphylococcus aureus and Listeria monocytogenes underscores their potential as "choke points" for antimicrobial intervention.[7] Inhibition of c-di-AMP synthesis leads to bacterial cell death, providing a clear rationale for targeting DACs in drug discovery.

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Regulation ATP 2 ATP DAC Diadenylate Cyclase (DAC) (e.g., CdaA, DisA) ATP->DAC c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) (e.g., GdpP, PgpH) c_di_AMP->PDE Receptor Protein Receptors (e.g., KtrA, CpaA, KdpD, PstA, DarB) c_di_AMP->Receptor Riboswitch RNA Riboswitches c_di_AMP->Riboswitch pApA pApA / 2 AMP DAC->c_di_AMP Synthesis PDE->pApA Degradation Downstream Downstream Cellular Processes (Cell Wall Homeostasis, K+ Transport, etc.) Receptor->Downstream Riboswitch->Downstream

Caption: c-di-AMP Signaling Pathway in Bacteria.

Antimicrobial Drug Discovery Strategies

Targeting the c-di-AMP signaling pathway offers several avenues for antimicrobial drug discovery. The primary strategy focuses on the identification of small molecule inhibitors of DACs.

High-Throughput Screening (HTS) for DAC Inhibitors:

A robust HTS assay is essential for screening large compound libraries to identify potential DAC inhibitors. A common approach is to use a luminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction. As DACs consume ATP to produce c-di-AMP, a decrease in ATP levels corresponds to enzyme activity. Inhibitors of DACs will therefore result in a higher ATP concentration compared to the uninhibited reaction.

HTS_Workflow start Start dispense Dispense DAC Enzyme, ATP, and Test Compounds into 384-well plates start->dispense incubate Incubate at 37°C dispense->incubate add_reagent Add Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®) incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis: Identify wells with high luminescence (potential inhibitors) measure->analyze hit_validation Hit Validation and IC50 Determination analyze->hit_validation end End hit_validation->end

Caption: High-Throughput Screening Workflow for DAC Inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-di-AMP signaling and inhibition.

Table 1: Binding Affinities of c-di-AMP to Receptor Proteins

Receptor ProteinOrganismBinding Affinity (Kd)Reference
KdpDStaphylococcus aureus2 ± 0.18 μM[8]
DarBBacillus subtilis27.0 ± 1.98 nM
Pyruvate Carboxylase (PC)Listeria monocytogenes<10 µM[4]
CbpAListeria monocytogenes<10 µM[4]
CbpBListeria monocytogenes<10 µM[4]
PstAListeria monocytogenes<10 µM[4]

Table 2: Antimicrobial Activity of a DAC Inhibitor

CompoundTargetOrganismMIC (μM)Reference
IPA-3ssDacAStreptococcus suis SC19~25[9]
IPA-3Bacillus subtilis WB800N~25[9]
IPA-3Staphylococcus aureus ATCC29213~25[9]

Experimental Protocols

Protocol 1: In Vitro Synthesis and Purification of this compound

This protocol describes the enzymatic synthesis of c-di-AMP using a recombinant diadenylate cyclase, followed by purification.

Materials:

  • Recombinant Diadenylate Cyclase (e.g., Vibrio cholerae DncV or Mycobacterium smegmatis DisA)

  • ATP (disodium salt)

  • Reaction Buffer (e.g., 300 mM NH4Ac/NH3, pH 9.5)

  • MnCl2

  • Macroporous absorption resin (e.g., SP207)

  • Ammonium (B1175870) bicarbonate solution

  • HPLC system with a C18 column

Procedure:

  • Enzymatic Synthesis:

    • Prepare a reaction mixture containing the reaction buffer, 20 mM MnCl2, 10 mM ATP, and the purified DAC enzyme.

    • Incubate the reaction at 30°C overnight with gentle agitation.

    • Monitor the conversion of ATP to c-di-AMP by HPLC.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated macroporous absorption resin column.

    • Wash the column with deionized water to remove unreacted ATP and salts.

    • Elute the c-di-AMP with a solution of ammonium bicarbonate.

    • Lyophilize the eluted fractions to obtain this compound salt as a white powder.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the synthesized c-di-AMP using HPLC with a known standard.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: High-Throughput Screening for Diadenylate Cyclase (DAC) Inhibitors

This protocol is adapted from a screen for inhibitors of Streptococcus suis diadenylate cyclase (ssDacA) and can be generalized for other DACs.[9]

Materials:

  • Purified recombinant DAC enzyme

  • ATP

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl)

  • Compound library dissolved in DMSO

  • 384-well plates (black, opaque)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Assay Preparation:

    • Dispense the test compounds from the library into the 384-well plates. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

    • Prepare a reaction mixture containing the DAC enzyme and ATP in the reaction buffer. Optimal concentrations should be determined empirically, for example, 100 µM ssDacA and 100 µM ATP.[9]

  • Enzymatic Reaction:

    • Add the reaction mixture to the wells of the 384-well plates containing the compounds.

    • Incubate the plates at 37°C for a predetermined time (e.g., 2 hours).[9]

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify primary hits based on a predefined inhibition threshold.

  • Hit Confirmation and IC50 Determination:

    • Confirm the activity of primary hits by re-testing.

    • Perform dose-response experiments for confirmed hits to determine their half-maximal inhibitory concentration (IC50).

Protocol 3: Differential Radial Capillary Action of Ligand Assay (DRaCALA) for c-di-AMP-Protein Binding

DRaCALA is a high-throughput method to screen for and validate protein-ligand interactions.[10][11]

DRaCALA_Workflow start Start prepare_lysates Prepare Cell Lysates Overexpressing Target Proteins start->prepare_lysates prepare_ligand Synthesize Radiolabeled [α-32P]c-di-AMP start->prepare_ligand mix Mix Cell Lysate with Radiolabeled c-di-AMP prepare_lysates->mix prepare_ligand->mix spot Spot Mixture onto Nitrocellulose Membrane mix->spot image Image Membrane using a Phosphorimager spot->image analyze Analyze Spots: Bound ligand remains at the center, unbound ligand diffuses outwards image->analyze end End analyze->end

Caption: DRaCALA Experimental Workflow.

Materials:

  • Cell lysates containing overexpressed target proteins

  • Radiolabeled [α-32P]c-di-AMP

  • Binding Buffer (40 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Nitrocellulose membrane

  • Phosphorimager

Procedure:

  • Preparation of Radiolabeled c-di-AMP:

    • Synthesize [α-32P]c-di-AMP by incubating [α-32P]ATP with a purified DAC enzyme (e.g., Bacillus thuringiensis DisA).[8]

    • Purify the radiolabeled c-di-AMP.

  • Binding Reaction:

    • In a microfuge tube or 96-well plate, mix the cell lysate containing the protein of interest with the radiolabeled c-di-AMP in the binding buffer.[8]

    • Incubate at room temperature for 5-10 minutes.[8]

  • Spotting and Imaging:

    • Spot a small volume (1-2 µL) of the binding reaction onto a dry nitrocellulose membrane.

    • Allow the spots to dry completely.

    • Expose the membrane to a phosphor screen and image using a phosphorimager.

  • Data Analysis:

    • Quantify the amount of bound and free ligand. A strong signal at the center of the spot indicates a protein-ligand interaction, as the protein-bound radiolabeled c-di-AMP is immobilized on the membrane. Unbound c-di-AMP will diffuse outwards, creating a larger, more diffuse spot.

Conclusion

The c-di-AMP signaling pathway represents a validated and promising target for the discovery of novel antimicrobial agents against a range of bacterial pathogens. The essential nature of the c-di-AMP synthesizing enzymes, DACs, in many bacteria provides a strong rationale for targeting this pathway. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the potential of this compound in their antimicrobial drug discovery programs. Through the systematic application of high-throughput screening and robust validation assays, the identification of novel DAC inhibitors with potent antimicrobial activity is an achievable and critical goal in the fight against antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming c-di-AMP Diammonium Salt Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common solubility challenges encountered when working with cyclic di-AMP (c-di-AMP) diammonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of c-di-AMP diammonium salt?

While specific quantitative data for the diammonium salt is not readily published, salt forms of c-di-AMP, including the diammonium and disodium (B8443419) salts, generally exhibit enhanced aqueous solubility and stability compared to the free acid form.[1] For instance, the sodium salt of c-di-AMP is soluble in water at concentrations of at least 1 mg/mL to 20 mM.[2][3][4] It is reasonable to expect a similar or potentially higher solubility for the diammonium salt in aqueous buffers.

Q2: My this compound salt is not dissolving completely. What are the initial troubleshooting steps?

If you are experiencing incomplete dissolution, consider the following:

  • Vortexing and Sonication: Ensure the solution is mixed thoroughly. Gentle vortexing is recommended. For difficult-to-dissolve compounds, brief sonication in a water bath can be effective.

  • pH of the Solution: The pH of your buffer can significantly impact the solubility of c-di-AMP. Ensure the pH of your final solution is within the optimal range for c-di-AMP solubility, which is generally near neutral to slightly basic (pH 7-8).

  • Temperature: While heating can increase the dissolution rate, it may also degrade the compound. It is generally recommended to dissolve c-di-AMP at room temperature. If you must use heat, do so gently and for a minimal amount of time.

Q3: Can I prepare a concentrated stock solution of this compound salt?

Yes, preparing a concentrated stock solution in an appropriate aqueous buffer is the recommended practice. A common approach is to prepare a 10 mM stock solution in a buffer such as Tris-HCl or HEPES at pH 7.4. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: My this compound salt precipitates out of solution after storage. What could be the cause?

Precipitation upon storage can be due to several factors:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and precipitation. Aliquoting your stock solution into single-use volumes is highly recommended.

  • Buffer Incompatibility: The buffer composition, including the type of salt and its concentration, can affect the long-term stability of the dissolved c-di-AMP. If you observe precipitation, consider preparing a fresh stock solution in a different buffer system.

  • High Concentration: If your stock solution is highly concentrated, it may be more prone to precipitation at low temperatures. Preparing a slightly less concentrated stock solution may improve stability.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound salt.

Issue 1: this compound salt does not fully dissolve in the chosen buffer.
Potential Cause Troubleshooting Step Rationale
Insufficient Mixing Vortex the solution for 1-2 minutes. If particles are still visible, sonicate in a water bath for 5-10 minutes.Mechanical agitation is necessary to break up the powder and facilitate its interaction with the solvent.
Suboptimal pH Measure the pH of the solution. Adjust to a pH between 7.0 and 8.0 using dilute HCl or NaOH.The ionization state of c-di-AMP is pH-dependent, which in turn affects its solubility.
Low Temperature Gently warm the solution to 37°C for a short period while mixing.Increasing the temperature can enhance the dissolution rate, but prolonged heating should be avoided to prevent degradation.
Buffer Composition Prepare fresh solutions in alternative buffers such as HEPES or PBS at the same pH and concentration.The ionic strength and specific ions in the buffer can influence the solubility of the compound.
Issue 2: The dissolved this compound salt precipitates during the experiment.
Potential Cause Troubleshooting Step Rationale
Change in Buffer Composition Ensure that any buffers added during your experiment are compatible with your c-di-AMP stock solution. Perform a small-scale compatibility test by mixing the solutions and observing for any precipitation.Mixing incompatible buffers can lead to changes in pH or ionic strength, causing the compound to precipitate.
High Final Concentration Dilute your c-di-AMP stock solution to the final working concentration just before use. Avoid preparing large volumes of working solutions that will be stored for extended periods.The solubility of a compound is concentration-dependent. A lower working concentration is less likely to precipitate.
Interaction with Other Reagents Review all components in your experimental setup. Consider if any other small molecules, proteins, or salts could be interacting with and causing the precipitation of c-di-AMP.Specific chemical interactions can lead to the formation of insoluble complexes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound salt in a microcentrifuge tube.

  • Add Buffer: Add the appropriate volume of your chosen aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the tube for 1-2 minutes until the powder is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Verify pH: Check the pH of the solution and adjust if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Solubility Assessment
  • Prepare a Saturated Solution: Add an excess amount of this compound salt to a known volume of the test buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibrate: Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the solution at high speed to pellet the undissolved solid.

  • Quantify the Soluble Fraction: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved c-di-AMP using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Factors Influencing this compound Salt Solubility

Factor General Effect on Solubility Recommendation
pH Higher solubility is generally observed at neutral to slightly basic pH.Maintain a buffer pH between 7.0 and 8.0.
Temperature Increased temperature generally increases solubility.Dissolve at room temperature or with gentle warming to 37°C. Avoid excessive heat.
Ionic Strength Moderate ionic strength can improve solubility, but very high salt concentrations may cause "salting out".Use standard physiological buffer concentrations (e.g., 150 mM NaCl).
Buffer Type The choice of buffering agent can impact solubility.Tris-HCl and HEPES are commonly used and are good starting points.

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Downstream Regulation 2 ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) 2 ATP->DAC c-di-AMP c-di-AMP DAC->c-di-AMP 2 PPi 2 PPi DAC->2 PPi PDE Phosphodiesterase (e.g., GdpP) c-di-AMP->PDE Receptor Proteins Effector Proteins (e.g., K+ transporters, STING) c-di-AMP->Receptor Proteins Binding pApA pApA PDE->pApA 2 AMP 2 AMP PDE->2 AMP pApA->PDE Further hydrolysis Biological Response Cellular Processes (Ion transport, Innate Immunity) Receptor Proteins->Biological Response Modulation

Caption: c-di-AMP Synthesis, Degradation, and Signaling Pathway.

Troubleshooting_Workflow start This compound salt does not dissolve vortex Vortex thoroughly and/or sonicate start->vortex check1 Is it dissolved? vortex->check1 adjust_ph Adjust pH to 7.0-8.0 check1->adjust_ph No success Soluble check1->success Yes check2 Is it dissolved? adjust_ph->check2 gentle_warm Gently warm to 37°C check2->gentle_warm No check2->success Yes check3 Is it dissolved? gentle_warm->check3 change_buffer Try a different buffer system check3->change_buffer No check3->success Yes fail Consult technical support change_buffer->fail

Caption: Troubleshooting workflow for this compound salt dissolution.

Solubility_Testing_Workflow start Start: Solubility Assessment add_excess Add excess this compound salt to the test buffer start->add_excess equilibrate Agitate at constant temperature (e.g., 24 hours at 25°C) add_excess->equilibrate separate Centrifuge to pellet undissolved solid equilibrate->separate quantify Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) separate->quantify end End: Determine Solubility quantify->end

Caption: Experimental workflow for determining the solubility of c-di-AMP.

References

Technical Support Center: Optimizing c-di-AMP Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in cyclic di-AMP (c-di-AMP) pull-down assays.

Troubleshooting Guides

High background or the presence of numerous non-specific proteins can obscure the identification of true c-di-AMP binding partners. This guide addresses common issues and provides systematic solutions to enhance the specificity of your pull-down assays.

Problem 1: High Non-Specific Binding to Affinity Beads

  • Possible Cause: Proteins are adhering to the streptavidin or agarose (B213101)/magnetic beads themselves, not the c-di-AMP bait.

  • Solution:

    • Pre-clear the lysate: Before incubating with your c-di-AMP-conjugated beads, incubate the cell lysate with unconjugated streptavidin beads for 30-60 minutes at 4°C. This will capture proteins that non-specifically bind to the beads.

    • Blocking the beads: Incubate the c-di-AMP conjugated beads with a blocking agent before adding the cell lysate.

Problem 2: Weak or No Signal for the Target Protein

  • Possible Cause: The interaction between your protein of interest and c-di-AMP is weak, or the washing steps are too stringent.

  • Solution:

    • Optimize Lysis Buffer: For soluble proteins, a gentle lysis buffer with low salt and no detergent may be sufficient. For membrane-associated or less soluble proteins, a mild non-ionic detergent is often necessary.

    • Adjust Wash Buffer: Decrease the salt or detergent concentration in your wash buffers. You can also reduce the number or duration of wash steps.

Problem 3: Contaminating Proteins Obscure Mass Spectrometry Results

  • Possible Cause: Inefficient washing or the presence of highly abundant, "sticky" proteins in the cell lysate.

  • Solution:

    • Increase Wash Stringency: Gradually increase the salt (e.g., NaCl) and/or non-ionic detergent (e.g., Tween-20, Triton X-100) concentration in your wash buffers. Perform additional wash steps.

    • Optimize Protein Input: Using an excessive amount of total protein can overload the system and increase the likelihood of non-specific interactions. Try reducing the total protein concentration in your lysate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a c-di-AMP pull-down assay?

Non-specific binding in c-di-AMP pull-down assays can originate from several sources:

  • Binding to the affinity resin: Proteins may non-specifically adhere to the agarose or magnetic beads.

  • Binding to the linker or tag: Proteins can interact with the biotin (B1667282) tag or the chemical linker used to attach it to c-di-AMP.

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein or the bead surface through weak, non-specific interactions.

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates.

Q2: What are the essential negative controls for a c-di-AMP pull-down experiment?

To ensure that the observed interactions are specific to c-di-AMP, the following negative controls are crucial:

  • Beads-only control: Incubate your cell lysate with beads that have not been conjugated to biotinylated c-di-AMP. This will identify proteins that bind non-specifically to the beads themselves.

  • Competition control: Perform the pull-down in the presence of an excess of free, unconjugated c-di-AMP. A specific interaction will be outcompeted by the free c-di-AMP, leading to a significant reduction in the amount of pulled-down protein.

Q3: How can I optimize my wash buffer to reduce non-specific binding?

The composition of your wash buffer is critical. Start with a base buffer (e.g., PBS or TBS) and systematically modify it. See the tables below for starting concentrations of common additives. A high-salt wash is particularly effective at disrupting ionic interactions, while detergents help to reduce hydrophobic interactions.

Q4: Which blocking agent should I choose?

The choice of blocking agent can significantly impact the level of non-specific binding. Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. However, be aware that milk contains biotin and phosphoproteins, which can interfere with streptavidin-based detection and the study of phosphorylated proteins, respectively.[1][2]

Quantitative Data for Optimization

The following tables provide starting points for optimizing your pull-down assay. The optimal conditions should be determined empirically for each specific experimental system.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Single purified protein, reduces risk of cross-reactivity.[3]More expensive than milk.
Non-Fat Dry Milk1-5% (w/v)Inexpensive and readily available.[1][3]Contains biotin and phosphoproteins, which can interfere with certain assays.[1][2]
Purified Casein1% (w/v)A primary blocking component of milk without some of the other interfering substances.Can still interfere with phospho-protein studies.
Commercial Blocking BuffersVariesOptimized formulations, often protein-free.Can be expensive.

Table 2: Optimizing Wash Buffer Additives

AdditiveStarting ConcentrationFunction
Salt (e.g., NaCl) 150 mM (physiological) to 500 mMReduces non-specific ionic interactions.
Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.05% - 0.5% (v/v)Reduces non-specific hydrophobic interactions.[4]
Glycerol 5-10% (v/v)Can help stabilize proteins and reduce non-specific binding.

Experimental Protocols

Protocol 1: c-di-AMP Pull-Down Assay for Identification of Binding Proteins

This protocol describes a general workflow for identifying c-di-AMP binding proteins from a cell lysate using biotinylated c-di-AMP and streptavidin-coated magnetic beads.

Materials:

  • Biotinylated c-di-AMP

  • Streptavidin-coated magnetic beads

  • Cell lysate containing the protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash Buffer 1 (e.g., Lysis Buffer with 500 mM NaCl)

  • Wash Buffer 2 (e.g., Lysis Buffer with 150 mM NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with Lysis Buffer.

  • Bait Immobilization: Incubate the washed beads with biotinylated c-di-AMP for 1 hour at 4°C with gentle rotation.

  • Blocking: Wash the beads three times with Lysis Buffer to remove unbound c-di-AMP. Incubate the beads with a blocking agent (e.g., 1% BSA in Lysis Buffer) for 30 minutes at 4°C.

  • Lysate Incubation: Add the cell lysate to the blocked, c-di-AMP-conjugated beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads twice with Wash Buffer 1.

    • Wash the beads three times with Wash Buffer 2.

  • Elution: Add Elution Buffer to the beads and heat at 95°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown binders, proceed with mass spectrometry.

Visualizations

c_di_AMP_Signaling_Pathway ATP 2 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis c_di_AMP c-di-AMP PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE Degradation Receptor Receptor Proteins (e.g., KtrA, PstA) c_di_AMP->Receptor Binding DAC->c_di_AMP pApA pApA PDE->pApA Response Cellular Responses (e.g., Ion Homeostasis, Cell Wall Synthesis) Receptor->Response Regulation

Caption: Overview of the c-di-AMP signaling pathway.

Pull_Down_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Beads Streptavidin Beads Immobilize Immobilize Bait Beads->Immobilize Biotin_c_di_AMP Biotinylated c-di-AMP Biotin_c_di_AMP->Immobilize Lysate Cell Lysate Incubate Incubate with Lysate Lysate->Incubate Block Block Beads Immobilize->Block Block->Incubate Wash Wash Incubate->Wash Elute Elute Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Experimental workflow for c-di-AMP pull-down assays.

References

Technical Support Center: Analysis of c-di-AMP by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-di-AMP LC-MS/MS data.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in sample preparation for c-di-AMP quantification?

A1: Successful quantification of c-di-AMP begins with proper sample preparation. The key steps involve rapid quenching of metabolic activity, efficient extraction of nucleotides, and removal of interfering substances. A common procedure for bacterial cells includes:

  • Metabolic Quenching: Rapidly cool the cell culture to stop enzymatic activity. This is often achieved by mixing the culture with a cold solvent, such as methanol, pre-chilled to -20°C or lower.

  • Cell Lysis and Extraction: Resuspend the cell pellet in an extraction solvent. A widely used extraction solution is a mixture of acetonitrile, methanol, and water (40:40:20 v/v/v).

  • Removal of Macromolecules: Precipitate proteins and other macromolecules by incubating the cell lysate on ice and then centrifuging at high speed.

  • Supernatant Collection: Carefully collect the supernatant which contains the nucleotides.

  • Drying and Reconstitution: Dry the supernatant, for example, using a speed vacuum. Reconstitute the dried extract in a solvent compatible with your LC-MS/MS method, typically the initial mobile phase.

Q2: How do I choose the right internal standard for c-di-AMP quantification?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte. For c-di-AMP, ¹⁵N₁₀-c-di-AMP is a commonly used internal standard.[1] It has nearly identical chemical and physical properties to the unlabeled c-di-AMP, meaning it will behave similarly during extraction, chromatography, and ionization. This helps to correct for variations in sample processing and matrix effects, leading to more accurate quantification.

Q3: What are the typical precursor and product ions for c-di-AMP in MS/MS analysis?

A3: In positive ion mode electrospray ionization (ESI), c-di-AMP is typically detected as the protonated molecule [M+H]⁺. The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. Multiple reaction monitoring (MRM) is commonly used for quantification.

Quantitative Data Summary

The following table summarizes the commonly used m/z transitions for c-di-AMP in LC-MS/MS analysis. "Quantifier" ions are typically the most intense product ions and are used for quantification, while "qualifier" ions are used for confirmation of the analyte's identity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
c-di-AMP659.2330.1136.1Positive
¹⁵N₁₀-c-di-AMP (Internal Standard)669.2335.1141.1Positive

Experimental Protocols

Detailed Protocol for c-di-AMP Extraction from Bacterial Cells

This protocol is a general guideline and may need to be optimized for specific bacterial species and experimental conditions.

Materials:

  • Bacterial cell culture

  • Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v), chilled to -20°C

  • ¹⁵N₁₀-c-di-AMP internal standard

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Speed vacuum or nitrogen evaporator

Procedure:

  • Harvest bacterial cells from your culture by centrifugation at 4°C.

  • Quickly discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.

  • Add the internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to the extraction mixture to a final concentration appropriate for your calibration curve.

  • Incubate the samples on ice for 15-30 minutes to allow for cell lysis and nucleotide extraction.

  • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Dry the supernatant completely using a speed vacuum or a stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL).

  • Vortex briefly and centrifuge one last time to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

c-di-AMP Signaling Pathway

G cluster_synthesis Synthesis cluster_core Core Molecule cluster_degradation Degradation cluster_effectors Effector Binding & Cellular Response ATP 2x ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP synthesis PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE degradation Receptors Receptor Proteins (e.g., KtrA, PstA) c_di_AMP->Receptors Riboswitches Riboswitches c_di_AMP->Riboswitches pApA pApA PDE->pApA Linear Intermediate AMP 2x AMP pApA->AMP Response Cellular Responses (Ion Transport, Cell Wall Homeostasis, etc.) Receptors->Response Riboswitches->Response

Caption: Overview of the c-di-AMP signaling pathway.

Experimental Workflow for c-di-AMP LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Start Bacterial Culture Quench Metabolic Quenching Start->Quench Extract Nucleotide Extraction (with Internal Standard) Quench->Extract Clarify Centrifugation Extract->Clarify Dry Drying Clarify->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject LC Reverse-Phase LC Separation Inject->LC MS Mass Spectrometer (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Standard workflow for c-di-AMP analysis.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
No c-di-AMP Peak Detected 1. Inefficient extraction. 2. Degradation of c-di-AMP. 3. Incorrect MS/MS parameters. 4. Instrument sensitivity issue.1. Optimize extraction protocol; ensure complete cell lysis. 2. Ensure rapid quenching and keep samples cold. 3. Verify precursor/product ion m/z values and collision energy.[2] 4. Check instrument performance with a pure c-di-AMP standard.
High Background Noise 1. Contaminated solvents or reagents. 2. Matrix effects from sample. 3. Dirty ion source.1. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.[3][4] 2. Improve sample cleanup; consider solid-phase extraction (SPE). 3. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Broadening) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the column.1. Flush the column or replace it if necessary.[5] 2. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase.[5] 3. Adjust mobile phase pH or additive concentration.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run; monitor with a quality control sample.
Inconsistent Quantification Results 1. Inconsistent sample extraction. 2. Pipetting errors. 3. Matrix effects (ion suppression or enhancement).1. Standardize the extraction procedure and use an internal standard.[1] 2. Calibrate pipettes regularly. 3. Evaluate matrix effects by analyzing spiked samples in the matrix and neat solution.
Presence of Isomeric Peaks 1. Biological samples may contain structural isomers of c-di-AMP.[1]1. Optimize chromatographic separation to resolve isomers. This may involve using a different column or modifying the gradient.[1] 2. Use multiple, specific MRM transitions to differentiate between isomers based on their fragmentation patterns.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting LC-MS/MS data.

References

Technical Support Center: Optimizing c-di-AMP Diammonium Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of c-di-AMP diammonium salt in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is c-di-AMP and how does it function in mammalian cells?

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that can act as a potent activator of the innate immune system in mammalian cells.[1][2][3] It is recognized by the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes).[1][4] Upon binding c-di-AMP, STING undergoes a conformational change, leading to its activation and translocation from the ER.[5] This initiates a downstream signaling cascade that results in the production of type I interferons (such as IFN-β) and other inflammatory cytokines.[6][7]

Q2: What is a typical starting concentration range for this compound salt in cell culture experiments?

The optimal concentration of this compound salt is highly dependent on the cell type, experimental objective, and delivery method. Based on published studies, a good starting point for dose-response experiments is in the low micromolar range. For example, in studies with human macrophage-derived monocytes, concentrations ranging from 0.01 µM to 10 µM have been used to induce IFN-β expression.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and dissolve this compound salt for cell culture use?

Due to its salt form, this compound salt is generally soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS). To prepare a stock solution, it is recommended to dissolve the powder in sterile, nuclease-free water to a concentration of 1-10 mM. Gently vortex or sonicate if necessary to ensure complete dissolution. The stock solution should be filter-sterilized through a 0.22 µm filter before being aliquoted and stored at -20°C or below to maintain stability. When preparing working solutions, dilute the stock solution in your desired cell culture medium.

Q4: Do I need a specific delivery method to get c-di-AMP into my cells?

Cyclic dinucleotides like c-di-AMP are negatively charged, which can hinder their passive diffusion across the cell membrane.[9] For cell lines that do not efficiently internalize c-di-AMP, a permeabilization agent or a transfection reagent may be necessary. Digitonin (B1670571) is a commonly used permeabilizing agent in this context.[5] Alternatively, liposome-based transfection reagents can be used to deliver c-di-AMP into the cytoplasm. The necessity of a delivery agent should be determined empirically for your cell line of interest.

Q5: What is the stability of this compound salt in cell culture medium?

While c-di-AMP can be degraded intracellularly by phosphodiesterases, its chemical stability in standard cell culture media at 37°C is generally considered to be good for the duration of typical experiments (24-72 hours).[10] However, for long-term experiments, it is advisable to refresh the medium containing c-di-AMP to ensure a consistent concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low STING activation (e.g., no IFN-β production) 1. Suboptimal c-di-AMP concentration: The concentration may be too low to elicit a response. 2. Inefficient cellular uptake: The cell line may not effectively internalize c-di-AMP.[9] 3. Low STING expression: The cell line may not express sufficient levels of STING. 4. Degradation of c-di-AMP: Intracellular phosphodiesterases may be rapidly degrading the molecule.[10]1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Use a permeabilization agent like digitonin or a transfection reagent to facilitate delivery. 3. Verify STING expression in your cell line by Western blot or qPCR. Consider using a cell line known to have a robust STING pathway (e.g., THP-1, certain fibroblast lines). 4. Increase the initial concentration or reduce the incubation time to see if a response can be detected before significant degradation occurs.
High cell death or cytotoxicity 1. c-di-AMP concentration is too high: Excessive STING activation can lead to apoptosis. 2. Toxicity of delivery agent: The permeabilization or transfection reagent may be causing cell death.1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the IC50 of c-di-AMP in your cell line and use concentrations well below this value. 2. Titrate the concentration of the delivery agent to find the lowest effective concentration with minimal toxicity. Include a "delivery agent only" control in your experiments.
Precipitate forms in the media 1. Solubility issues with the diammonium salt: High concentrations in media with certain salt compositions can lead to precipitation. 2. Interaction with media components: The diammonium salt may interact with components in the serum or media supplements.1. Ensure the stock solution is fully dissolved before diluting in media. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Try dissolving the c-di-AMP in a small volume of sterile water before adding it to the final volume of cell culture medium. If using serum, add it to the medium after the c-di-AMP has been fully dissolved.
Inconsistent or variable results 1. Inconsistent preparation of c-di-AMP solutions: Variations in stock or working solution concentrations. 2. Cell passage number and health: Older or unhealthy cells may respond differently. 3. Variability in delivery efficiency: Inconsistent permeabilization or transfection.1. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across experiments. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 3. Optimize and standardize the delivery protocol. Ensure consistent cell density and reagent concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound Salt for STING Activation

This protocol describes a dose-response experiment to identify the optimal concentration of c-di-AMP for inducing a STING-dependent response, using IFN-β production as a readout.

Materials:

  • This compound salt

  • Cell line of interest (e.g., HEK293T expressing an IFN-β reporter, THP-1 cells)

  • Complete cell culture medium

  • Sterile, nuclease-free water or PBS

  • 96-well cell culture plates

  • IFN-β ELISA kit or luciferase reporter assay system

  • Optional: Digitonin or a suitable transfection reagent

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

  • Preparation of c-di-AMP Working Solutions:

    • Prepare a 10 mM stock solution of this compound salt in sterile, nuclease-free water.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM). This will result in final well concentrations of 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM when added in equal volume to the cells.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared c-di-AMP working solutions to the respective wells.

    • Include a "vehicle control" well with medium only.

    • If using a delivery agent, prepare the c-di-AMP dilutions in a medium containing the optimized concentration of the agent.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Endpoint Analysis:

    • For IFN-β ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β according to the manufacturer's instructions.

    • For Luciferase Reporter Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[7][11][12]

  • Data Analysis: Plot the IFN-β concentration or luciferase activity against the log of the c-di-AMP concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Assessing the Cytotoxicity of this compound Salt using an MTT Assay

This protocol outlines how to evaluate the cytotoxic effects of c-di-AMP on a chosen cell line.

Materials:

  • This compound salt

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14][15][16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Preparation of c-di-AMP Dilutions: Prepare a series of dilutions of c-di-AMP in complete culture medium, typically covering a broad range (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment:

    • Remove the old medium and replace it with 100 µL of the c-di-AMP dilutions.

    • Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control. A positive control for cytotoxicity (e.g., doxorubicin) can also be included.

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13][15][16]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the c-di-AMP concentration to determine the IC50 value.

Visualizations

c_di_AMP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus c-di-AMP c-di-AMP STING STING c-di-AMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to Type I IFN (IFN-β) Type I IFN (IFN-β) Nucleus->Type I IFN (IFN-β) Induces Transcription

Caption: c-di-AMP signaling pathway leading to Type I Interferon production.

Optimization_Workflow start Start: Prepare c-di-AMP Stock Solution dose_response Perform Dose-Response Experiment (e.g., 0.01 µM - 100 µM) start->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) start->cytotoxicity analyze_ifn Measure STING Activation (e.g., IFN-β ELISA/Reporter) dose_response->analyze_ifn analyze_viability Determine Cell Viability (IC50) cytotoxicity->analyze_viability decision Is there a therapeutic window? (Activation without high toxicity) analyze_ifn->decision analyze_viability->decision optimize Select Optimal Concentration Range decision->optimize Yes troubleshoot Troubleshoot (Adjust delivery/concentration) decision->troubleshoot No end Proceed with Experiment optimize->end troubleshoot->dose_response

Caption: Experimental workflow for optimizing c-di-AMP concentration.

Troubleshooting_Logic start Problem Encountered no_response No/Low STING Activation? start->no_response high_toxicity High Cytotoxicity? no_response->high_toxicity No increase_conc Increase Concentration Perform Dose-Response no_response->increase_conc Yes precipitation Precipitate in Media? high_toxicity->precipitation No decrease_conc Decrease Concentration Determine IC50 high_toxicity->decrease_conc Yes prepare_fresh Prepare Fresh Solutions Filter-Sterilize precipitation->prepare_fresh Yes solution Solution Implemented precipitation->solution No, other issue check_delivery Optimize Delivery Method (e.g., use permeabilization agent) increase_conc->check_delivery verify_sting Verify STING Expression in Cell Line check_delivery->verify_sting verify_sting->solution check_reagent_toxicity Check Toxicity of Delivery Reagent Alone decrease_conc->check_reagent_toxicity check_reagent_toxicity->solution check_solubility Review Dissolving Protocol Use Sterile Water First prepare_fresh->check_solubility check_solubility->solution

Caption: Logical troubleshooting guide for c-di-AMP experiments.

References

preventing degradation of c-di-AMP diammonium in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclic di-adenosine monophosphate (c-di-AMP) diammonium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of c-di-AMP in solution, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of your c-di-AMP diammonium solutions.

Problem 1: Loss of biological activity of c-di-AMP solution over time.

  • Question: My c-di-AMP solution, which was active in previous experiments, no longer shows the expected biological effect. What could be the cause?

  • Answer: The loss of biological activity is likely due to the degradation of c-di-AMP. The primary degradation pathway involves the hydrolysis of the phosphodiester bonds, converting c-di-AMP into the linear molecule 5'-pApA, which is then further degraded to two molecules of AMP. This degradation can be either enzymatic or chemical.

    • Potential Cause 1: Enzymatic Contamination. Your solution may be contaminated with phosphodiesterases (PDEs).

      • Troubleshooting Steps:

        • Use sterile, nuclease-free water and consumables when preparing and handling your c-di-AMP solutions.

        • If possible, filter-sterilize your stock solution using a 0.22 µm filter.

        • If you suspect contamination in your experimental setup, prepare fresh solutions and use new reagents.

    • Potential Cause 2: Improper Storage. Extended storage at suboptimal temperatures or repeated freeze-thaw cycles can lead to degradation.

      • Troubleshooting Steps:

        • Ensure your stock solutions are stored at -20°C or below. For long-term storage, -80°C is recommended.

        • Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

        • Refer to the storage conditions table below for detailed recommendations.

    • Potential Cause 3: Inappropriate pH. The pH of your solution can significantly impact the stability of the phosphodiester bonds.

      • Troubleshooting Steps:

        • When preparing solutions, use a buffer to maintain a pH between 6.5 and 7.5. Phosphate-buffered saline (PBS) or Tris-HCl within this pH range are suitable options.

        • Avoid highly acidic or alkaline conditions, as these can accelerate the hydrolysis of the phosphodiester bonds.

Problem 2: Inconsistent results between different batches of c-di-AMP solution.

  • Question: I've prepared new solutions of c-di-AMP, and my experimental results are not consistent with previous experiments. Why might this be happening?

  • Answer: Inconsistency between batches can arise from variations in the preparation, handling, or storage of the solutions, leading to different concentrations of active c-di-AMP.

    • Potential Cause 1: Degradation during preparation. The conditions used to dissolve the lyophilized powder can affect its initial integrity.

      • Troubleshooting Steps:

        • Dissolve the lyophilized this compound salt in a sterile, nuclease-free buffer (pH 6.5-7.5) or physiological water.

        • Gently vortex or pipette to dissolve; avoid vigorous shaking that could introduce contaminants.

        • Prepare solutions on ice to minimize potential degradation.

    • Potential Cause 2: Inaccurate Concentration. Errors in weighing the lyophilized powder or in dilution calculations can lead to incorrect final concentrations.

      • Troubleshooting Steps:

        • Use a calibrated microbalance to accurately weigh the lyophilized powder.

        • Double-check all calculations for preparing stock and working solutions.

        • If possible, verify the concentration of your stock solution using UV-Vis spectrophotometry (at 260 nm).

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for dissolving lyophilized this compound salt?

    • A1: For optimal stability, dissolve lyophilized this compound salt in sterile, nuclease-free water or a buffer with a pH between 6.5 and 7.5, such as PBS or Tris-HCl.

  • Q2: How should I store my c-di-AMP solutions?

    • A2: Lyophilized powder should be stored at -20°C. Once reconstituted, solutions should be aliquoted into single-use volumes and stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Q3: At what pH is this compound most stable in solution?

    • A3: While specific data for c-di-AMP is limited, related molecules like ATP are most stable in aqueous solutions between pH 6.8 and 7.4. It is strongly recommended to maintain your c-di-AMP solutions within a similar pH range (6.5-7.5) to minimize non-enzymatic hydrolysis.

  • Q4: Can I store my c-di-AMP solution at 4°C?

    • A4: Short-term storage (a few days) at 4°C may be acceptable for working solutions, but for any extended period, storage at -20°C or below is crucial to prevent degradation.

  • Q5: What are the primary degradation products of c-di-AMP?

    • A5: The primary degradation product from the hydrolysis of one phosphodiester bond is the linear molecule 5'-phosphoadenylyl-(3'->5')-adenosine (5'-pApA). Further degradation leads to two molecules of adenosine (B11128) monophosphate (AMP).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°CAt least 1 yearKeep desiccated to prevent moisture absorption.
Reconstituted Solution-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Reconstituted Solution-80°C> 6 monthsRecommended for long-term archival storage.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of this compound under various conditions (e.g., different pH and temperatures).

Materials:

  • This compound salt

  • Nuclease-free water

  • Buffers of varying pH (e.g., citrate (B86180) buffer for pH 5, phosphate (B84403) buffer for pH 7, and Tris buffer for pH 9)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water

  • Mobile phase B: 100 mM TEAA in acetonitrile

  • c-di-AMP and AMP standards for HPLC

  • Incubators or water baths set to desired temperatures

Methodology:

  • Preparation of c-di-AMP Solutions:

    • Prepare a stock solution of c-di-AMP (e.g., 1 mg/mL) in nuclease-free water.

    • Create experimental solutions by diluting the stock solution to a final concentration of 100 µM in each of the different pH buffers.

  • Incubation:

    • Aliquot the experimental solutions into separate tubes for each time point and condition to be tested.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample Collection and Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.

    • Immediately stop any further degradation by freezing the sample at -80°C until analysis.

    • For analysis, inject a standard volume of the thawed sample into the HPLC system.

    • Use a gradient elution method, for example:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: Gradient from 5% to 50% Mobile Phase B

      • 25-30 min: 50% Mobile Phase B

      • 30-35 min: Return to 5% Mobile Phase B

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to c-di-AMP and its potential degradation product, AMP, by comparing their retention times with the standards.

    • Calculate the percentage of remaining c-di-AMP at each time point for each condition.

    • Plot the percentage of intact c-di-AMP against time for each condition to determine the degradation rate.

Visualizations

c-di-AMP Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Factors c_di_AMP c-di-AMP pApA 5'-pApA (linear intermediate) c_di_AMP->pApA Phosphodiester Bond Hydrolysis (Enzymatic or Chemical) AMP 2x AMP (final product) pApA->AMP Hydrolysis PDEs Phosphodiesterases (PDEs) (e.g., GdpP, Pde2, PgpH) PDEs->c_di_AMP Catalyzes pH Extreme pH (Acidic or Alkaline) pH->c_di_AMP Accelerates Temp High Temperature Temp->c_di_AMP Accelerates

Caption: c-di-AMP degradation pathways.

Troubleshooting Workflow for c-di-AMP Degradation cluster_prep Preparation cluster_storage Storage start Start: Inconsistent or Negative Experimental Results check_solution Check c-di-AMP Solution Preparation and Handling start->check_solution sterile_water Used sterile, nuclease-free water/buffer (pH 6.5-7.5)? check_solution->sterile_water No dissolved_properly Dissolved gently on ice? check_solution->dissolved_properly No aliquoted Aliquoted to avoid freeze-thaw cycles? check_solution->aliquoted No correct_temp Stored at -20°C or below? check_solution->correct_temp No re_run Re-run Experiment check_solution->re_run Yes to all prepare_new Prepare Fresh Solution Following Best Practices sterile_water->prepare_new dissolved_properly->prepare_new aliquoted->prepare_new correct_temp->prepare_new prepare_new->re_run

Caption: Troubleshooting workflow for c-di-AMP degradation.

Experimental Workflow for Stability Assessment prep_solution Prepare c-di-AMP solutions in buffers of varying pH incubate Incubate at different temperatures prep_solution->incubate sample Collect samples at time points incubate->sample hplc Analyze by HPLC sample->hplc analyze Quantify remaining c-di-AMP and degradation products hplc->analyze end Determine degradation rate analyze->end

Caption: Experimental workflow for stability assessment.

troubleshooting inconsistent STING pathway activation results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING (Stimulator of Interferon Genes) pathway activation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What are the key downstream markers for confirming STING pathway activation?

A1: Activation of the STING pathway initiates a signaling cascade that results in the phosphorylation of key proteins and the transcription of specific genes. The most common markers to assess are:

  • Phosphorylation of STING, TBK1, and IRF3: These phosphorylation events are critical for signal propagation.[1][2] They can be reliably detected by Western blot.

  • Induction of Type I Interferons (e.g., IFN-β) and other pro-inflammatory cytokines: The transcription and secretion of these cytokines are hallmark outcomes of STING activation.[3][4] Their expression can be measured at the mRNA level by RT-qPCR or at the protein level by ELISA.[5][6]

  • Upregulation of Interferon-Stimulated Genes (ISGs): Genes such as OAS1, CXCL10, and ISG15 are downstream targets of the pathway and serve as robust indicators of activation.[7]

Q2: My positive control STING agonist (e.g., 2'3'-cGAMP) is not showing any activity. What could be the issue?

A2: Several factors can lead to a lack of response from your positive control:

  • Agonist Potency and Handling: STING agonists can degrade over time, especially with improper storage or multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a validated stock for each experiment.[8]

  • Cellular Uptake: Many cell types do not efficiently internalize cyclic dinucleotides like 2'3'-cGAMP. Transfection reagents (e.g., Lipofectamine) or cell permeabilization methods are often required for effective delivery into the cytoplasm.[7][9]

  • Cell Line Competency: Not all cell lines express the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3) at sufficient levels.[10][11] It's crucial to use cell lines known to have a functional STING pathway (e.g., THP-1, certain fibroblast lines) or to verify the expression of key pathway proteins in your model system. Some cancer cell lines may have a silenced or deficient STING pathway.[10][12]

  • Cell Health: Cells should be healthy and in the exponential growth phase. Stressed, confluent, or unhealthy cells will respond poorly and inconsistently.[8]

Q3: I am observing high background activation in my unstimulated/vehicle control wells. What is causing this?

A3: High background signal can confound results and mask the effects of your treatment. Common causes include:

  • Constitutive STING Pathway Activation: Some cell lines may exhibit a high basal level of STING activity.[8] This can be due to underlying genetic factors or chronic stress. Using a STING-deficient cell line as a negative control can help assess this.[8]

  • Contamination: Mycoplasma or other microbial contaminants are potent activators of innate immune pathways, including STING.[8] Regular testing of cell cultures for contamination is essential.

  • Cellular Stress: Over-confluency, nutrient deprivation, or harsh handling can lead to the release of self-DNA into the cytoplasm, triggering cGAS-STING signaling.[13]

  • Transfection Reagent Toxicity: The transfection reagent itself can induce a stress response and some level of pathway activation. It is important to include a "reagent only" control to quantify this effect.

Q4: There is significant well-to-well or experiment-to-experiment variability in my results. How can I improve consistency?

A4: Reducing variability is critical for obtaining reliable data. Consider the following factors:

  • Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.[14] It is best practice to use cells within a defined, low-passage range for all experiments.

  • Consistent Cell Seeding: Ensure uniform cell seeding density across all wells, as cell density can influence the outcome. Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS.[8]

  • Reagent Preparation: Prepare master mixes for agonists, inhibitors, and other reagents to minimize pipetting errors. Ensure the final concentration of solvents like DMSO is consistent across all wells, including controls.[8]

  • Assay Timing: Be consistent with incubation times for treatments and subsequent steps. The kinetics of STING activation can be dynamic.

  • Optimize Protocols: For techniques like Western blot and qPCR, ensure protocols are optimized and consistently applied.[15] This includes everything from sample lysis to data acquisition.

Troubleshooting Guides

Western Blot Analysis of STING Pathway Proteins

Problem: Weak or no signal for phosphorylated proteins (p-STING, p-TBK1, p-IRF3).

Potential Cause Recommended Solution
Inefficient STING Activation Confirm agonist activity and delivery method. Increase agonist concentration or incubation time.
Timing of Sample Collection Phosphorylation events can be transient. Perform a time-course experiment to identify the peak phosphorylation time point (e.g., 1-4 hours post-stimulation).[1][10]
Poor Antibody Performance Use antibodies validated for the specific application (Western blot) and species. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).
Low Protein Abundance Increase the amount of protein loaded onto the gel (20-50 µg is typical).[1][15] Use a more sensitive ECL substrate.[16]
Phosphatase Activity Ensure that lysis buffers are always freshly supplemented with phosphatase inhibitors to preserve phosphorylation.[1][15]

Problem: High background or non-specific bands.

Potential Cause Recommended Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature. Consider using a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Primary Antibody Concentration Too High Reduce the primary antibody concentration. Perform a titration to find the optimal dilution.[16]
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[1]
Contaminated Buffers Prepare fresh buffers, especially wash buffers, to avoid microbial growth that can cause background.[16]
RT-qPCR Analysis of ISGs

Problem: No or low amplification of target genes (IFNB1, CXCL10, etc.).

Potential Cause Recommended Solution
Poor RNA Quality/Integrity Use a robust RNA extraction method and verify RNA integrity using a Bioanalyzer or similar method.
Inefficient cDNA Synthesis Optimize the reverse transcription step. Ensure you are using an appropriate amount of high-quality RNA. Consider trying different reverse transcription primers (e.g., random hexamers vs. oligo(dT)).[17]
Suboptimal Primer/Probe Design Re-design primers and probes following best practices. Verify primer specificity using melt curve analysis or by running the product on a gel.[17][18]
Incorrect Timing Gene transcription follows protein phosphorylation. Perform a time-course experiment (e.g., 4, 8, 24 hours post-stimulation) to capture the peak of mRNA expression.[5][7]

Problem: Inconsistent Ct values or high variability between replicates.

Potential Cause Recommended Solution
Pipetting Errors Use master mixes for reagents and cDNA samples. Ensure accurate and consistent pipetting.[17]
Presence of PCR Inhibitors Ensure the RNA purification process effectively removes potential inhibitors from the cell lysate.
Primer-Dimer Formation Optimize primer concentrations and the annealing temperature in your qPCR protocol.[18]

Experimental Protocols & Methodologies

Key Experimental Workflow for Evaluating a STING Inhibitor

This workflow provides a general framework for assessing the efficacy of a potential STING pathway inhibitor.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Analysis cluster_2 Downstream Readouts seed Seed Cells (e.g., THP-1) in 96-well or 6-well plates pretreat Pre-treat with STING Inhibitor or Vehicle Control (1-2h) seed->pretreat stimulate Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate collect_supernatant Collect Supernatant (for ELISA) stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa IFN-β ELISA collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction protein_extraction Protein Extraction lyse_cells->protein_extraction qpcr RT-qPCR for ISGs rna_extraction->qpcr wb Western Blot for p-STING, p-TBK1, p-IRF3 protein_extraction->wb

Caption: A generalized workflow for the evaluation of STING inhibitors.

Protocol 1: Western Blot for Phosphorylated STING Pathway Proteins
  • Cell Seeding and Treatment: Seed appropriate cells (e.g., THP-1 monocytes) in 6-well plates to reach 70-80% confluency on the day of the experiment. Pre-treat with your compound or vehicle for 1-2 hours.

  • STING Activation: Stimulate cells with a STING agonist (e.g., 2'3'-cGAMP + transfection reagent) for a predetermined optimal time (e.g., 1-3 hours).[1]

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the well with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[1][15]

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]

  • Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature (5% BSA in TBST is recommended for phospho-antibodies). Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls) overnight at 4°C.[1]

  • Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and visualize with an imaging system.[1]

Protocol 2: IFN-β ELISA
  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with compounds and/or agonists as described above. A typical incubation time for cytokine secretion is 24 hours.[5]

  • Sample Collection: After incubation, centrifuge the plate (e.g., 500 x g for 5 minutes) to pellet cells. Carefully collect the supernatant for analysis.[5]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific kit.[5] This typically involves:

    • Adding standards, controls, and samples to the pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in your samples by comparing their absorbance to the standard curve.

Signaling Pathway and Troubleshooting Logic

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

G dsDNA Cytosolic dsDNA (viral, bacterial, or self-origin) cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi STING (translocates to Golgi) STING_ER->STING_Golgi trafficking TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimerizes) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to ISGs Transcription of Type I IFNs & ISGs Nucleus->ISGs

Caption: The canonical cGAS-STING signaling pathway.

Troubleshooting Decision Tree for Inconsistent STING Activation

Use this logical diagram to diagnose common issues in your experiments.

G start Inconsistent or No STING Activation q_pos_ctrl Does the positive control (e.g., 2'3'-cGAMP) work? start->q_pos_ctrl no_pos_ctrl NO q_pos_ctrl->no_pos_ctrl No yes_pos_ctrl YES q_pos_ctrl->yes_pos_ctrl Yes check_agonist Check agonist: - Aliquot fresh from stock - Verify concentration - Confirm delivery method (e.g., transfection) no_pos_ctrl->check_agonist check_cells Check cells: - Confirm STING pathway competency - Test for mycoplasma - Use low passage cells check_agonist->check_cells q_neg_ctrl Is there high background in the negative control? yes_pos_ctrl->q_neg_ctrl yes_neg_ctrl YES q_neg_ctrl->yes_neg_ctrl Yes no_neg_ctrl NO q_neg_ctrl->no_neg_ctrl No check_contamination Check for contamination (mycoplasma, endotoxin) yes_neg_ctrl->check_contamination check_cell_stress Review cell handling: - Avoid over-confluency - Ensure consistent media/serum check_contamination->check_cell_stress check_variability Review for sources of variability: - Consistent cell seeding - Use of master mixes - Precise timing - Assay optimization (e.g., antibody titration) no_neg_ctrl->check_variability

Caption: A decision tree for troubleshooting STING activation experiments.

References

Technical Support Center: Enzymatic c-di-AMP Diammonium Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzymatic c-di-AMP diammonium synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of c-di-AMP, providing potential causes and solutions in a structured question-and-answer format.

Q1: Why is my c-di-AMP yield consistently low or non-existent?

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Improper Storage: Enzymes may lose activity if not stored at the recommended temperature (-20°C or -80°C) or if subjected to multiple freeze-thaw cycles.[1] Solution: Aliquot the enzyme upon receipt and store it at the correct temperature. Avoid repeated freezing and thawing.[1]

    • Expired Reagents: The enzyme or other critical reagents may have expired. Solution: Always check the expiration dates on all reagents and use fresh components.[2]

    • Incorrect Enzyme Folding/Purification: The diadenylate cyclase (e.g., DisA, CdaA) may have been improperly folded during expression or denatured during purification. Solution: Review and optimize your protein expression and purification protocols. Ensure the use of appropriate buffers and conditions to maintain protein stability.

  • Suboptimal Reaction Conditions:

    • Incorrect pH or Buffer: The pH of the reaction buffer can significantly impact enzyme activity. For example, the highest activity for M. smegmatis DisA is observed at pH 9.4.[3][4] Solution: Verify the pH of your buffer and optimize it within the recommended range for your specific enzyme. Ensure the buffer components are compatible with the enzyme.

    • Incorrect Temperature: Enzyme activity is highly temperature-dependent. Solution: Ensure the reaction is incubated at the optimal temperature for your specific diadenylate cyclase (e.g., 37°C for M. smegmatis DisA, 50°C for B. thuringiensis DisA).[3][4][5]

    • Substrate (ATP) Concentration: High concentrations of ATP can lead to substrate inhibition in some diadenylate cyclases.[6] Solution: Perform a substrate titration experiment to determine the optimal ATP concentration for your enzyme.

  • Presence of Inhibitors:

    • Contaminants in DNA/Enzyme Preparation: Contaminants from DNA purification kits (e.g., high salt concentrations) or residual reagents from enzyme purification (e.g., detergents, heavy metals) can inhibit the reaction.[7][8] Solution: Ensure high purity of your enzyme and substrate preparations. Consider dialysis or buffer exchange steps to remove potential inhibitors.

    • Product Inhibition: Accumulation of c-di-AMP or pyrophosphate can inhibit the forward reaction. Solution: Consider strategies to remove products during the reaction, such as using a coupled-enzyme system to degrade pyrophosphate.

Q2: I observe the formation of a precipitate during the reaction. What could be the cause?

Possible Causes and Solutions:

  • Enzyme Aggregation: The enzyme may be unstable under the reaction conditions, leading to aggregation and precipitation. Solution: Optimize buffer conditions (pH, salt concentration) or add stabilizing agents like glycerol (B35011) (be mindful of final concentration, as high glycerol can inhibit some enzymes).[9]

  • Substrate or Product Insolubility: High concentrations of ATP or the diammonium salt of c-di-AMP might precipitate out of solution, especially at certain pH values or temperatures. Solution: Ensure all components are fully dissolved before starting the reaction. You may need to adjust the buffer composition or reaction volume.

Q3: My HPLC analysis shows multiple unexpected peaks. What do they represent?

Possible Causes and Solutions:

  • Incomplete Reaction: The peak for ATP will be present, and you may see intermediate products. Solution: Increase the incubation time or the amount of enzyme to drive the reaction to completion.[3][4]

  • Product Degradation: c-di-AMP can be degraded by phosphodiesterases (PDEs) into pApA and then AMP.[10][11][12] Contaminating PDEs in your enzyme preparation could be the cause. Solution: Ensure your diadenylate cyclase preparation is free from contaminating PDE activity. You may need to add a PDE inhibitor or further purify your enzyme.

  • Non-Enzymatic ATP Hydrolysis: ATP can be hydrolyzed to ADP and AMP, especially with prolonged incubation at non-optimal pH or temperature. Solution: Run a control reaction without the enzyme to check for non-enzymatic degradation of ATP.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for the enzymatic synthesis of c-di-AMP?

The primary enzymes used are diadenylate cyclases (DACs). Two of the most well-characterized are:

  • DisA (DNA integrity scanning protein A): This enzyme has dual functions, including c-di-AMP synthesis.[3][4]

  • CdaA (c-di-AMP synthase A): This is a membrane-bound enzyme responsible for c-di-AMP synthesis required for cell wall homeostasis in many bacteria.[13][14]

Q2: What are the typical substrates and cofactors required for the reaction?

The primary substrate for c-di-AMP synthesis is two molecules of ATP.[10][15] The reaction also requires a divalent metal ion as a cofactor, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺).[16][17]

Q3: How can I monitor the progress of the reaction and purify the final product?

High-Performance Liquid Chromatography (HPLC) is the most common method for both monitoring the reaction and purifying c-di-AMP.[3][4][5][18] A reverse-phase C18 column is typically used to separate ATP, ADP, AMP, and c-di-AMP.[4][18] The identity of the c-di-AMP peak can be confirmed by mass spectrometry (LC-MS).[3]

Q4: What is a typical yield for enzymatic c-di-AMP synthesis?

With optimized conditions, high conversion rates can be achieved. For example, using DisA from Bacillus thuringiensis, a system was developed that could yield 100 mg of highly pure c-di-AMP from a 50 mL reaction.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for c-di-AMP Synthesis using DisA Enzymes

ParameterBacillus thuringiensis DisA[5]Mycobacterium smegmatis DisA[3][4]
Enzyme Concentration 2 µM1 µM
Substrate (ATP) 10 mM0.5 mM
Cofactor (MgCl₂) 10 mM5 mM
Buffer 100 mM CHES50 mM Tris, 300 mM NaCl
pH 9.59.4
Temperature 50°C37°C
Incubation Time 4 hours4 hours

Experimental Protocols

1. Expression and Purification of DisA Enzyme (General Protocol)

This protocol is a generalized procedure based on methods for purifying His-tagged DisA.[4]

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the His-tagged DisA gene. Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 1 mM) for 3-4 hours at 37°C.[4]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-Cl pH 7.9, 300 mM NaCl, 1 mM PMSF).[4] Lyse the cells by sonication and centrifuge to remove cell debris.[4]

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged DisA protein with a buffer containing a higher concentration of imidazole.

  • Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer to remove imidazole and prepare it for the enzymatic reaction.[18]

  • Purity Check: Analyze the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a standard method like the BCA assay.

2. Enzymatic Synthesis of c-di-AMP

This protocol is based on optimized conditions for DisA enzymes.[3][4][5]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture according to the optimized conditions in Table 1. A typical 50 µL reaction would contain the appropriate buffer, ATP, MgCl₂, and the purified DisA enzyme.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C or 50°C) for the specified time (e.g., 4 hours).[3][4][5][18]

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the Mg²⁺ ions.[3]

  • Sample Preparation for HPLC: Centrifuge the reaction mixture to pellet any precipitate.[3][18] The supernatant can be directly used for HPLC analysis or stored at -20°C.[3][18]

3. HPLC Purification and Analysis of c-di-AMP

This is a general protocol for the analysis and purification of c-di-AMP.[3][4][18]

  • Column and Buffers: Use a reverse-phase C18 column. The mobile phase typically consists of two buffers: Buffer A (e.g., an aqueous buffer like ammonium (B1175870) acetate) and Buffer B (e.g., methanol (B129727) or acetonitrile).

  • Gradient Elution: Elute the compounds using a gradient of increasing Buffer B concentration. This will separate ATP, ADP, AMP, and c-di-AMP based on their hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at 254 nm or 260 nm.

  • Quantification: Create a standard curve using known concentrations of pure c-di-AMP to quantify the yield in your reaction samples.[4][18]

  • Purification: For preparative HPLC, collect the fraction corresponding to the c-di-AMP peak. The collected fraction can then be lyophilized to obtain c-di-AMP as a powder.[5]

Visualizations

Enzymatic_c_di_AMP_Synthesis ATP1 2x ATP Enzyme Diadenylate Cyclase (e.g., DisA, CdaA) ATP1->Enzyme cdiAMP c-di-AMP Enzyme->cdiAMP PPi 2x Pyrophosphate (PPi) Enzyme->PPi

Caption: Enzymatic conversion of two ATP molecules to c-di-AMP and pyrophosphate.

Experimental_Workflow Start Start Expression Enzyme Expression (e.g., DisA in E. coli) Start->Expression Purification Enzyme Purification (e.g., Ni-NTA Chromatography) Expression->Purification Reaction Enzymatic Synthesis Reaction Purification->Reaction Analysis HPLC Analysis & Purification Reaction->Analysis Product Pure c-di-AMP Analysis->Product End End Product->End

Caption: General workflow for enzymatic c-di-AMP synthesis and purification.

Troubleshooting_Tree Start Low/No c-di-AMP Yield Enzyme_Issue Check Enzyme Activity Start->Enzyme_Issue Reaction_Issue Check Reaction Conditions Start->Reaction_Issue Inhibitor_Issue Check for Inhibitors Start->Inhibitor_Issue Storage Improper Storage? Enzyme_Issue->Storage Purity_E Low Purity? Enzyme_Issue->Purity_E pH_Temp Incorrect pH/Temp? Reaction_Issue->pH_Temp Substrate Sub-optimal [ATP]? Reaction_Issue->Substrate Contaminants Sample Contaminants? Inhibitor_Issue->Contaminants Sol_Storage Aliquot & Store Properly Storage->Sol_Storage Yes Sol_Purity_E Re-purify Enzyme Purity_E->Sol_Purity_E Yes Sol_pH_Temp Optimize pH & Temperature pH_Temp->Sol_pH_Temp Yes Sol_Substrate Titrate ATP Concentration Substrate->Sol_Substrate Yes Sol_Contaminants Purify Samples (Dialysis) Contaminants->Sol_Contaminants Yes

Caption: Decision tree for troubleshooting low c-di-AMP synthesis yield.

References

Technical Support Center: Quantification of c-di-AMP from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cyclic di-AMP (c-di-AMP) from biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of c-di-AMP quantification.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no c-di-AMP signal detected Inefficient cell lysisUse a robust lysis method appropriate for your sample type (e.g., bead beating for bacteria with tough cell walls). Ensure complete cell disruption.[1]
c-di-AMP degradation during sample preparationWork quickly and keep samples on ice throughout the extraction process.[2][3] Use extraction buffers containing agents to inhibit phosphodiesterase activity.
Low abundance of c-di-AMP in the sampleIncrease the starting amount of biological material. Grow bacterial cultures to the appropriate growth phase, as c-di-AMP levels can vary.[3][4]
Issues with the quantification methodFor LC-MS/MS, check instrument sensitivity, column performance, and MS parameters. For ELISA, verify the antibody's specificity and the integrity of the reagents.[4][5]
High background or interfering peaks in chromatogram (LC-MS/MS) Matrix effects from complex biological samplesOptimize the sample cleanup procedure. Use solid-phase extraction (SPE) to remove interfering substances.[6]
Presence of structural isomersUse a high-resolution chromatography method, such as UHPLC, with a column that can separate isomers (e.g., octadecylsilane-amide column).[6][7]
Contamination from reagents or equipmentUse high-purity solvents and reagents (e.g., HPLC or MS grade).[8] Thoroughly clean all equipment before use.
Poor reproducibility of results Inconsistent sample handling and extractionStandardize the entire workflow, from sample collection to extraction. Use an internal standard, such as ¹⁵N₁₀-labeled c-di-AMP, to account for variations in extraction efficiency and instrument response.[6][7]
Variability in cell culture conditionsEnsure consistent growth conditions (media, temperature, aeration) for all samples.[3]
Instrument instabilityRegularly calibrate and maintain the analytical instrument (e.g., LC-MS/MS system).
Difficulty in separating c-di-AMP from other nucleotides Suboptimal chromatographic conditionsOptimize the mobile phase composition, gradient, and flow rate.[9][10] Experiment with different column chemistries (e.g., reversed-phase C18).[11][12]
Co-elution with ATP or other abundant nucleotidesUse a sample preparation method that enriches for cyclic dinucleotides, such as anion-exchange chromatography.[7]

Frequently Asked Questions (FAQs)

1. What are the most common methods for quantifying c-di-AMP?

The most common and sensitive methods for quantifying c-di-AMP are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[11][13] Other methods include competitive Enzyme-Linked Immunosorbent Assays (ELISA)[4][14] and HPLC with UV detection.[12][15]

2. Why is LC-MS/MS considered the gold standard for c-di-AMP quantification?

LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low concentrations of c-di-AMP in complex biological matrices.[11][13] It can also distinguish c-di-AMP from structurally similar molecules, such as other cyclic dinucleotides and their linear metabolites.[7]

3. How can I minimize c-di-AMP degradation during sample preparation?

To minimize degradation by phosphodiesterases, it is crucial to rapidly quench metabolic activity and keep samples cold.[2][3] This can be achieved by flash-freezing cell pellets in liquid nitrogen and performing the extraction on ice with cold solvents.[2]

4. What is the importance of using an internal standard?

An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., ¹⁵N₁₀-c-di-AMP), is essential for accurate quantification.[6][7] It is added to the sample at the beginning of the extraction process and helps to correct for any loss of analyte during sample preparation and for variations in instrument response.

5. What are typical intracellular concentrations of c-di-AMP in bacteria?

Intracellular c-di-AMP concentrations can vary significantly depending on the bacterial species, growth phase, and environmental conditions.[4] For example, in Staphylococcus aureus, levels can be influenced by stress conditions and mutations in genes encoding c-di-AMP-metabolizing enzymes.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data related to c-di-AMP quantification methods and reported intracellular concentrations.

Table 1: Performance of c-di-AMP Quantification Methods

Method Detection Limit Assay Range Advantages Disadvantages Reference(s)
LC-MS/MS Low nM to pM rangeWide dynamic rangeHigh sensitivity and specificity; can detect isomersRequires expensive equipment and expertise[7][11][13]
Competitive ELISA ~10 nM15.6-2,000 pg/mlHigh throughput; relatively inexpensive; easy to usePotential for cross-reactivity; may be less precise than LC-MS/MS[4][5][14]
HPLC-UV µM rangeLimited by detector sensitivityWidely available equipmentLower sensitivity compared to MS detection[12][15]
Fluorescent Biosensor Detects relative changesN/AEnables in vivo, real-time monitoring of c-di-AMP levelsProvides relative, not absolute, quantification[1][18][19]

Table 2: Reported Intracellular c-di-AMP Concentrations in Bacteria

Bacterial Species Strain/Condition c-di-AMP Concentration Quantification Method Reference(s)
Staphylococcus aureusWild-typeVaries with growth phase and stressLC-MS/MS, ELISA[16][17]
ΔgdpP mutant (phosphodiesterase deletion)Drastically increased levelsLC-MS/MS[16]
Bacillus subtilisWild-typeTightly regulatedLC-MS/MS[20]
Listeria monocytogenesWild-typeEssential for growthNot specified[21]
Chlamydia trachomatisInfected HeLa cells (24 hpi)~150 pg/µg proteinUPLC-MS/MS[22]
Escherichia coliExpressing dacA (diadenylate cyclase)High levels detectedHPLC-MS/MS[16]
Vector controlNo detectable c-di-AMPHPLC-MS/MS[16]

Experimental Protocols

Protocol 1: Extraction of c-di-AMP from Bacterial Cells for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for different bacterial species and growth conditions.

  • Cell Harvesting:

    • Grow bacterial cultures to the desired optical density.

    • Rapidly harvest cells by centrifugation at 4°C.

    • Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity. Store pellets at -80°C until extraction.

  • Extraction:

    • Resuspend the frozen cell pellet in a cold extraction buffer (e.g., 40:40:20 mixture of methanol (B129727):acetonitrile:water).[2]

    • Add an internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to each sample for accurate quantification.[6][7]

    • Lyse the cells using a method suitable for the bacterium (e.g., bead beating with 0.1 mm silica (B1680970) beads in a FastPrep instrument).[1] Perform lysis steps on ice or in a cold room.

    • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant containing the nucleotide extract.

  • Sample Cleanup (Optional but Recommended):

    • To remove interfering substances, the extract can be further purified using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 or anion exchange).

    • Evaporate the solvent from the purified extract using a vacuum concentrator.

    • Reconstitute the dried pellet in an appropriate buffer for LC-MS/MS analysis (e.g., ultrapure water or the initial mobile phase).[2]

  • Protein Normalization:

    • To normalize the c-di-AMP levels, determine the total protein concentration in the cell pellet after extraction.[3] This can be done using a standard protein assay (e.g., BCA assay) on the remaining cell debris after resuspension and sonication.[23]

Protocol 2: Quantification of c-di-AMP by Reversed-Phase LC-MS/MS

This protocol outlines a general method for the analysis of c-di-AMP extracts.

  • Instrumentation:

    • Use a high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.[11][12]

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

    • Gradient: Develop a gradient elution program to separate c-di-AMP from other components in the extract. An example gradient could be a linear increase from 0-5% B to 95-100% B over several minutes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for standard HPLC columns.

    • Column Temperature: Maintain a constant temperature (e.g., 30-40°C) for reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion for c-di-AMP is [M+H]⁺ at m/z 659. The product ions for fragmentation can be monitored for quantification and confirmation (e.g., m/z 136 for the adenine (B156593) base).

    • Optimization: Optimize MS parameters such as cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a c-di-AMP standard.

    • Quantify the amount of c-di-AMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the total protein concentration of the original sample.

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors / Targets cluster_responses Cellular Responses ATP 2 ATP DAC Diadenylate Cyclase (DAC) e.g., DacA, DisA ATP->DAC c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) e.g., GdpP c_di_AMP->PDE Receptors Protein Receptors (e.g., KtrA, CpaA) c_di_AMP->Receptors Riboswitches Riboswitches (e.g., yuaA) c_di_AMP->Riboswitches pApA pApA AMP 2 AMP pApA->AMP DAC->c_di_AMP Synthesis PDE->pApA Degradation Responses Ion Homeostasis Cell Wall Synthesis Stress Response Virulence Receptors->Responses Riboswitches->Responses

Caption: c-di-AMP signaling pathway.

Experimental_Workflow start Start: Biological Sample (e.g., Bacterial Culture) harvest 1. Cell Harvesting (Centrifugation, Quenching) start->harvest extract 2. Extraction (Cell Lysis, Solvent Extraction) + Internal Standard harvest->extract cleanup 3. Sample Cleanup (e.g., SPE) extract->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis data 5. Data Processing & Quantification analysis->data end End: Normalized c-di-AMP Concentration data->end Troubleshooting_Guide start Problem: Low or No c-di-AMP Signal check_lysis Was cell lysis efficient? start->check_lysis check_extraction Were samples kept cold during extraction? check_lysis->check_extraction Yes solution_lysis Solution: Optimize lysis protocol (e.g., bead beating) check_lysis->solution_lysis No check_sample_amount Is the starting material sufficient? check_extraction->check_sample_amount Yes solution_extraction Solution: Repeat extraction on ice and work quickly check_extraction->solution_extraction No check_instrument Is the LC-MS/MS performing optimally? check_sample_amount->check_instrument Yes solution_sample_amount Solution: Increase starting cell mass check_sample_amount->solution_sample_amount No solution_instrument Solution: Check instrument calibration, column, and parameters check_instrument->solution_instrument No success Problem Resolved check_instrument->success Yes solution_lysis->success solution_extraction->success solution_sample_amount->success solution_instrument->success

References

Technical Support Center: Optimizing Buffer Conditions for c-di-AMP Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing buffer conditions for your cyclic di-adenosine monophosphate (c-di-AMP) binding studies.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during c-di-AMP binding assays and provides systematic solutions.

Frequently Asked Questions (FAQs)

1. What is a good starting buffer for a c-di-AMP binding assay?

A common starting point is a buffer that maintains the stability of your protein, such as a Tris or HEPES buffer at a physiological pH (around 7.5). A typical starting buffer might be 40 mM Tris-HCl, pH 7.5, with 100 mM NaCl, and 10 mM MgCl₂.[1] It is crucial to ensure that the buffer components themselves do not interfere with the binding interaction.

2. How do I minimize non-specific binding in my pull-down assay?

Non-specific binding can be a significant issue in pull-down assays. To mitigate this, consider the following strategies:

  • Pre-clearing the lysate: Incubate your cell lysate with beads that do not have the c-di-AMP analog attached before performing the actual pull-down. This will help remove proteins that non-specifically bind to the beads themselves.

  • Optimize washing steps: Increase the number of washes and/or the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 1 M NaCl) or include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to disrupt weak, non-specific interactions.[2]

  • Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer to reduce non-specific binding to the beads.

3. My protein appears to be aggregating during the experiment. What can I do?

Protein aggregation can interfere with binding assays. To address this, you can:

  • Add a non-ionic detergent: A low concentration of a detergent like Tween-20 (e.g., 0.05%) can help prevent aggregation.

  • Include glycerol: Glycerol (5-10%) can act as a stabilizing agent for many proteins.

  • Optimize salt concentration: Both very low and very high salt concentrations can sometimes lead to aggregation, so it is worth screening a range of salt concentrations.

  • Vary the temperature: Some proteins are more stable at lower temperatures. Consider performing your experiments at 4°C.

Troubleshooting Specific Issues

Issue 1: Low or No Binding Signal

A weak or absent signal is a common problem in binding assays. The workflow below can help you troubleshoot this issue.

LowSignalWorkflow Troubleshooting Low or No Binding Signal cluster_Buffer Buffer Optimization Start Low/No Signal Detected CheckProtein Verify Protein Activity & Concentration Start->CheckProtein CheckLigand Confirm c-di-AMP Integrity & Concentration CheckProtein->CheckLigand Protein OK BufferOptimization Optimize Buffer Conditions CheckProtein->BufferOptimization Issue Persists CheckLigand->BufferOptimization Ligand OK CheckLigand->BufferOptimization Issue Persists AssaySettings Review Assay Parameters BufferOptimization->AssaySettings Buffer Optimized pH Screen pH Range (e.g., 6.5-8.5) Salt Titrate Salt Concentration (e.g., 50-500 mM NaCl) DivalentCations Test Divalent Cation Concentration (e.g., 1-10 mM MgCl2) AssaySettings->Start Re-evaluate ProblemSolved Signal Improved AssaySettings->ProblemSolved Settings Correct

Caption: A workflow for troubleshooting low or no binding signal in c-di-AMP binding assays.

Issue 2: High Background Signal in Surface Plasmon Resonance (SPR)

High background can obscure the specific binding signal in SPR experiments.

  • Buffer Mismatch: Ensure the analyte buffer is identical to the running buffer. Even small differences in pH or salt concentration can cause bulk refractive index changes that manifest as a high background.

  • Non-Specific Binding to the Chip Surface:

    • Increase the salt concentration in the running buffer to reduce electrostatic interactions.

    • Add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.

    • Include a blocking agent like BSA in the running buffer.[3]

    • Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding.

Data Presentation: Optimizing Buffer Components

The following tables summarize the impact of key buffer components on c-di-AMP binding interactions.

Table 1: Effect of pH on c-di-AMP Binding Affinity

The pH of the buffer can significantly influence the charge of both the protein and c-di-AMP, thereby affecting binding affinity.

pHK¹/₂ of Activation (µM)Binding Affinity (Kᵈ) (nM)
7.5~40~40
8.03.6 ± 0.5~130
8.50.70 ± 0.08Not Reported
Data derived from a study on the activation of the KhtTU potassium exporter by c-di-AMP.[4]
Table 2: Recommended Concentration Ranges for Key Buffer Components

This table provides general starting ranges for common buffer components. Optimal concentrations should be determined empirically for each specific protein-ligand interaction.

ComponentRecommended RangePurpose
Buffering Agent 20 - 100 mMMaintain a stable pH. Common choices include Tris and HEPES.
pH 7.0 - 8.5Optimize electrostatic interactions for binding.
Salt (e.g., NaCl) 50 - 250 mMModulate ionic strength and reduce non-specific binding.[1]
Divalent Cations (e.g., MgCl₂) 1 - 10 mMMay be required for protein stability or to mimic physiological conditions.[1]
Detergent (e.g., Tween-20) 0.01 - 0.1% (v/v)Reduce non-specific binding and prevent protein aggregation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

c-di-AMP Signaling Pathway

The following diagram illustrates the general c-di-AMP signaling pathway, including its synthesis, degradation, and interaction with effector proteins.

c_di_AMP_Signaling c-di-AMP Signaling Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effector Binding ATP 2 ATP DAC Diadenylate Cyclase (DAC) (e.g., DisA, CdaA) ATP->DAC c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) (e.g., GdpP, PgpH) c_di_AMP->PDE Receptor Receptor Proteins (e.g., KtrA, DarB) c_di_AMP->Receptor Riboswitch Riboswitches c_di_AMP->Riboswitch pApA pApA AMP 2 AMP pApA->AMP DAC->c_di_AMP PDE->pApA Biological_Response Biological Response (e.g., Ion Transport, Biofilm Formation) Receptor->Biological_Response Riboswitch->Biological_Response

Caption: Overview of the c-di-AMP synthesis, degradation, and signaling pathway.

Pull-Down Assay Protocol

This protocol is designed to identify proteins that bind to c-di-AMP using a biotinylated analog.

1. Preparation of c-di-AMP-coupled Beads:

  • Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., 5 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 230 mM NaCl, 0.5 mM DTT).

  • Add biotinylated c-di-AMP to the beads and incubate at room temperature for 30 minutes to allow for coupling.

  • Wash the beads three times with binding buffer to remove unbound c-di-AMP.

2. Protein Binding:

  • Prepare a cell lysate from your organism of interest in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified lysate with the c-di-AMP-coupled beads for 30-60 minutes at 4°C with gentle rotation.

3. Washing and Elution:

  • Wash the beads four to five times with wash buffer (binding buffer, potentially with a slightly higher salt concentration or a low concentration of non-ionic detergent) to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of free c-di-AMP.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie staining or silver staining.

  • Identify proteins of interest by mass spectrometry.

Isothermal Titration Calorimetry (ITC) Protocol

ITC measures the heat change upon binding and can be used to determine the binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

  • Express and purify your protein of interest.

  • Prepare a concentrated stock of c-di-AMP.

  • It is critical that both the protein and c-di-AMP are in identical, degassed buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the c-di-AMP in the dialysis buffer.

  • Typical starting concentrations are 10-50 µM protein in the sample cell and 100-500 µM c-di-AMP in the syringe.[5]

2. ITC Experiment Setup:

  • Load the protein solution into the sample cell and the c-di-AMP solution into the injection syringe.

  • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Set up a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

3. Data Analysis:

  • Integrate the heat pulses for each injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kᵈ, n, and ΔH.

  • Perform a control experiment by titrating c-di-AMP into buffer alone to determine the heat of dilution, which can be subtracted from the binding data.

Microscale Thermophoresis (MST) Protocol

MST measures the movement of molecules in a temperature gradient, which changes upon binding.

1. Protein Labeling:

  • Label your protein of interest with a fluorescent dye according to the manufacturer's instructions. Ensure that the labeling does not interfere with the c-di-AMP binding site.

  • Remove any free dye by size-exclusion chromatography or dialysis.

2. Sample Preparation:

  • Prepare a dilution series of c-di-AMP in the assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05 % Tween-20).

  • Mix each c-di-AMP dilution with a constant concentration of the labeled protein. The final protein concentration should be in the low nanomolar range and ideally below the expected Kᵈ.

3. MST Measurement:

  • Load the samples into capillaries.

  • Measure the thermophoresis of the samples in the MST instrument.

4. Data Analysis:

  • Plot the change in the normalized fluorescence as a function of the c-di-AMP concentration.

  • Fit the resulting binding curve to determine the Kᵈ.

Surface Plasmon Resonance (SPR) Protocol

SPR detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface.

1. Ligand Immobilization:

  • Immobilize your purified protein (the ligand) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • The immobilization level should be optimized to achieve a good signal-to-noise ratio without causing mass transport limitations.

2. Analyte Binding:

  • Prepare a series of dilutions of c-di-AMP (the analyte) in the running buffer. The running buffer should be optimized for minimal non-specific binding (e.g., HBS-EP+ buffer containing 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% v/v Surfactant P20).

  • Inject the c-di-AMP solutions over the sensor chip surface at a constant flow rate.

  • Include a buffer-only injection for double referencing.

3. Data Analysis:

  • Record the sensorgrams, which show the binding response over time.

  • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kᵈ), and the equilibrium dissociation constant (Kᵈ).

ExperimentalWorkflow General Experimental Workflow for Binding Assays Prep Sample Preparation (Protein & c-di-AMP) Assay Binding Assay (ITC, MST, SPR, or Pull-down) Prep->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (e.g., Kd determination) Data->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A simplified workflow for performing c-di-AMP binding studies.

References

Technical Support Center: c-di-AMP Diammonium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP) diammonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing c-di-AMP diammonium salt?

A1: For long-term stability, it is recommended to store this compound salt as a lyophilized powder at -20°C.[1][2] Once reconstituted in an aqueous buffer, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[3]

Q2: What are the solubility characteristics of this compound salt?

A2: While data for the diammonium salt is not explicitly detailed in the search results, the related sodium salt of c-di-AMP is soluble in water.[1][2] A patent for the sodium salt suggests that solubility is pH-dependent, with higher solubility observed at a pH of 5.2 and above.[4] It is advisable to dissolve the diammonium salt in a buffer at a neutral or slightly alkaline pH for optimal solubility.

Q3: Can I use the same standard curve for multiple ELISA experiments?

A3: No, it is not recommended to use the same standard curve for multiple experiments. A new standard curve should be generated for each plate and each experiment to ensure the most accurate and reliable results, as variations in operator, environment, and timing can affect the outcome.

Q4: What are the typical intracellular concentrations of c-di-AMP in bacteria?

A4: Intracellular concentrations of c-di-AMP can vary between bacterial species and under different growth conditions. For example, in Staphylococcus aureus, concentrations have been determined to be in the range of 2 to 8 µM.

Troubleshooting Guides

This section addresses specific issues that may be encountered during c-di-AMP experiments.

High-Performance Liquid Chromatography (HPLC) Quantification

Problem: I am observing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Presence of ATP or intermediate products.

    • Solution: When analyzing the synthesis of c-di-AMP, peaks corresponding to the substrate (ATP) or intermediate products may be present.[5] Ensure your HPLC gradient is optimized to separate c-di-AMP from these related nucleotides. A typical retention time for c-di-AMP is around 23.7 minutes, while ATP may elute earlier.[5][6]

  • Possible Cause 2: Contamination of the mobile phase or sample.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Ensure that all glassware and sample vials are clean to avoid introducing contaminants that could result in spurious peaks.[7]

  • Possible Cause 3: Column degradation or blockage.

    • Solution: A buildup of particulate matter can lead to column blockage and affect peak shape and retention time.[7] Regularly flush the column and consider using a guard column to protect the analytical column.

Problem: My c-di-AMP peak is broad or tailing.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Peak tailing can be caused by secondary interactions between c-di-AMP and the stationary phase of the column.[8] Ensure the mobile phase pH is appropriate for the analysis and consider using a different column chemistry if the problem persists.

  • Possible Cause 2: Suboptimal flow rate.

    • Solution: An inappropriate flow rate can lead to peak broadening. Optimize the flow rate to achieve sharp, symmetrical peaks.

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: I am getting a low or no signal in my c-di-AMP ELISA.

  • Possible Cause 1: Low concentration of c-di-AMP in the sample.

    • Solution: The concentration of c-di-AMP in your sample may be below the detection limit of the assay.[9] Try concentrating your sample or using a larger sample volume if the assay protocol allows. For competitive ELISAs, a low signal indicates a high concentration of c-di-AMP, so ensure you are interpreting the results correctly.

  • Possible Cause 2: Inefficient antibody binding.

    • Solution: Increase the incubation times for the primary and/or secondary antibodies to allow for maximal binding.[9][10] For example, an overnight incubation at 4°C can enhance the signal.[9][11] Also, ensure that the capture and detection antibodies in a sandwich ELISA recognize different epitopes to avoid competition.[10][11]

  • Possible Cause 3: Degraded reagents.

    • Solution: Ensure all kit components, especially the standard and enzyme-conjugated antibody, have been stored correctly and are within their expiration date. Prepare fresh dilutions of reagents for each experiment.

Problem: I am observing high background in my ELISA.

  • Possible Cause 1: Insufficient washing.

    • Solution: Inadequate washing can leave behind unbound antibodies or other reagents, leading to a high background signal.[12] Increase the number of wash steps and ensure that the wells are completely emptied between washes.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Use a suitable blocking buffer to prevent non-specific binding of antibodies to the plate surface.[11][13] Ensure the blocking step is performed for the recommended time.

  • Possible Cause 3: Cross-reactivity of the antibody.

    • Solution: The antibody may be cross-reacting with other molecules in the sample. Verify the specificity of the antibody for c-di-AMP.[14] Some ELISA kits utilize highly specific c-di-AMP binding proteins to minimize cross-reactivity.[14]

Data Presentation

ParameterHPLCCompetitive ELISA
Principle Separation based on polarity and quantification by UV absorbance.Competition between sample c-di-AMP and a labeled c-di-AMP for a limited number of antibody binding sites.
Typical Detection Limit Micromolar (µM) range.[5]Picomolar (pM) to nanomolar (nM) range.[3]
Sample Preparation Requires extraction and removal of proteins and other interfering substances.[15]May require sample dilution to fall within the linear range of the assay.[3]
Throughput Lower throughput, samples are analyzed sequentially.Higher throughput, multiple samples can be analyzed simultaneously on a 96-well plate.
Specificity High, based on retention time and can be confirmed with mass spectrometry.[5]Dependent on the specificity of the antibody or binding protein used.[14]

Experimental Protocols

Protocol 1: Sample Preparation for c-di-AMP Quantification from Bacterial Cells
  • Grow bacterial cultures to the desired optical density.

  • Harvest the cells by centrifugation.

  • Resuspend the bacterial pellet in an extraction buffer (e.g., a mixture of acetonitrile (B52724), methanol, and water).[15]

  • Lyse the cells using methods such as sonication or bead beating.

  • Heat the lysate at 95°C for 10 minutes to denature proteins.[15]

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the nucleotides.

  • The supernatant can be used directly for ELISA or may require further purification or lyophilization for HPLC analysis.[15]

Protocol 2: General Workflow for c-di-AMP HPLC Quantification
  • Prepare a standard curve using known concentrations of this compound salt.

  • Equilibrate the C18 reverse-phase HPLC column with the initial mobile phase conditions.

  • Inject a defined volume of the prepared sample or standard onto the column.

  • Run a gradient of mobile phase (e.g., increasing concentration of acetonitrile in a buffer) to separate the nucleotides.

  • Monitor the elution profile at a wavelength of 259 nm.

  • Identify the c-di-AMP peak based on its retention time compared to the standard.[5]

  • Quantify the amount of c-di-AMP in the sample by comparing the peak area to the standard curve.[5]

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_cellular_processes Cellular Processes 2_ATP 2 ATP DAC Diadenylate Cyclase (DAC) 2_ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP PDE Phosphodiesterase (PDE) c_di_AMP->PDE Potassium_Homeostasis Potassium Homeostasis c_di_AMP->Potassium_Homeostasis Cell_Wall_Homeostasis Cell Wall Homeostasis c_di_AMP->Cell_Wall_Homeostasis DNA_Integrity DNA Integrity c_di_AMP->DNA_Integrity pApA pApA PDE->pApA

Caption: Overview of c-di-AMP metabolism and its role in cellular signaling.

HPLC_Troubleshooting_Workflow Start Unexpected HPLC Peak Check_Retention_Time Check Retention Time Start->Check_Retention_Time Known_Contaminant Matches ATP or Intermediate? Check_Retention_Time->Known_Contaminant Peak Identified Optimize_Gradient Optimize Separation Gradient Known_Contaminant->Optimize_Gradient Yes Check_Sample_Prep Review Sample Prep for Contamination Known_Contaminant->Check_Sample_Prep No Resolved Issue Resolved Optimize_Gradient->Resolved Check_System Check for System Leaks & Column Integrity Check_Sample_Prep->Check_System Check_System->Resolved

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

ELISA_Troubleshooting_Logic Start Low ELISA Signal Check_Standard_Curve Is Standard Curve OK? Start->Check_Standard_Curve Sample_Issue Sample Concentration Likely Too Low Check_Standard_Curve->Sample_Issue Yes Assay_Issue Potential Assay Problem Check_Standard_Curve->Assay_Issue No Resolved Issue Resolved Sample_Issue->Resolved Increase_Incubation Increase Antibody Incubation Time Assay_Issue->Increase_Incubation Check_Reagents Check Reagent Storage & Expiration Increase_Incubation->Check_Reagents Check_Reagents->Resolved

Caption: Logical steps for troubleshooting low signal in a c-di-AMP ELISA.

References

refining protocols for c-di-AMP diammonium research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for c-di-AMP Diammonium Research. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving cyclic di-adenosine monophosphate (c-di-AMP).

Frequently Asked Questions (FAQs)

General Information

Q1: What is c-di-AMP and what is its primary role in bacteria?

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule found in many Gram-positive bacteria, some Gram-negative bacteria, and archaea.[1][2][3] It plays a central role in various cellular processes, including cell wall homeostasis, potassium ion transport, DNA repair, biofilm formation, and virulence.[1][3][4] In many Gram-positive bacteria, c-di-AMP is essential for viability under standard laboratory conditions.[1][5]

Q2: How is the cellular level of c-di-AMP regulated?

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of two types of enzymes:

  • Diadenylate cyclases (DACs): These enzymes synthesize c-di-AMP from two molecules of ATP.[1][4]

  • Phosphodiesterases (PDEs): These enzymes degrade c-di-AMP into linear 5'-phosphoadenylyl-adenosine (pApA), which is then further broken down into two molecules of AMP.[1][6]

This balance between synthesis and degradation ensures that c-di-AMP levels are appropriate for the cell's physiological state and environmental conditions.

Handling and Storage

Q3: How should this compound salt be stored to ensure stability?

For long-term stability, this compound salt should be stored at -20°C in its lyophilized powder form. For short-term use, stock solutions can be prepared and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Q4: What is the best solvent for this compound salt?

This compound salt is soluble in aqueous buffers. For experimental use, it is recommended to dissolve it in high-purity water or a buffer appropriate for the specific application, such as Tris-HCl or PBS.

Troubleshooting Guides

Solubility and Preparation Issues

Q5: My this compound salt is not dissolving properly. What should I do?

  • Verify the Solvent: Ensure you are using a high-purity aqueous solvent like sterile, nuclease-free water or a suitable buffer.

  • Check the pH: The pH of the solution can influence solubility. Ensure the buffer pH is within a neutral to slightly alkaline range (pH 7.0-8.0).

  • Gentle Warming: Briefly warming the solution to 30-37°C can aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Vortexing: Vortex the solution gently to aid dissolution.

Experimental Issues

Q6: I am observing inconsistent results in my c-di-AMP binding assays. What are the potential causes?

Inconsistent results in binding assays can stem from several factors:

  • Protein Purity and Activity: Ensure the purity and proper folding of your target protein. Use freshly purified protein whenever possible.

  • Ligand Integrity: Verify the concentration and integrity of your c-di-AMP stock solution. Consider preparing fresh solutions if degradation is suspected.

  • Buffer Composition: The ionic strength, pH, and presence of additives in the binding buffer can significantly impact protein-ligand interactions. Optimize these parameters for your specific system.

  • Assay Conditions: Factors like incubation time, temperature, and the presence of competing nucleotides can all affect binding. Standardize these conditions across all experiments.

Q7: My LC-MS/MS quantification of c-di-AMP shows high variability and poor sensitivity. How can I troubleshoot this?

High variability and low sensitivity in LC-MS/MS are common challenges.[7] Consider the following troubleshooting steps:

  • Sample Preparation: Inefficient extraction of c-di-AMP from bacterial cells is a major source of variability. Ensure complete cell lysis and efficient extraction.[8] The use of an internal standard, such as ¹⁵N₁₀-labeled c-di-AMP, is highly recommended for accurate quantification.[9][10]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of c-di-AMP, leading to inaccurate quantification.[7] Optimize your chromatographic separation to resolve c-di-AMP from interfering matrix components. Solid-phase extraction (SPE) can also be used to clean up samples before analysis.[8]

  • Instrument Parameters: Optimize mass spectrometer parameters, including ion source settings and collision energy, to maximize the signal for c-di-AMP.

  • Mobile Phase: The composition of the mobile phase, including pH and organic modifier, can significantly impact peak shape and retention time. Ensure the mobile phase is properly prepared and degassed.

Experimental Protocols & Data

Quantification of c-di-AMP by LC-MS/MS

This protocol is a generalized guideline for the quantification of c-di-AMP from bacterial cell cultures.

1. Sample Collection and Quenching:

  • Harvest bacterial cells from culture by centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 60% ethanol (B145695) or acetonitrile/methanol/water mixture).

2. Cell Lysis and Extraction:

  • Lyse the cells using methods such as bead beating or sonication on ice.

  • Add an internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to the lysate for accurate quantification.

  • Centrifuge the lysate at high speed to pellet cell debris.

3. Sample Cleanup (Optional but Recommended):

  • Use weak anion exchange solid-phase extraction (SPE) to remove interfering compounds and enrich for cyclic dinucleotides.

4. LC-MS/MS Analysis:

  • Perform chromatographic separation using a reverse-phase C18 column.

  • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify c-di-AMP and the internal standard.

Table 1: Typical LC-MS/MS Parameters for c-di-AMP Quantification

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of c-di-AMP
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (c-di-AMP) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (Internal Std) Precursor Ion (m/z) -> Product Ion (m/z)

Note: Specific MRM transitions should be optimized for the instrument being used.

In Vitro c-di-AMP Binding Assay (Differential Radial Capillary Action of Ligand Assay - DRaCALA)

This protocol describes a method to assess the binding of radiolabeled c-di-AMP to a purified protein.[11]

1. Radiolabeling of c-di-AMP:

  • Synthesize ³²P-labeled c-di-AMP using a diadenylate cyclase enzyme and [α-³²P]ATP.

2. Binding Reaction:

  • In a microcentrifuge tube, mix the purified protein of interest with ³²P-labeled c-di-AMP in a suitable binding buffer.

  • For competition assays, include an excess of unlabeled c-di-AMP or other nucleotides.

  • Incubate the reaction mixture at the desired temperature for an appropriate time to allow binding to reach equilibrium.

3. Spotting and Separation:

  • Spot a small aliquot of the binding reaction onto a nitrocellulose membrane. The protein and any bound radioligand will bind to the membrane, while the unbound radioligand will diffuse outwards with the solvent.

4. Detection and Quantification:

  • Allow the membrane to dry completely.

  • Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.

  • Quantify the amount of bound and free radioligand to determine the binding affinity (Kd).

Table 2: Typical Concentrations for DRaCALA

ComponentConcentration Range
Purified Protein 1 - 10 µM
³²P-labeled c-di-AMP 1 - 10 nM
Unlabeled Competitor 100-fold to 1000-fold molar excess

Visualizations

c-di-AMP Signaling Pathway

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_receptors Receptors & Effectors ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP PDE Phosphodiesterase (e.g., GdpP, Pde2) c_di_AMP->PDE Proteins Effector Proteins (e.g., KtrA, CpaA) c_di_AMP->Proteins Riboswitches Riboswitches (e.g., ydaO) c_di_AMP->Riboswitches pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Cellular_Response Cellular Responses (Ion transport, Cell wall homeostasis, etc.) Proteins->Cellular_Response Riboswitches->Cellular_Response

Caption: Overview of c-di-AMP synthesis, degradation, and signaling pathways in bacteria.

Experimental Workflow for c-di-AMP Quantification

Quantification_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Quench Metabolic Quenching (Cold Solvent) Harvest->Quench Lysis Cell Lysis (Bead Beating/Sonication) Quench->Lysis Extract Extraction & Internal Standard Spiking Lysis->Extract Cleanup Sample Cleanup (SPE) Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for the quantification of c-di-AMP from bacterial cultures.

Troubleshooting Logic for Inconsistent Binding Assay Results

Troubleshooting_Binding_Assay Problem Inconsistent Binding Assay Results Check_Protein Check Protein Quality (Purity, Activity) Problem->Check_Protein Check_Ligand Check c-di-AMP Integrity (Fresh Stock) Problem->Check_Ligand Check_Buffer Optimize Binding Buffer (pH, Ionic Strength) Problem->Check_Buffer Check_Conditions Standardize Assay Conditions (Time, Temperature) Problem->Check_Conditions Solution Consistent Results Check_Protein->Solution If resolved Check_Ligand->Solution If resolved Check_Buffer->Solution If resolved Check_Conditions->Solution If resolved

Caption: A logical flow for troubleshooting inconsistent results in c-di-AMP binding assays.

References

strategies for enhancing c-di-AMP diammonium stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-di-AMP diammonium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and effective use of c-di-AMP in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle lyophilized this compound salt?

A1: Lyophilized this compound salt is stable when stored properly. For long-term storage, the solid powder should be kept at -20°C. It is typically shipped on gel packs and can tolerate short-term exposure to ambient temperatures.

Q2: What is the best way to prepare and store this compound salt solutions?

Q3: What is the solubility of this compound salt?

A3: The diammonium salt form of c-di-AMP is expected to have good water solubility. While specific quantitative data for the diammonium salt is not consistently provided by manufacturers, the sodium salt of c-di-AMP is soluble in water at concentrations of at least 1 mg/ml.[2]

Q4: At what pH is c-di-AMP most stable?

A4: While specific studies on the pH stability of c-di-AMP are limited, related molecules like ATP are most stable in aqueous solutions between pH 6.8 and 7.4.[3] At more extreme pH values, phosphodiester bonds can be susceptible to hydrolysis. Therefore, it is recommended to maintain c-di-AMP solutions within a neutral pH range (around 7.0-7.5) for optimal stability.

Q5: What are the primary degradation products of c-di-AMP?

A5: In biological systems, c-di-AMP is enzymatically hydrolyzed by phosphodiesterases (PDEs) into the linear dinucleotide 5'-pApA, which is then further degraded to two molecules of 5'-AMP.[4][5] Non-enzymatic chemical hydrolysis under harsh conditions (e.g., strong acid or base) would also be expected to yield these products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity (e.g., STING activation).
Potential Cause Troubleshooting Step
Degradation of c-di-AMP Prepare a fresh solution of this compound salt from lyophilized powder for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Verify the integrity of your c-di-AMP solution using the HPLC protocol provided below.
Inefficient Cellular Delivery c-di-AMP is a charged molecule and may not efficiently cross the cell membrane. For in vitro experiments, consider using a transfection reagent or electroporation to facilitate cytosolic delivery.[6]
Nuclease Contamination If working with cell lysates or in the presence of serum, nucleases may degrade c-di-AMP. Use nuclease-free water and buffers. Consider performing experiments in serum-free media for the initial incubation period.
Defective Downstream Signaling The issue may lie within the cellular signaling pathway. Confirm the expression and functionality of key downstream proteins like STING, TBK1, and IRF3 in your cell line.[6]
Issue 2: Variability between experiments.
Potential Cause Troubleshooting Step
Inconsistent Solution Preparation Always use a precise and consistent method for preparing your c-di-AMP solutions. Use a master mix for treatment solutions to ensure uniformity across different samples.
Edge Effects in Multi-well Plates Wells on the outer edges of microplates are prone to evaporation, which can alter the concentration of c-di-AMP. Avoid using the outer wells for critical experimental samples; instead, fill them with sterile media or PBS.[6]

Quantitative Data Summary

While specific quantitative data on the chemical stability (e.g., half-life) of this compound salt in various buffers and temperatures is not extensively available in the literature, the following table summarizes stability information for related compounds.

CompoundStorage ConditionConcentrationStability
AMP Solution 4°C0.03 - 400 mg/mlAt least 25 weeks[7]
AMP Solution Room Temperature (20-25°C)0.03 mg/ml>10% degradation by day 9[7]
cAMP Solution -80°CNot specifiedUp to 6 months[1]
cAMP Solution -20°CNot specifiedUp to 1 month[1]
ATP Solution Neutral pH (6.8-7.4)Not specifiedStable in the absence of catalysts[3]

Note: This data is for related compounds and should be used as a general guide. It is strongly recommended to use freshly prepared c-di-AMP solutions or to validate the stability of stored solutions for your specific experimental conditions.

Experimental Protocols

Protocol for Assessing c-di-AMP Stability using HPLC

This protocol allows for the quantification of intact c-di-AMP and the detection of its primary degradation product, 5'-pApA, and the final breakdown product, AMP.

1. Sample Preparation:

  • Prepare a stock solution of this compound salt (e.g., 1 mM) in your desired buffer (e.g., PBS, pH 7.4).

  • Aliquot the solution and store it under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • At specified time points, take a sample and dilute it to a final concentration within the range of your standard curve (e.g., 10-100 µM).

  • If the sample contains proteins, precipitate them by adding an equal volume of ice-cold methanol (B129727) or by boiling for 5-10 minutes, followed by centrifugation to pellet the debris. Transfer the supernatant for analysis.

2. HPLC System and Conditions:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.

  • Injection Volume: 20 µL.

3. Gradient Elution:

  • A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to elute the compounds of interest. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-30 min: 40% to 5% B (return to initial conditions)

    • 30-40 min: 5% B (equilibration)

4. Standard Curve Generation:

  • Prepare a series of known concentrations of c-di-AMP, 5'-pApA, and AMP standards (e.g., 10, 25, 50, 100, 200 µM).

  • Inject each standard into the HPLC system to determine their retention times and generate a standard curve by plotting peak area versus concentration.

  • Approximate retention times: AMP (~3-5 min), 5'-pApA (~8-10 min), c-di-AMP (~15-25 min). Retention times can vary significantly based on the specific column and HPLC system used.[4][8]

5. Data Analysis:

  • Inject your experimental samples.

  • Identify and quantify the peaks corresponding to c-di-AMP, 5'-pApA, and AMP by comparing their retention times and peak areas to the standard curves.

  • Calculate the percentage of remaining c-di-AMP at each time point to determine its stability under the tested conditions.

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Downstream Signaling 2ATP 2ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) 2ATP->DAC 2x ATP cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (e.g., GdpP, Pde2) cdiAMP->PDE STING STING cdiAMP->STING binds & activates pApA 5'-pApA PDE->pApA 2AMP 2x AMP PDE->2AMP pApA->PDE further hydrolysis TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Caption: c-di-AMP synthesis, degradation, and STING signaling pathway.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation PrepareStock Prepare c-di-AMP Stock (e.g., 1 mM in buffer) StoreSamples Store Aliquots under Test Conditions (T1, T2, etc.) PrepareStock->StoreSamples TakeTimepoints Take Samples at Time Points (t0, t1, t2...) StoreSamples->TakeTimepoints PrepareStandards Prepare Standards (c-di-AMP, pApA, AMP) InjectStandards Inject Standards & Generate Standard Curves PrepareStandards->InjectStandards QuantifyPeaks Identify & Quantify Peaks (Area vs. Retention Time) InjectStandards->QuantifyPeaks ProcessSamples Process Samples (e.g., deproteinize) TakeTimepoints->ProcessSamples InjectSamples Inject Samples into HPLC ProcessSamples->InjectSamples InjectSamples->QuantifyPeaks CalculateStability Calculate % Remaining c-di-AMP QuantifyPeaks->CalculateStability

Caption: Experimental workflow for assessing c-di-AMP stability via HPLC.

Troubleshooting_Logic Start Low/No Biological Activity CheckCompound Is c-di-AMP solution fresh and properly stored? Start->CheckCompound CheckDelivery Is cellular delivery method optimized? CheckCompound->CheckDelivery Yes PrepareFresh Action: Prepare fresh solution. Avoid freeze-thaw cycles. Verify with HPLC. CheckCompound->PrepareFresh No CheckCells Is the cell line known to have a functional STING pathway? CheckDelivery->CheckCells Yes UseTransfection Action: Use a transfection reagent or electroporation. CheckDelivery->UseTransfection No ValidatePathway Action: Validate STING/TBK1/IRF3 expression and phosphorylation. CheckCells->ValidatePathway No Rerun Re-run Experiment CheckCells->Rerun Yes PrepareFresh->Rerun UseTransfection->Rerun ValidatePathway->Rerun

Caption: Troubleshooting logic for low c-di-AMP biological activity.

References

Technical Support Center: Sensitive c-di-AMP Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of cyclic di-AMP (c-di-AMP). Researchers, scientists, and drug development professionals can find targeted advice to resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for sensitive c-di-AMP detection?

A1: The most prevalent and sensitive methods for c-di-AMP quantification include competitive enzyme-linked immunosorbent assays (ELISA), liquid chromatography-mass spectrometry (LC-MS/MS), and the use of genetically encoded biosensors.[1][2][3] Each method offers distinct advantages regarding sensitivity, throughput, and experimental complexity.

Q2: What is the typical intracellular concentration range of c-di-AMP in bacteria?

A2: The intracellular concentration of c-di-AMP can vary between different bacterial species and their growth stages. For instance, in S. pneumoniae and M. tuberculosis, concentrations can range from 25 to 100 nM.[1] In other bacteria, c-di-AMP concentrations are generally less than 1 pmol/mg of biomass.[2] It is crucial to determine the expected concentration range in your specific bacterial strain to select the most appropriate detection method.

Q3: Can I measure c-di-AMP secreted into the culture medium?

A3: Measuring secreted c-di-AMP can be challenging as the levels may be very low and undetectable directly.[1] It is often necessary to concentrate the culture media before detection. Additionally, components in complex media may interfere with the assay; therefore, using a chemically defined medium (CDM) is recommended for analyzing secreted c-di-AMP.[1]

Q4: How should I prepare my bacterial samples for c-di-AMP extraction?

A4: A general procedure involves harvesting bacterial cells from a culture, washing the pellet with a buffer like PBS to remove media components, and then resuspending the pellet in a lysis buffer (e.g., 50 mM Tris-HCl).[1] The cells are then lysed, and the supernatant containing the c-di-AMP is collected for analysis. For some assays, boiling the supernatant can help to denature proteins that might interfere with detection.[3][4]

Troubleshooting Guides

Competitive ELISA

Issue 1: High Background or No Signal

  • Possible Cause: Ineffective washing, contaminated reagents, or improper incubation times.

  • Troubleshooting Steps:

    • Ensure thorough but gentle washing of wells to remove unbound reagents.[5][6]

    • Use fresh, uncontaminated substrate solutions. The TMB substrate should be colorless before addition.[6]

    • Verify that all reagents have been brought to room temperature before use.[7]

    • Strictly adhere to the incubation times specified in the kit protocol.[8]

    • Check for and remove any bubbles in the wells before reading the plate.[8]

Issue 2: Poor Standard Curve (Low R² Value)

  • Possible Cause: Pipetting errors, degraded standard, or incorrect curve fitting.

  • Troubleshooting Steps:

    • Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors.[5][7]

    • Reconstitute the c-di-AMP standard according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[9]

    • Use the appropriate curve-fitting model for your data; a four-parameter logistic fit is common for competitive ELISAs.[9]

    • Prepare a fresh standard curve for each experiment; do not reuse curves from previous assays.[5]

Issue 3: High Coefficient of Variation (CV > 20%)

  • Possible Cause: Inconsistent pipetting, inadequate washing, or edge effects on the plate.

  • Troubleshooting Steps:

    • Ensure consistent and accurate pipetting across all wells.[5]

    • Make sure all wells are washed uniformly. An automated plate washer can improve consistency.[6]

    • Handle plates carefully to avoid temperature gradients across the plate, which can cause edge effects.[5]

LC-MS/MS

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Possible Cause: Column overload, column contamination, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Dilute the sample to avoid overloading the column.

    • Clean the column with a strong solvent wash or replace it if it's contaminated.[10]

    • Ensure the mobile phase is correctly prepared, filtered, and degassed. Check the pH of the mobile phase.[10]

Issue 2: Retention Time Shifts

  • Possible Cause: Changes in mobile phase composition, column degradation, or temperature fluctuations.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase and ensure the pumps are delivering a consistent composition.[10]

    • Use a guard column to protect the analytical column and replace it regularly.

    • Ensure the column oven maintains a stable temperature.[10]

Issue 3: Low Signal Intensity or High Background Noise

  • Possible Cause: Ion suppression from matrix effects, contamination of the ion source, or incorrect mass spectrometer settings.

  • Troubleshooting Steps:

    • Optimize sample preparation to remove interfering matrix components. This may involve solid-phase extraction (SPE) or other cleanup steps.[10]

    • Clean the ion source of the mass spectrometer regularly.[10]

    • Ensure the mass spectrometer is properly calibrated and that the correct parent and product ions for c-di-AMP are being monitored.[11]

    • Use an isotopically labeled internal standard, such as ¹⁵N₁₀-cyclic di-AMP, to normalize for variations in sample preparation and instrument response.[11]

Genetically Encoded Biosensors (e.g., FRET-based)

Issue 1: Low or No FRET Signal Change

  • Possible Cause: Low expression of the biosensor, incorrect filter sets, or c-di-AMP levels outside the biosensor's detection range.

  • Troubleshooting Steps:

    • Confirm biosensor expression using a method like Western blotting or fluorescence microscopy.

    • Ensure the use of appropriate excitation and emission filters for the specific fluorescent proteins in the FRET biosensor.

    • Verify that the intracellular c-di-AMP levels in your model system are within the dynamic range of the biosensor.[12] Test with positive controls (e.g., mutants with elevated c-di-AMP) and negative controls (e.g., mutants lacking the c-di-AMP cyclase).[12]

Issue 2: High Cell-to-Cell Variability in FRET Signal

  • Possible Cause: Heterogeneous expression of the biosensor or genuine biological variation in c-di-AMP levels within the population.

  • Troubleshooting Steps:

    • Use a method like flow cytometry to quantify the distribution of FRET ratios in the cell population.[12]

    • Consider using a stronger, more constitutive promoter to drive biosensor expression if heterogeneity is due to transcriptional noise.

    • Investigate if different subpopulations are experiencing different environmental cues that could alter c-di-AMP levels.[12]

Data Presentation

Table 1: Comparison of c-di-AMP Detection Methods

FeatureCompetitive ELISALC-MS/MSGenetically Encoded Biosensors
Principle Competition between free c-di-AMP and a labeled c-di-AMP for a limited number of antibody binding sites.[1][9]Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.[2][11]A genetically encoded protein that changes its fluorescence properties (e.g., FRET) upon binding to c-di-AMP.[12]
Detection Limit ~10 nM[1] or ~20.7 pg/ml[13][14]~0.72 nM[2]Affinity (Kd) in the low micromolar to nanomolar range.[12]
Throughput High (96-well plate format)[13]Low to MediumHigh (with microscopy or flow cytometry)
Sample Type Bacterial lysates, culture supernatants.[1][14]Bacterial extracts.[11]Live cells.[12]
Key Advantage High throughput, relatively low cost.[1]High specificity and accuracy, can detect isomers.[11]Real-time, in vivo measurements at the single-cell level.[12]
Key Disadvantage Potential for cross-reactivity, indirect measurement.Requires expensive equipment and specialized expertise.[15]Requires genetic modification of the organism, potential for expression artifacts.

Experimental Protocols

Protocol 1: c-di-AMP Quantification using Competitive ELISA

This protocol is a generalized procedure based on commercially available kits.[9][14]

  • Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manufacturer's instructions. Reconstitute the lyophilized c-di-AMP standard to create a stock solution. Perform serial dilutions of the standard to generate a standard curve.

  • Sample Preparation: Prepare bacterial lysates as described in the FAQs. Ensure samples are free of organic solvents.[9] Dilute samples as necessary to fall within the linear range of the standard curve.

  • Assay Procedure: a. Add the prepared standards and samples to the appropriate wells of the goat anti-mouse IgG-coated plate. b. Add the c-di-AMP-HRP tracer to each well. c. Add the c-di-AMP monoclonal antibody to each well. d. Incubate the plate, typically for 2 hours at room temperature, on a shaker. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes). g. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm). b. Subtract the blank absorbance from all readings. c. Calculate the percentage of maximum binding (%B/B₀) for each standard and sample. d. Plot the %B/B₀ for the standards against their concentrations and fit a four-parameter logistic curve. e. Interpolate the c-di-AMP concentration of the samples from the standard curve.

Protocol 2: c-di-AMP Extraction for LC-MS/MS Analysis
  • Cell Harvesting: Harvest approximately 1x10¹⁰ bacterial cells by centrifugation.

  • Extraction: Resuspend the cell pellet in 1 ml of an ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water, 40:40:20, v/v/v).

  • Internal Standard: Add an appropriate amount of isotopically labeled internal standard (e.g., ¹⁵N₁₀-c-di-AMP).[11]

  • Lysis: Lyse the cells using bead beating or sonication on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) compatible with your LC method.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Visualizations

ELISA_Workflow cluster_plate Goat Anti-Mouse IgG Coated Well cluster_reaction Competitive Binding cluster_detection Detection Antibody c-di-AMP Monoclonal Antibody Binding Antibody binds to either Free c-di-AMP or Tracer Antibody->Binding Tracer c-di-AMP-HRP Tracer Tracer->Binding Sample Sample/Standard (Free c-di-AMP) Sample->Binding Wash Wash to remove unbound reagents Binding->Wash Substrate Add TMB Substrate Wash->Substrate Color Color Development (Inverse to c-di-AMP conc.) Substrate->Color Read Read Absorbance Color->Read LCMS_Workflow SamplePrep Sample Preparation (Extraction & Cleanup) LC Liquid Chromatography (Separation on Column) SamplePrep->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Product Ion Detection) Collision->MS2 Detector Detector & Data Acquisition MS2->Detector Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Controls Review Positive & Negative Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay (Reagents, Instrument) Controls_OK->Troubleshoot_Assay No Troubleshoot_Sample Troubleshoot Sample (Preparation, Concentration) Controls_OK->Troubleshoot_Sample Yes Re-evaluate Re-evaluate Hypothesis & Experimental Design Troubleshoot_Assay->Re-evaluate Troubleshoot_Sample->Re-evaluate

References

Validation & Comparative

A Comparative Guide to STING Activation: c-di-AMP Diammonium vs. c-di-GMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of STING (Stimulator of Interferon Genes) pathway activation is critical for the development of novel immunotherapies, vaccines, and treatments for autoimmune diseases. This guide provides a detailed comparison of two prominent bacterial cyclic dinucleotide STING agonists: cyclic di-AMP (as a diammonium salt) and cyclic di-GMP, focusing on their performance in STING activation, supported by experimental data and detailed methodologies.

Executive Summary

Both c-di-AMP and c-di-GMP are well-established activators of the innate immune sensor STING, initiating a signaling cascade that leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. While both molecules engage the same pathway, evidence suggests that c-di-GMP generally exhibits a higher binding affinity and, consequently, greater potency in activating STING compared to c-di-AMP. This guide will delve into the available quantitative data, outline the experimental protocols to assess their activity, and provide visual representations of the key pathways and workflows.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the diammonium salt of c-di-AMP and c-di-GMP in STING activation is crucial for selecting the appropriate agonist for research and development. The following tables summarize the available data on their binding affinities and functional potencies.

LigandHuman STING Binding Affinity (Kd)Reference
c-di-GMP~2.4 - 5 µM[1]
c-di-AMPLower affinity than c-di-GMP (specific Kd not consistently reported in direct comparison)[2]

Table 1: Binding Affinity of c-di-AMP and c-di-GMP to Human STING. This table highlights the reported dissociation constants (Kd) for each ligand with the human STING protein. A lower Kd value indicates a higher binding affinity.

LigandCell TypeAssayPotency (EC50)Reference
c-di-GMPMurine MacrophagesIFN-β InductionMore potent than c-di-AMP[3]
c-di-AMPMurine MacrophagesIFN-β InductionLess potent than c-di-GMP[2]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the STING signaling pathway and a general workflow for comparing STING agonists.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cDN c-di-AMP or c-di-GMP STING_dimer STING Dimer cDN->STING_dimer Binding & Activation TBK1 TBK1 STING_dimer->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization ISRE ISRE pIRF3->ISRE Translocation & Binding IFNB_gene IFN-β Gene ISRE->IFNB_gene Transcription IFN_beta IFN-β IFNB_gene->IFN_beta Translation & Secretion

Figure 1: STING Signaling Pathway. This diagram illustrates the activation of the STING pathway by cyclic dinucleotides (cDNs) like c-di-AMP and c-di-GMP, leading to the production of IFN-β.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cells Immune Cells (e.g., THP-1, PBMCs) transfection Transfection with c-di-AMP or c-di-GMP cells->transfection western Western Blot (p-STING, p-TBK1, p-IRF3) transfection->western elisa ELISA (IFN-β secretion) transfection->elisa qpcr RT-qPCR (IFN-β mRNA) transfection->qpcr

Figure 2: Experimental Workflow. This flowchart outlines a typical experimental process for comparing the STING-activating potential of c-di-AMP and c-di-GMP in vitro.

Experimental Protocols

Accurate and reproducible experimental design is paramount for comparing STING agonists. Below are detailed methodologies for key experiments.

In Vitro STING Activation Assay using IFN-β Reporter Cells

Objective: To quantify and compare the potency of c-di-AMP diammonium and c-di-GMP in inducing a STING-dependent IFN-β response.

Materials:

  • HEK-Blue™ IFN-α/β reporter cells (or other suitable reporter cell line)

  • This compound salt (lyophilized powder)

  • c-di-GMP (lyophilized powder)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 96-well plates

  • QUANTI-Blue™ Solution (or appropriate luciferase substrate)

  • Spectrophotometer or luminometer

Methodology:

  • Cell Seeding: Seed HEK-Blue™ IFN-α/β cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Ligand Preparation: Prepare stock solutions of this compound and c-di-GMP in sterile water or a suitable buffer. Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

  • Transfection Complex Formation:

    • For each concentration, dilute the cyclic dinucleotide in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted cyclic dinucleotide and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Cell Treatment: Add the transfection complexes to the respective wells of the 96-well plate containing the cells. Include a vehicle control (transfection reagent only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Assay:

    • Add QUANTI-Blue™ Solution to the cell culture supernatant according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence to quantify the secreted embryonic alkaline phosphatase (SEAP) or luciferase activity, which is proportional to the amount of IFN-β produced.

  • Data Analysis: Plot the reporter signal against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value for each compound.

Western Blot Analysis of STING Pathway Phosphorylation

Objective: To qualitatively or semi-quantitatively assess the activation of downstream signaling components of the STING pathway.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • This compound salt and c-di-GMP

  • Transfection reagent and Opti-MEM™

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Treat THP-1 cells with this compound or c-di-GMP using a suitable delivery method (e.g., transfection or electroporation) for a specified time course (e.g., 0, 1, 3, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated STING, TBK1, and IRF3 between the different treatment groups and time points.

Conclusion

The activation of the STING pathway by cyclic dinucleotides is a promising avenue for immunotherapy. Based on the available data, c-di-GMP demonstrates a higher binding affinity to human STING and appears to be a more potent activator of the downstream IFN-β response compared to c-di-AMP. However, a direct and comprehensive quantitative comparison, particularly regarding the EC50 values of the diammonium salt of c-di-AMP in human cells, is an area that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of these STING agonists.

References

Validating Novel c-di-AMP Diammonium Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-amidinium monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a myriad of cellular processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2][3] The identification and validation of novel c-di-AMP binding proteins are paramount for understanding its complex signaling networks and for the development of new antimicrobial agents. This guide provides a comparative overview of key techniques used to validate these interactions, supported by experimental data and detailed protocols.

Comparative Analysis of c-di-AMP Binding Proteins

The validation of a true c-di-AMP binding protein relies on a combination of techniques to demonstrate direct and specific interaction. The following table summarizes quantitative data for a selection of validated c-di-AMP binding proteins, offering a benchmark for novel candidates.

ProteinOrganismValidation Method(s)Dissociation Constant (Kd)Reference
KtrA (RCK_C domain) Staphylococcus aureusAffinity Pull-down, DRaCALA64.4 ± 3.4 nM[4]
CpaA Staphylococcus aureusAffinity Pull-down-[4][5][6]
KdpD Staphylococcus aureusGenome-wide ORF DRaCALA screen-[4][6]
PstA Staphylococcus aureusGenome-wide ORF DRaCALA screen, Competitive Binding<10 µM[5][6][7]
DarA Bacillus subtilisPull-down Assay, Isothermal Titration Calorimetry (ITC)-[8]
Pyruvate Carboxylase (LmPC) Listeria monocytogenesChemical Proteomics, Binding Studies8 ± 0.2 µM[7]
CbpA Listeria monocytogenesChemical Proteomics, Competitive Binding<10 µM[7]
CbpB Listeria monocytogenesChemical Proteomics, Competitive Binding<10 µM[7]
KtrC Mycoplasma pneumoniaeAffinity Chromatography, Mass Spectrometry-[9]

Key Experimental Protocols for Validation

Accurate and reproducible validation of novel c-di-AMP binding proteins requires robust experimental design. Below are detailed protocols for commonly employed techniques.

Affinity Pull-Down Assay

This method is a common initial step to identify and confirm potential c-di-AMP binding proteins from a complex mixture like a cell lysate.[10][11]

Principle: A biotinylated analog of c-di-AMP is immobilized on streptavidin-coated magnetic beads. These beads are then incubated with a protein extract. Proteins that bind to c-di-AMP are "pulled down" with the beads. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[10][11]

Detailed Protocol:

  • Preparation of c-di-AMP beads:

    • Immobilize biotinylated c-di-AMP to streptavidin-coated magnetic beads according to the manufacturer's instructions.

    • Wash the beads extensively with binding buffer to remove any unbound c-di-AMP.

  • Protein Extraction:

    • Prepare a cytosolic protein extract from the organism of interest.

    • Determine the total protein concentration of the extract.

  • Binding Reaction:

    • Incubate the c-di-AMP-coupled beads with the protein extract. The amount of extract and incubation time should be optimized.

    • As a negative control, incubate the protein extract with uncoated streptavidin beads.

  • Washing:

    • Wash the beads several times with binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by competing with free c-di-AMP, using a high salt buffer, or by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Excise protein bands of interest and identify them by mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free quantification of binding affinity and kinetics between a ligand (e.g., a purified potential binding protein) and an analyte (e.g., c-di-AMP).[12]

Principle: One binding partner (the ligand) is immobilized on a sensor chip. The other partner (the analyte) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12][13][14]

Detailed Protocol:

  • Ligand Immobilization:

    • Immobilize the purified potential c-di-AMP binding protein onto a suitable sensor chip using standard amine coupling chemistry.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Injection:

    • Prepare a series of dilutions of c-di-AMP in a suitable running buffer.

    • Inject the c-di-AMP solutions over the sensor surface at a constant flow rate.

    • Include a buffer-only injection as a control (blank).

  • Data Acquisition:

    • Monitor the association of c-di-AMP to the immobilized protein in real-time.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Fit the resulting binding curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[15][16][17]

Principle: A solution of the ligand (c-di-AMP) is titrated into a solution of the macromolecule (the protein of interest) in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured.[15][17][18]

Detailed Protocol:

  • Sample Preparation:

    • Dialyze both the purified protein and the c-di-AMP solution extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and c-di-AMP.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the c-di-AMP solution into the injection syringe.

    • Perform a series of small, sequential injections of c-di-AMP into the protein solution while maintaining a constant temperature.

  • Data Acquisition:

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the enthalpy change per injection.

    • Plot the enthalpy change against the molar ratio of c-di-AMP to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka, and thus Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing Signaling Pathways and Workflows

Understanding the broader context of c-di-AMP signaling and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a generalized c-di-AMP signaling pathway and the workflow for validating novel binding proteins.

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Signaling Output ATP 2x ATP DAC Diadenylate Cyclase (DAC) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP Synthesizes PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degrades Binding_Protein Effector Protein c_di_AMP->Binding_Protein Binds to RNA_Riboswitch RNA Riboswitch c_di_AMP->RNA_Riboswitch Binds to pApA pApA PDE->pApA AMP 2x AMP pApA->AMP Cellular_Response Cellular Response (e.g., Ion Transport, Cell Wall Synthesis) Binding_Protein->Cellular_Response Regulates RNA_Riboswitch->Cellular_Response Regulates

Caption: Generalized c-di-AMP signaling pathway.

Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase PullDown Affinity Pull-Down Assay with Cell Lysate MassSpec Mass Spectrometry Identification PullDown->MassSpec Candidate Candidate Binding Protein(s) MassSpec->Candidate Purification Protein Expression & Purification Candidate->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC DRaCALA DRaCALA Purification->DRaCALA Biophysical_Data Quantitative Data (Kd, Stoichiometry, Thermodynamics) SPR->Biophysical_Data ITC->Biophysical_Data DRaCALA->Biophysical_Data

Caption: Experimental workflow for validating novel c-di-AMP binding proteins.

References

Navigating the Specificity of c-di-AMP Diammonium Salt Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the bacterial second messenger cyclic di-AMP (c-di-AMP) are paramount. This guide provides a comparative analysis of commercially available antibodies against c-di-AMP diammonium salt, with a focus on their cross-reactivity, supported by experimental data and detailed protocols. This objective assessment aims to empower researchers in selecting the most suitable antibody for their specific experimental needs.

Performance Comparison of this compound Salt Antibodies

The specificity of an antibody is a critical factor for the reliability of immunoassays. Cross-reactivity with other structurally similar molecules can lead to inaccurate quantification and misinterpretation of results. This section compares the performance of this compound salt antibodies from various suppliers, with a focus on their cross-reactivity with other cyclic dinucleotides and related molecules.

Data Summary:

VendorProduct NameCatalog No.Cross-Reactivity (%)
Cayman Chemical Cyclic di-AMP ELISA Kit501960c-di-AMP: 100% cGAMP (3'3'): <0.01% cGMP: <0.01% cAMP: <0.01% ATP: <0.01% ADP: <0.01% AMP: <0.01%
Creative Diagnostics Cyclic di-AMP ELISA KitDEIA-CA04No specific cross-reactivity data available. The kit is described as a competitive assay for the quantification of c-di-AMP.[1][2]
Arbor Assays Cyclic di-AMP ELISA KitK071-H1No specific cross-reactivity data available for the c-di-AMP kit. Their related cyclic AMP and cGAMP kits demonstrate high specificity.
Meso Scale Discovery Not specifiedNot specifiedNo specific c-di-AMP assay with cross-reactivity data was identified. MSD provides general guidance on controlling for cross-reactivity in their multiplex assays.[3]

Key Findings:

The Cayman Chemical Cyclic di-AMP ELISA Kit (Item No. 501960) provides comprehensive cross-reactivity data, demonstrating high specificity for c-di-AMP with negligible cross-reactivity to other cyclic dinucleotides such as cGAMP, cGMP, and cAMP, as well as related adenosine (B11128) phosphates (ATP, ADP, and AMP). This high degree of specificity is crucial for accurate quantification of c-di-AMP in complex biological samples.

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) commonly used for the quantification of c-di-AMP and the assessment of antibody cross-reactivity. This protocol is based on the principles of the Cayman Chemical c-di-AMP ELISA Kit.

Competitive ELISA Protocol for c-di-AMP Quantification and Cross-Reactivity Analysis:

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • c-di-AMP monoclonal antibody

  • c-di-AMP-HRP tracer (c-di-AMP conjugated to horseradish peroxidase)

  • c-di-AMP standard

  • Potential cross-reactants (e.g., cGAMP, cAMP, cGMP, ATP, ADP, AMP)

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the c-di-AMP standard to generate a standard curve. Prepare solutions of potential cross-reactants at various concentrations.

  • Assay Setup: Add standards, samples, or potential cross-reactants to the wells of the microplate.

  • Competitive Reaction: Add the c-di-AMP monoclonal antibody and the c-di-AMP-HRP tracer to each well. Incubate the plate to allow for competition between the c-di-AMP in the sample/standard and the c-di-AMP-HRP tracer for binding to the limited amount of primary antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Incubation: Add TMB substrate to each well. The HRP enzyme on the bound tracer will catalyze a color change.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the c-di-AMP standards. The concentration of c-di-AMP in the samples is inversely proportional to the absorbance. Calculate the percentage of cross-reactivity for each potential cross-reactant using the following formula:

    % Cross-Reactivity = (Concentration of c-di-AMP at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

    Where B is the absorbance of a sample or standard and B₀ is the absorbance of the zero standard.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling & Regulation cluster_degradation Degradation cluster_host Host Immune Response ATP 2x ATP DAC Diadenylate Cyclase (DAC) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP Receptors Effector Proteins / Riboswitches c_di_AMP->Receptors PDE Phosphodiesterase (PDE) c_di_AMP->PDE STING STING Pathway c_di_AMP->STING Cellular_Processes Cellular Processes (e.g., Ion transport, Cell wall homeostasis, Virulence) Receptors->Cellular_Processes pApA pApA PDE->pApA AMP 2x AMP pApA->AMP Immune_Response Type I Interferon Response STING->Immune_Response

Bacterial c-di-AMP Signaling Pathway

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Standards & Samples B Add to Pre-coated Plate A->B C Add c-di-AMP Antibody & c-di-AMP-HRP Tracer B->C D Incubate C->D E Wash Plate D->E F Add TMB Substrate E->F G Incubate F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate Results I->J

Competitive ELISA Workflow

References

Comparative Analysis of Cyclic di-AMP Signaling Across Key Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of cyclic di-AMP (c-di-AMP) signaling in Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis. This report details the synthesis, degradation, and reception of this essential second messenger, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Cyclic di-AMP (c-di-AMP) has emerged as a crucial second messenger in many bacteria, playing a pivotal role in a wide array of cellular processes, including cell wall homeostasis, potassium transport, DNA damage repair, and virulence.[1][2] Its essentiality in several pathogenic species has made the c-di-AMP signaling network an attractive target for novel antimicrobial drug development.[2][3] This guide provides a comparative analysis of the c-di-AMP signaling pathways across four significant bacterial species: the well-studied model organism Bacillus subtilis, the opportunistic pathogen Staphylococcus aureus, the foodborne pathogen Listeria monocytogenes, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

Core Components of c-di-AMP Signaling

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of synthase and phosphodiesterase enzymes. The synthesized c-di-AMP then binds to a variety of receptor proteins and RNA riboswitches to elicit downstream effects.

C-di-AMP Synthesis: Diadenylate Cyclases (DACs)

Bacteria utilize one or more diadenylate cyclases to synthesize c-di-AMP from two molecules of ATP.[1] These enzymes typically contain a conserved DAC domain.

  • Bacillus subtilis possesses three DACs: DisA, CdaA, and CdaS.[4][5]

  • Staphylococcus aureus has one primary DAC, DacA (also referred to as CdaA).[6]

  • Listeria monocytogenes also relies on a single DAC, CdaA.[7]

  • Mycobacterium tuberculosis employs a DisA-type enzyme, DacA (Rv3586), for c-di-AMP synthesis.[8]

C-di-AMP Degradation: Phosphodiesterases (PDEs)

The degradation of c-di-AMP is carried out by phosphodiesterases, which hydrolyze the cyclic dinucleotide into linear 5'-pApA or two molecules of AMP.[1]

  • Bacillus subtilis utilizes two PDEs: GdpP (a DHH-DHHA1 domain-containing protein) and PgpH (an HD domain-containing protein).[4][7]

  • Staphylococcus aureus employs GdpP as its main c-di-AMP phosphodiesterase.[6]

  • Listeria monocytogenes has two identified PDEs, PdeA (a GdpP homolog) and PgpH.[7][9]

  • Mycobacterium tuberculosis utilizes a phosphodiesterase named CnpB (Rv2837c) to hydrolyze c-di-AMP.[8]

C-di-AMP Receptors: Effectors of the Signal

C-di-AMP exerts its regulatory functions by binding to a diverse range of effector molecules, including proteins and RNA riboswitches. These receptors are involved in various cellular processes, with a prominent role in regulating ion transport and cell wall metabolism.

Quantitative Comparison of c-di-AMP Signaling Components

The following tables summarize the available quantitative data for key components of the c-di-AMP signaling pathway in the selected bacterial species. Note: Data for some parameters are not available for all species and are indicated as "N/A".

Bacterial Species Intracellular c-di-AMP Concentration (µM) Condition
Bacillus subtilis~1-5Vegetative growth
Staphylococcus aureus~1-10Exponential phase
Listeria monocytogenesN/A
Mycobacterium tuberculosisN/A
Enzyme Bacterial Species Km (µM) kcat (s-1)
Diadenylate Cyclases
CdaAListeria monocytogenesN/AN/A
DisABacillus subtilisN/AN/A
Phosphodiesterases
GdpPStaphylococcus aureusN/AN/A
Receptor Protein Bacterial Species Ligand Kd (µM)
KtrAStaphylococcus aureusc-di-AMP~0.064
KdpDStaphylococcus aureusc-di-AMP~2
DarBBacillus subtilisc-di-AMP~0.027

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the c-di-AMP signaling pathways in each of the four bacterial species, highlighting the key enzymes and their regulatory targets.

Bacillus_subtilis_c_di_AMP_signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_receptors Receptors & Targets ATP 2 ATP DisA DisA ATP->DisA CdaA CdaA ATP->CdaA CdaS CdaS ATP->CdaS c_di_AMP c-di-AMP DisA->c_di_AMP DNA_repair DNA Damage Repair DisA->DNA_repair CdaA->c_di_AMP CdaS->c_di_AMP GdpP GdpP c_di_AMP->GdpP PgpH PgpH c_di_AMP->PgpH KtrA KtrA (Potassium uptake) c_di_AMP->KtrA inhibits DarB DarB (Stringent response) c_di_AMP->DarB ydaO_riboswitch ydaO riboswitch (Potassium transport gene expression) c_di_AMP->ydaO_riboswitch binds CellWall Cell Wall Homeostasis c_di_AMP->CellWall pApA pApA GdpP->pApA PgpH->pApA

c-di-AMP signaling pathway in Bacillus subtilis.

Staphylococcus_aureus_c_di_AMP_signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_receptors Receptors & Targets ATP 2 ATP DacA DacA (CdaA) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP GdpP GdpP c_di_AMP->GdpP KtrA KtrA (Potassium uptake) c_di_AMP->KtrA inhibits KdpD KdpD (Potassium uptake) c_di_AMP->KdpD inhibits CellWall Cell Wall Homeostasis (Peptidoglycan cross-linking) c_di_AMP->CellWall AntibioticResistance β-lactam Resistance c_di_AMP->AntibioticResistance pApA pApA GdpP->pApA

c-di-AMP signaling pathway in Staphylococcus aureus.

Listeria_monocytogenes_c_di_AMP_signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_receptors Receptors & Targets ATP 2 ATP CdaA CdaA ATP->CdaA c_di_AMP c-di-AMP CdaA->c_di_AMP PdeA PdeA c_di_AMP->PdeA PgpH PgpH c_di_AMP->PgpH PotassiumTransporters Potassium Transporters c_di_AMP->PotassiumTransporters regulates CellWall Cell Wall Homeostasis c_di_AMP->CellWall Virulence Virulence c_di_AMP->Virulence HostImmuneResponse Host Type I IFN Response (via secreted c-di-AMP) c_di_AMP->HostImmuneResponse pApA pApA PdeA->pApA PgpH->pApA

c-di-AMP signaling pathway in Listeria monocytogenes.

Mycobacterium_tuberculosis_c_di_AMP_signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_receptors Receptors & Targets ATP 2 ATP DacA DacA (DisA) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP CnpB CnpB c_di_AMP->CnpB UnknownReceptors Receptors (largely uncharacterized) c_di_AMP->UnknownReceptors Virulence Virulence c_di_AMP->Virulence HostImmuneResponse Host Immune Response c_di_AMP->HostImmuneResponse pApA pApA CnpB->pApA

c-di-AMP signaling pathway in Mycobacterium tuberculosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of c-di-AMP signaling.

Quantification of Intracellular c-di-AMP by LC-MS/MS

This protocol describes a general method for the extraction and quantification of c-di-AMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Bacterial Culture and Harvesting:

  • Grow bacterial cultures to the desired optical density in the appropriate medium and conditions.

  • Rapidly harvest the cells by centrifugation at 4°C to quench metabolic activity.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

2. Nucleotide Extraction:

  • Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as bead beating or sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the nucleotides.

3. Sample Preparation:

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • Filter the sample to remove any remaining particulates.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate c-di-AMP from other cellular components using a suitable liquid chromatography column and gradient.

  • Detect and quantify c-di-AMP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled c-di-AMP internal standard for accurate quantification.

experimental_workflow_c_di_AMP_quantification culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest extraction Nucleotide Extraction (Solvent Lysis) harvest->extraction preparation Sample Preparation (Drying & Reconstitution) extraction->preparation analysis LC-MS/MS Analysis preparation->analysis data c-di-AMP Concentration analysis->data

Workflow for c-di-AMP quantification by LC-MS/MS.
Identification of c-di-AMP Binding Proteins by Affinity Pull-Down Assay

This protocol outlines a method to identify proteins that directly bind to c-di-AMP using an affinity pull-down approach.[10][11]

1. Preparation of c-di-AMP Affinity Resin:

  • Couple a biotinylated c-di-AMP analog to streptavidin-coated magnetic beads or agarose (B213101) resin.

  • Wash the beads extensively to remove any unbound c-di-AMP.

2. Preparation of Cell Lysate:

  • Grow and harvest bacterial cells as described previously.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove insoluble material.

3. Affinity Pull-Down:

  • Incubate the clarified cell lysate with the c-di-AMP affinity resin to allow for binding of target proteins.

  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to c-di-AMP.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the affinity resin, for example, by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by staining (e.g., Coomassie blue or silver stain).

  • Excise protein bands of interest and identify them by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

experimental_workflow_pull_down resin Prepare c-di-AMP Affinity Resin incubation Incubate Lysate with Resin resin->incubation lysate Prepare Bacterial Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE and Mass Spectrometry elution->analysis identification Identified c-di-AMP Binding Proteins analysis->identification

Workflow for identifying c-di-AMP binding proteins.
In Vitro Diadenylate Cyclase (DAC) Activity Assay

This protocol describes a method to measure the enzymatic activity of diadenylate cyclases in vitro.[12][13]

1. Enzyme and Substrate Preparation:

  • Purify the diadenylate cyclase of interest.

  • Prepare a reaction buffer containing ATP as the substrate and necessary cofactors (e.g., Mg2+ or Mn2+).

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified enzyme to the reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Take aliquots at different time points and stop the reaction (e.g., by heating or adding EDTA).

3. Product Detection and Quantification:

  • Separate the product (c-di-AMP) from the substrate (ATP) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of c-di-AMP produced, for example, by using radiolabeled ATP and detecting the radiolabeled c-di-AMP, or by LC-MS/MS.

4. Kinetic Analysis:

  • Perform the assay with varying concentrations of ATP to determine the kinetic parameters (Km and kcat) of the enzyme.

In Vitro c-di-AMP Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to measure the enzymatic activity of c-di-AMP phosphodiesterases in vitro.[12]

1. Enzyme and Substrate Preparation:

  • Purify the phosphodiesterase of interest.

  • Prepare a reaction buffer containing c-di-AMP as the substrate and necessary cofactors.

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified enzyme to the reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction at various time points.

3. Product Detection and Quantification:

  • Separate the degradation products (pApA or AMP) from the substrate (c-di-AMP) using TLC or HPLC.

  • Quantify the amount of product formed or the amount of remaining c-di-AMP.

4. Kinetic Analysis:

  • Perform the assay with varying concentrations of c-di-AMP to determine the kinetic parameters (Km and kcat) of the enzyme.

This comparative guide provides a foundational understanding of c-di-AMP signaling in four key bacterial species. The provided data and protocols serve as a valuable resource for researchers investigating this essential signaling pathway and for professionals aiming to develop novel antimicrobial strategies targeting this network. Further research is needed to fill the existing gaps in our quantitative understanding of these complex signaling systems.

References

A Comparative Guide to the Synthesis of c-di-AMP Diammonium: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that modulates a wide array of physiological processes, including cell wall homeostasis, ion transport, and DNA repair.[1][2][3] In eukaryotes, it is a potent activator of the innate immune response through the STING (stimulator of interferon genes) pathway, making it a molecule of significant interest for therapeutic applications, such as vaccine adjuvants and cancer immunotherapy.[2][4][5] The efficient and scalable synthesis of high-purity c-di-AMP is therefore of paramount importance for research and drug development. This guide provides a detailed comparison of the two primary methods for synthesizing c-di-AMP diammonium: enzymatic and chemical synthesis.

Quantitative Comparison of Synthesis Methods

The choice between enzymatic and chemical synthesis of c-di-AMP often depends on the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative parameters for each method based on published experimental data.

ParameterEnzymatic SynthesisChemical Synthesis
Typical Yield High conversion rates reported, with the potential for gram-scale production.[6][7] For instance, 100 mg of highly pure c-di-AMP was obtained from a 50 mL reaction.[6]Yields can be variable and are often reported on a smaller scale. One study reported an 81% yield from the final cyclization step, with an overall yield of 23% from the starting phosphoramidite (B1245037).[8]
Purity Generally high (>95%) after purification steps like HPLC.[6][9]High purity can be achieved, but may require more extensive purification to remove protecting groups and byproducts.
Reaction Time Relatively short reaction times, often in the range of a few hours. A 4-hour incubation was sufficient for high conversion in one study.[6]Multi-step process that can be lengthy, spanning several days to complete.
Substrates & Reagents Primarily ATP and a divalent metal ion (e.g., Mg²⁺, Mn²⁺) with a specific enzyme (e.g., DisA, DncV).[6][10][11]Involves multiple reagents including protected nucleoside phosphoramidites, coupling agents, deprotection reagents, and organic solvents.[8][12]
Scalability Readily scalable for large-scale production.[6][7]Can be challenging to scale up due to the multi-step nature and purification requirements.
Cost-Effectiveness Potentially more economical for large-scale production due to the use of cheaper starting materials (ATP) and milder reaction conditions.[6]Can be expensive due to the cost of protected nucleosides, reagents, and solvents.
Environmental Impact Generally considered more environmentally friendly due to the use of aqueous solutions and biodegradable catalysts (enzymes).Involves the use of organic solvents and potentially hazardous reagents, leading to greater environmental concerns.

Experimental Protocols

Enzymatic Synthesis of c-di-AMP

This protocol is a generalized procedure based on the use of a diadenylate cyclase enzyme, such as DisA from Bacillus thuringiensis.[6]

1. Expression and Purification of Diadenylate Cyclase (e.g., btDisA):

  • The gene encoding the diadenylate cyclase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).

  • The host cells are cultured, and protein expression is induced.

  • The cells are harvested, lysed, and the enzyme is purified using affinity chromatography (e.g., Ni-NTA agarose).[11]

2. Enzymatic Reaction:

  • A reaction mixture is prepared in a suitable buffer (e.g., 100 mM CHES, pH 9.5).[6]

  • The reaction mixture contains the purified enzyme (e.g., 2 µM btDisA), ATP (e.g., 10 mM), and a divalent metal ion cofactor (e.g., 10 mM MgCl₂).[6]

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 50°C) for a specified duration (e.g., 4 hours).[6]

3. Purification of c-di-AMP:

  • The reaction is terminated, and the product is separated from the enzyme and unreacted ATP.

  • Purification is typically achieved using High-Performance Liquid Chromatography (HPLC).[6]

  • The fractions containing c-di-AMP are collected and lyophilized to obtain the final product as a white powder.[6]

Chemical Synthesis of c-di-AMP

This protocol outlines a general approach for the chemical synthesis of c-di-AMP, often employing phosphoramidite chemistry.[8][12]

1. Preparation of Protected Adenosine (B11128) Monomers:

  • Commercially available adenosine phosphoramidite is used as the starting material.[8]

  • The protecting groups on the nucleoside are manipulated to allow for the desired phosphodiester bond formation.

2. Dimerization to a Linear Dinucleotide:

  • Two appropriately protected adenosine monomers are coupled to form a linear dinucleotide using phosphoramidite chemistry.[12]

3. Macrocyclization:

  • The linear dinucleotide undergoes an intramolecular cyclization reaction to form the cyclic dinucleotide skeleton.[12] This is a key step and reaction conditions are critical for achieving a good yield.

4. Deprotection and Purification:

  • All protecting groups are removed from the cyclic dinucleotide.

  • The crude product is purified, typically by HPLC, to yield the pure this compound salt.[8]

Signaling Pathway and Experimental Workflow Visualization

c-di-AMP Signaling in Bacteria

In many Gram-positive bacteria, c-di-AMP is an essential signaling molecule that regulates various cellular processes.[1][13] It is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[1][14] The intracellular levels of c-di-AMP are controlled by the activity of phosphodiesterases (PDEs), which degrade it into pApA or AMP.[1][14] c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and riboswitches, thereby modulating their activity.[3][15]

c_di_AMP_Bacterial_Signaling ATP 2x ATP DAC Diadenylate Cyclase (DAC) ATP->DAC Synthesis c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degradation Effectors Effector Proteins / Riboswitches c_di_AMP->Effectors Binding pApA pApA pApA->PDE AMP 2x AMP DAC->c_di_AMP PDE->pApA PDE->AMP Response Cellular Responses (e.g., Ion Transport, Cell Wall Homeostasis) Effectors->Response Regulation

Caption: Bacterial c-di-AMP synthesis, degradation, and signaling cascade.

Eukaryotic STING Pathway Activation by c-di-AMP

When bacterial c-di-AMP enters a eukaryotic cell, it is recognized by the STING protein located in the endoplasmic reticulum.[2][16] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[17] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, initiating an innate immune response.[4][5]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_AMP Bacterial c-di-AMP STING_ER STING (on ER) c_di_AMP->STING_ER Binding STING_Golgi STING (on Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Gene_Expression Type I IFN Gene Expression pIRF3->Gene_Expression Translocation

Caption: Activation of the STING pathway by c-di-AMP in eukaryotic cells.

General Experimental Workflow for Synthesis and Analysis

The overall workflow for producing and verifying c-di-AMP, whether through enzymatic or chemical routes, follows a similar logical progression. It begins with the synthesis reaction, followed by purification to isolate the target molecule, and concludes with analytical techniques to confirm its identity and purity.

Experimental_Workflow Synthesis Synthesis (Enzymatic or Chemical) Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Analysis Purification->Analysis Lyophilization Lyophilization Purification->Lyophilization Confirmation Identity & Purity Confirmation (e.g., Mass Spectrometry, NMR) Analysis->Confirmation Final_Product Pure this compound Lyophilization->Final_Product

Caption: General workflow for c-di-AMP synthesis, purification, and analysis.

References

head-to-head comparison of different c-di-AMP quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger in bacteria, playing a pivotal role in regulating a wide array of physiological processes, from cell wall homeostasis to virulence. Accurate quantification of intracellular c-di-AMP levels is therefore essential for researchers in microbiology, infectious disease, and drug development. This guide provides a head-to-head comparison of the most common methods for c-di-AMP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescent Biosensors. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of c-di-AMP Quantification Methods

The choice of a quantification method depends on various factors, including the required sensitivity, throughput, cost, and the nature of the biological sample. The following table summarizes the key performance characteristics of the three major methods.

FeatureLC-MS/MSELISAFluorescent Biosensors
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification.Competitive binding of c-di-AMP and a labeled c-di-AMP tracer to a specific antibody or binding protein.A genetically encoded RNA-based sensor that fluoresces upon binding to c-di-AMP.
Sensitivity High (low nM to pM range).[1][2]High (pM to low nM range).[3][4]Moderate to High (nM to µM range, dependent on the biosensor's Kd).[5][6]
Specificity Very High (distinguishes between structurally similar molecules).[2]High (specificity depends on the antibody or binding protein).[3]High (engineered to be specific for c-di-AMP).[5][6]
Dynamic Range Wide.Narrower compared to LC-MS/MS.Variable, dependent on the biosensor design.
Throughput Lower, sample preparation and run times can be lengthy.High (suitable for 96-well plate format).[7]High (suitable for plate reader or flow cytometry-based assays).[8]
Cost High (requires expensive instrumentation and trained personnel).[9]Moderate (kits are commercially available).Low to Moderate (requires standard molecular biology reagents and a fluorometer/microscope).
In vivo Measurement No (requires cell lysis).No (requires cell lysis).Yes (enables real-time monitoring in live cells).[5][6][8]
Sample Type Cell lysates, culture supernatants, purified samples.[10]Cell lysates, culture supernatants.[4][7]Live cells, cell lysates.[5][11]

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental procedures, the following diagrams illustrate the c-di-AMP signaling pathway and the workflows of the different quantification methods.

c_di_AMP_Signaling_Pathway ATP 2 x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis c_di_AMP c-di-AMP PDE Phosphodiesterase (e.g., GdpP, PdeA) c_di_AMP->PDE Degradation Effectors Effector Proteins / Riboswitches c_di_AMP->Effectors Binding pApA pApA pApA->PDE Further Degradation AMP 2 x AMP DAC->c_di_AMP PDE->pApA PDE->AMP Response Cellular Responses (e.g., Ion transport, Cell wall homeostasis, Biofilm formation) Effectors->Response Regulation

Figure 1: c-di-AMP Signaling Pathway.

Quantification_Workflows cluster_LCMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow cluster_Biosensor Fluorescent Biosensor Workflow LCMS_Sample Sample Preparation (Cell Lysis, Extraction) LCMS_LC Liquid Chromatography (Separation) LCMS_Sample->LCMS_LC LCMS_MS1 Mass Spectrometry (Ionization & MS1 Scan) LCMS_LC->LCMS_MS1 LCMS_MS2 Tandem MS (Fragmentation & MS2 Scan) LCMS_MS1->LCMS_MS2 LCMS_Data Data Analysis (Quantification) LCMS_MS2->LCMS_Data ELISA_Sample Sample/Standard Preparation ELISA_Compete Competitive Binding (Sample/Standard + Tracer) ELISA_Sample->ELISA_Compete ELISA_Plate Plate Coating (Antibody/Binding Protein) ELISA_Plate->ELISA_Compete ELISA_Wash Washing ELISA_Compete->ELISA_Wash ELISA_Substrate Substrate Addition & Color Development ELISA_Wash->ELISA_Substrate ELISA_Read Absorbance Reading & Calculation ELISA_Substrate->ELISA_Read Biosensor_Construct Biosensor Expression (in live cells) Biosensor_Incubate Incubation with Fluorophore (e.g., DFHBI) Biosensor_Construct->Biosensor_Incubate Biosensor_Measure Fluorescence Measurement (Plate Reader/Microscope/Flow Cytometer) Biosensor_Incubate->Biosensor_Measure Biosensor_Analysis Data Analysis Biosensor_Measure->Biosensor_Analysis

Figure 2: Experimental Workflows.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the three main c-di-AMP quantification methods, based on published literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for absolute quantification due to its high specificity and sensitivity.[9]

1. Sample Preparation (Bacterial Cell Lysate)

  • Harvest bacterial cells from culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., PBS).

  • Resuspend the pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as bead beating or sonication.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the nucleotide extract. For extracellular quantification, culture supernatant can be collected and filtered.[10]

  • Lyophilize the supernatant and resuspend in a smaller volume of a compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Inject the prepared sample into an HPLC or UPLC system.

  • Separate c-di-AMP from other cellular components on a suitable column (e.g., a reversed-phase C18 column).[12]

  • The eluent is introduced into the mass spectrometer.

  • Ionize the sample (e.g., using electrospray ionization - ESI).

  • Perform MS analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion of c-di-AMP (MS1), fragmenting it, and then detecting a specific fragment ion (MS2). This two-step detection enhances specificity.

  • Quantify c-di-AMP by comparing the peak area from the sample to a standard curve generated with known concentrations of purified c-di-AMP. An isotope-labeled internal standard can be used for more accurate quantification.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying c-di-AMP, with several commercial kits available.[3][7]

1. Principle This is a competitive assay where c-di-AMP in the sample competes with a known amount of labeled c-di-AMP (e.g., biotinylated or HRP-conjugated) for binding to a limited number of c-di-AMP-specific antibody or binding protein sites, which are typically coated on a 96-well plate.[3] The amount of signal is inversely proportional to the concentration of c-di-AMP in the sample.

2. General Protocol (based on commercial kits)

  • Prepare cell lysates as described for LC-MS/MS.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the c-di-AMP tracer (e.g., c-di-AMP-HRP conjugate) to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the c-di-AMP concentration in the samples by comparing their absorbance to the standard curve.

Fluorescent Biosensors

RNA-based fluorescent biosensors allow for the real-time, in vivo quantification of c-di-AMP in live cells.[5][6][8]

1. Principle These biosensors are typically composed of a c-di-AMP-binding RNA aptamer (often derived from a natural riboswitch) fused to a fluorescence-enhancing RNA aptamer, such as Spinach or Broccoli.[5][6][13] In the absence of c-di-AMP, the sensor is in an "off" state. Upon binding of c-di-AMP, the RNA undergoes a conformational change that allows the fluorescence-enhancing aptamer to bind a cell-permeable fluorophore (e.g., DFHBI), resulting in a fluorescent signal.[5][6]

2. In Vivo Measurement Protocol

  • Transform the bacterial cells of interest with a plasmid expressing the c-di-AMP fluorescent biosensor.

  • Grow the cells under the desired experimental conditions.

  • Add the cell-permeable fluorophore (e.g., DFHBI) to the cell culture and incubate.

  • Measure the fluorescence using a fluorescence microplate reader, a fluorescence microscope for single-cell imaging, or a flow cytometer for population-level analysis.[8]

  • The fluorescence intensity is proportional to the intracellular c-di-AMP concentration. A standard curve can be generated in vitro using purified biosensor RNA and known concentrations of c-di-AMP to estimate the absolute concentration.[5][6]

3. In Vitro Affinity Determination

  • In vitro transcribe and purify the biosensor RNA.

  • In a microplate, mix the biosensor RNA and the fluorophore in a suitable buffer.

  • Add varying concentrations of purified c-di-AMP.

  • Incubate to allow binding to reach equilibrium.

  • Measure the fluorescence intensity.

  • Plot the fluorescence intensity against the c-di-AMP concentration and fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of the biosensor's affinity for c-di-AMP.[5][6]

Conclusion

The selection of a c-di-AMP quantification method is a critical decision in experimental design. LC-MS/MS offers the highest accuracy and specificity, making it ideal for absolute quantification and validation of other methods. ELISA provides a high-throughput and cost-effective solution for screening and relative quantification of a large number of samples. Fluorescent biosensors are a powerful tool for real-time, in vivo monitoring of c-di-AMP dynamics, offering insights into the spatial and temporal regulation of this important second messenger. By understanding the principles, performance characteristics, and protocols of each method, researchers can choose the most appropriate approach to advance their understanding of c-di-AMP signaling.

References

A Comparative Guide to the Second Messengers c-di-AMP and cAMP: Unraveling Their Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the second messengers cyclic di-adenosine monophosphate (c-di-AMP) and cyclic adenosine (B11128) monophosphate (cAMP) is critical for advancing research and therapeutic design. While both are key players in signal transduction, their synthesis, targets, and physiological roles diverge significantly, painting a picture of distinct regulatory networks within the cell.

This guide provides a comprehensive comparison of c-di-AMP and cAMP, presenting their functional differences through a synthesis of signaling pathways, physiological impacts, and supporting quantitative data. Detailed experimental methodologies for key assays are also provided to facilitate further investigation.

Signaling Pathways: A Tale of Two Cascades

The signaling pathways of c-di-AMP and cAMP, from their synthesis to the elicitation of a cellular response, are fundamentally different. c-di-AMP is a key signaling molecule in many bacteria, while cAMP is a ubiquitous second messenger in both prokaryotes and eukaryotes.[1][2]

c-di-AMP Signaling:

The synthesis of c-di-AMP is carried out by diadenylate cyclases (DACs), which catalyze the condensation of two ATP molecules.[2] Its degradation is managed by specific phosphodiesterases (PDEs) that hydrolyze c-di-AMP to 5'-phosphoadenylyl-3'-5'-adenosine (pApA) or two molecules of AMP.[3] The intracellular concentration of c-di-AMP is tightly regulated to control a multitude of cellular processes.[3] c-di-AMP exerts its effects by binding to a variety of protein and RNA receptors, including ion transporters, metabolic enzymes, and riboswitches, thereby modulating their activity.[3]

c-di-AMP Signaling Pathway cluster_regulation Regulation 2 ATP 2 ATP DAC Diadenylate Cyclase (DAC) 2 ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (PDE) cdiAMP->PDE Ion Transporters Ion Transporters cdiAMP->Ion Transporters Metabolic Enzymes Metabolic Enzymes cdiAMP->Metabolic Enzymes Riboswitches Riboswitches cdiAMP->Riboswitches Transcription Factors Transcription Factors cdiAMP->Transcription Factors pApA pApA PDE->pApA

Figure 1: c-di-AMP Signaling Pathway.

cAMP Signaling:

In contrast, cAMP is synthesized from a single ATP molecule by adenylyl cyclase (AC).[4] Its degradation to AMP is catalyzed by phosphodiesterases (PDEs).[4] The primary intracellular receptor for cAMP in eukaryotes is Protein Kinase A (PKA).[4] Upon binding cAMP, the catalytic subunits of PKA are released to phosphorylate a wide array of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.[5] In bacteria, cAMP often binds to the transcription factor CRP (cAMP receptor protein), which then regulates the expression of genes involved in various metabolic pathways.[6]

Figure 2: cAMP Signaling Pathway.

Functional Roles: A Comparative Overview

The distinct signaling pathways of c-di-AMP and cAMP translate into a diverse array of physiological roles.

c-di-AMP is primarily recognized for its essential functions in bacteria, including:

  • Ion Homeostasis: Regulating the transport of potassium and other ions across the cell membrane.[7]

  • Cell Wall Homeostasis: Modulating the synthesis and integrity of the bacterial cell wall.[7]

  • DNA Damage Response: Participating in the cellular response to DNA damage.

  • Central Metabolism: Influencing key metabolic pathways.[3]

  • Biofilm Formation and Virulence: Playing a role in the formation of biofilms and the expression of virulence factors in pathogenic bacteria.[7]

cAMP , with its broader evolutionary reach, has a wider range of functions:

  • Metabolic Regulation: In both prokaryotes and eukaryotes, cAMP is a key regulator of carbon metabolism.[4]

  • Gene Regulation: Through PKA and CREB in eukaryotes, and CRP in bacteria, cAMP controls the transcription of a vast number of genes.[5][6]

  • Hormonal Signaling: In mammals, cAMP acts as a second messenger for numerous hormones, mediating their effects on various physiological processes.[5]

  • Neuronal Function: It plays a crucial role in synaptic plasticity and memory formation.

  • Immune Response: cAMP is involved in modulating the activity of immune cells.

Quantitative Comparison of c-di-AMP and cAMP Signaling Components

The functional differences between c-di-AMP and cAMP are underscored by the quantitative parameters of their interactions with their respective cellular machinery.

Parameterc-di-AMPcAMPReference
Binding Affinity (Kd) to Primary Receptor
ydaO RiboswitchSub-nanomolar to nanomolarNot Applicable[8][9]
KtrA (RCK_C domain)64.4 ± 3.4 nMNot Applicable[10]
Protein Kinase A (PKA)Not Applicable~1-10 µM (for activation)
Enzyme Kinetics
Synthases
Diadenylate Cyclase (e.g., DisA)Km for ATP: ~130 µMNot Applicable
Adenylyl CyclaseNot ApplicableKm for ATP: ~50-500 µM
Phosphodiesterases
c-di-AMP PDE (e.g., GdpP)Km for c-di-AMP: ~1-5 µMNot Applicable
cAMP PDE (e.g., PDE4)Not ApplicableKm for cAMP: ~1-10 µM

Experimental Protocols

Accurate assessment of c-di-AMP and cAMP signaling requires robust experimental methodologies. Below are detailed protocols for key experiments.

Quantification of Intracellular c-di-AMP by HPLC-MS/MS

This method provides a sensitive and specific quantification of c-di-AMP from bacterial cell lysates.[11]

1. Sample Preparation: a. Grow bacterial cultures to the desired optical density. b. Harvest cells by centrifugation and wash with an appropriate buffer (e.g., PBS). c. Lyse the cells using methods such as bead beating or sonication in an extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture). d. Centrifuge the lysate to pellet cellular debris and collect the supernatant. e. Dry the supernatant under vacuum and resuspend in a suitable buffer for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis: a. Use a reversed-phase C18 column for chromatographic separation. b. Employ a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for c-di-AMP. d. Quantify the amount of c-di-AMP by comparing the peak area to a standard curve generated with known concentrations of a c-di-AMP standard.

HPLC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Supernatant Collection Supernatant Collection Cell Lysis->Supernatant Collection Drying & Resuspension Drying & Resuspension Supernatant Collection->Drying & Resuspension HPLC Separation HPLC Separation Drying & Resuspension->HPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) HPLC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Figure 3: HPLC-MS/MS Workflow for c-di-AMP.
Measurement of Intracellular cAMP Levels Using a Competitive ELISA

This protocol details a common and sensitive method for quantifying cAMP levels in cell lysates.[12][13][14]

1. Sample Preparation: a. Culture cells to the desired confluency. b. Lyse the cells using a lysis buffer provided with the ELISA kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. c. Centrifuge the lysate to remove cellular debris.

2. ELISA Procedure: a. Add the cell lysate and a cAMP standard curve to a microplate pre-coated with a cAMP-specific antibody. b. Add a known amount of enzyme-labeled cAMP (e.g., cAMP-HRP) to each well. This will compete with the unlabeled cAMP in the sample for binding to the antibody. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add a substrate for the enzyme, which will produce a colorimetric or chemiluminescent signal. f. Measure the signal using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample. g. Calculate the cAMP concentration in the samples by interpolating from the standard curve.

Figure 4: cAMP Competitive ELISA Workflow.
In Vitro Phosphodiesterase (PDE) Activity Assay

This assay measures the activity of PDEs that degrade either c-di-AMP or cAMP.[15][16]

1. Reaction Setup: a. Prepare a reaction mixture containing a specific buffer, the purified PDE enzyme, and the substrate (radiolabeled c-di-AMP or cAMP). b. Initiate the reaction by adding the substrate and incubate at an optimal temperature for a defined period.

2. Reaction Termination and Product Separation: a. Stop the reaction, typically by heat inactivation or the addition of a chemical inhibitor. b. Separate the product (radiolabeled pApA/AMP or AMP) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

3. Quantification: a. Quantify the amount of product formed using a phosphorimager or scintillation counting. b. Calculate the enzyme activity based on the rate of product formation.

By understanding the distinct molecular mechanisms and physiological consequences of c-di-AMP and cAMP signaling, researchers can better dissect complex biological processes and identify novel targets for therapeutic intervention. The provided data and protocols serve as a valuable resource for guiding future investigations into these critical second messengers.

References

The Emerging Potential of c-di-AMP as a Biomarker for Bacterial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against bacterial infections, early and accurate diagnosis is paramount to improving patient outcomes and curbing the rise of antimicrobial resistance. While established biomarkers such as Procalcitonin (PCT) and C-reactive protein (CRP) are routinely used, the scientific community is actively exploring novel candidates with the potential for enhanced specificity and diagnostic accuracy. One such promising molecule is cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger that plays a critical role in bacterial physiology and interaction with the host immune system. This guide provides a comprehensive comparison of c-di-AMP with PCT and CRP, summarizing the existing experimental data, detailing detection methodologies, and outlining the signaling pathways involved.

Performance Comparison of Bacterial Infection Biomarkers

The validation of a biomarker hinges on its clinical performance, particularly its ability to accurately distinguish between bacterial and non-bacterial insults. While c-di-AMP is a relatively new entrant in the field of clinical diagnostics, preclinical studies have shown its potential. The following tables summarize the available quantitative data for c-di-AMP, PCT, and CRP. It is important to note that clinical validation data for c-di-AMP is still emerging.

BiomarkerMethodSample TypeLimit of Detection (LOD)Assay RangeReference
c-di-AMP Competitive ELISABacterial & Mammalian Cell Lysates20.7 pg/mL (31.4 pM)15.6-2,000 pg/mL[1]
LC-MS/MSBacterial Extracts0.72 nMNot specified[2]
Procalcitonin (PCT) Automated ImmunoassaySerum, Plasma0.04 ng/mL0.1 - 20 ng/mL[3]
C-reactive Protein (CRP) High-Sensitivity ImmunoassaySerum, Plasma< 0.6 mg/dLNot specified[4]
BiomarkerConditionSensitivitySpecificityArea Under the Curve (AUC)Reference
c-di-AMP Data from clinical validation studies for diagnosing bacterial infection is not yet widely available.---
Procalcitonin (PCT) Differentiating bacterial from non-infective inflammation88% (95% CI: 80%-93%)81% (95% CI: 67%-90%)0.82[5]
Differentiating bacterial from viral infections92% (95% CI: 86%-95%)73% (95% CI: 42%-91%)0.89[5]
Sepsis80% (95% CI: 0.69‐0.87)77% (95% CI: 0.60‐0.88)0.85 (95% CI, 0.82‐0.88)[6]
C-reactive Protein (CRP) Differentiating bacterial from non-infective inflammation75% (95% CI: 62%-84%)67% (95% CI: 56%-77%)0.73[5]
Differentiating bacterial from viral infections86% (95% CI: 65%-95%)70% (95% CI: 19%-96%)0.83[5]
Sepsis80% (95% CI, 0.63-0.90)61% (95% CI, 0.50-0.72)0.73 (95% CI, 0.69-0.77)[6]

Signaling Pathways and Experimental Workflows

To understand the rationale behind using c-di-AMP as a biomarker, it is crucial to visualize its role in bacterial signaling and how it is detected in a laboratory setting.

c_di_AMP_Signaling_Pathway cluster_bacteria Bacterium cluster_host Host Cell ATP 2 ATP DacA Diadenylate Cyclase (DacA) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP Synthesis PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degradation Receptors Effector Proteins/ Riboswitches c_di_AMP->Receptors Binding c_di_AMP_released Released c-di-AMP c_di_AMP->c_di_AMP_released Release during infection pApA pApA PDE->pApA Response Bacterial Processes: - Cell wall homeostasis - Osmoregulation - Virulence Receptors->Response Regulation STING STING Pathway c_di_AMP_released->STING Activation Immune_Response Innate Immune Response (e.g., Type I Interferons) STING->Immune_Response

Caption: c-di-AMP signaling in bacteria and host cell interaction.

The above diagram illustrates the synthesis and degradation of c-di-AMP within a bacterium and its subsequent recognition by the host's innate immune system via the STING pathway, triggering an immune response.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_detection Biomarker Detection & Quantification cluster_analysis Data Analysis Sample Clinical Sample (e.g., Blood, Urine) Extraction Biomarker Extraction Sample->Extraction ELISA Competitive ELISA Extraction->ELISA LCMS LC-MS/MS Extraction->LCMS Immunoassay Automated Immunoassay (for PCT & CRP) Extraction->Immunoassay Quantification Quantification ELISA->Quantification LCMS->Quantification Immunoassay->Quantification Comparison Comparison to Clinical Status Quantification->Comparison Validation Performance Metrics (Sensitivity, Specificity, AUC) Comparison->Validation

References

Safety Operating Guide

Navigating the Safe Disposal of c-di-AMP Diammonium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized reagents like cyclic diadenosine monophosphate (c-di-AMP) diammonium salt is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information, offering a clear, step-by-step approach to the disposal of c-di-AMP diammonium salt, thereby fostering a culture of safety and operational excellence.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data pertinent to the handling and storage of this compound salt and general safety parameters for similar chemical structures.

ParameterValue/RecommendationSource(s)
Storage Temperature -80°C (long-term, 6 months); -20°C (short-term, 1 month)[1]
Storage Conditions Sealed container, away from moisture[1]
Known Incompatibilities (General for Diammonium Salts) Strong oxidizing agents, strong bases, strong acids[2][3]
Personal Protective Equipment (PPE) Safety glasses, lab coat, protective gloves[2][4]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound salt. This procedure is based on best practices for laboratory chemical waste management.

Objective: To safely collect, store, and dispose of this compound salt waste in compliance with institutional and regulatory standards.

Materials:

  • Waste this compound salt (solid or in solution)

  • Chemically compatible, leak-proof waste container with a secure lid

  • Waste label

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure:

  • Characterize the Waste: Although not classified as acutely hazardous based on available information for similar compounds, treat all research chemicals with caution. Assume this compound salt may be an irritant to the skin, eyes, and respiratory tract.[2][4] Do not dispose of this material down the drain or in the regular trash.

  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing safety glasses, a lab coat, and protective gloves.

  • Containerize the Waste:

    • Place the this compound salt waste into a designated, chemically compatible, and leak-proof container.

    • Ensure the container has a secure, tight-fitting lid to prevent spills or the release of dust.

  • Label the Waste Container:

    • Clearly label the container with the full chemical name: "this compound salt waste".

    • Indicate the approximate quantity or concentration.

    • Include the date of accumulation and the name of the principal investigator or lab group.

  • Store the Waste Appropriately:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • This area should be under the control of laboratory personnel and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.

    • Provide them with all the necessary information from the waste label.

  • Documentation:

    • Maintain a log of the chemical waste generated in your laboratory, including the name of the chemical, quantity, and date of disposal.

Mandatory Visualizations

To further clarify the procedural flow and the context of c-di-AMP's biological significance, the following diagrams are provided.

G cluster_handling Safe Handling & Storage cluster_disposal Disposal Workflow storage Store at -20°C to -80°C in a sealed container ppe Wear PPE: Safety Glasses, Lab Coat, Gloves characterize Characterize as Non-Hazardous Waste (Consult EH&S) incompatibilities Avoid Strong Oxidizing Agents, Strong Bases, and Strong Acids containerize Place in Labeled, Leak-Proof Container characterize->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange Pickup by Licensed Waste Contractor store->dispose

Caption: Workflow for the safe handling, storage, and disposal of this compound salt.

G cluster_pathway c-di-AMP Signaling Pathway (Bacterial) cluster_cellular_processes Regulates Cellular Processes cda Diadenylate Cyclases (DACs) Synthesize c-di-AMP cdiamp c-di-AMP cda->cdiamp pde Phosphodiesterases (PDEs) Degrade c-di-AMP cdiamp->pde receptors Binds to Protein/RNA Receptors cdiamp->receptors ion Potassium Ion Homeostasis receptors->ion wall Cell Wall Maintenance receptors->wall dna DNA Damage Repair receptors->dna virulence Virulence receptors->virulence

Caption: Simplified signaling pathway of c-di-AMP in bacteria.

References

Comprehensive Safety and Handling Guide for c-di-AMP Diammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling c-di-AMP diammonium salt. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

I. Immediate Safety and Hazard Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound salt in powdered form and in solution.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect gloves for integrity before use. Change gloves frequently, especially after direct contact with the compound.
Body Protection Laboratory coatShould be fully buttoned to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a N95-rated dust mask may be used.
III. Operational Plan: Handling and Storage

This compound salt is likely a hygroscopic solid, meaning it can absorb moisture from the air. Proper handling and storage are crucial to maintain its integrity and ensure accurate experimental results.

Storage:

ParameterRecommendation
Temperature Store at -20°C for long-term stability.[1]
Atmosphere Keep in a tightly sealed container in a dry, well-ventilated place.
Light Protect from light.

Handling and Weighing:

Due to its potentially hygroscopic nature, the following steps should be taken when handling and weighing the powdered form of this compound salt:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.

  • Weighing Environment: If possible, weigh the compound in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in a well-ventilated area, such as a chemical fume hood, to minimize exposure to atmospheric moisture.

  • Procedure:

    • Use a clean, dry spatula and weigh boat.

    • Quickly transfer the desired amount of powder to the weigh boat and record the weight.

    • Immediately and tightly seal the main product container.

    • Proceed with the dissolution protocol as soon as possible after weighing.

IV. Experimental Protocol: Preparation of Stock Solutions

The salt forms of c-di-AMP generally exhibit enhanced water solubility and stability.[2] The sodium salt of c-di-AMP is soluble in water at concentrations of at least 16 mM.[1]

Materials:

  • This compound salt powder

  • Nuclease-free water or appropriate buffer (e.g., Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Based on the desired concentration and volume of the stock solution, calculate the mass of this compound salt needed. The molecular weight of the free acid is 658.41 g/mol .[3]

  • Weigh the compound: Following the handling procedures outlined above, accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed powder to a sterile tube.

    • Add the appropriate volume of solvent (e.g., nuclease-free water).

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but monitor for any signs of degradation.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

V. Disposal Plan

This compound salt is not expected to be hazardous waste. However, all chemical waste should be disposed of according to institutional and local regulations.

Waste Handling:

Waste TypeDisposal Procedure
Solid Waste (unused powder, contaminated weigh boats, etc.) * Collect in a designated, sealed container labeled "Non-hazardous solid chemical waste."* Dispose of according to your institution's guidelines for non-hazardous solid waste. Do not place in general laboratory trash that will be handled by custodial staff.
Liquid Waste (unused solutions, rinsates) * For small quantities of aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, depending on local regulations.* Confirm with your institution's environmental health and safety department before drain disposal.
Contaminated Sharps (needles, etc.) * Dispose of in a designated sharps container.
Empty Containers * Rinse the container thoroughly with a suitable solvent (e.g., water).* Dispose of the rinsate as liquid waste.* Deface the label and dispose of the empty container in the regular trash or recycling, as per institutional policy.

Mandatory Visualizations

Signaling Pathway

c-di-AMP is a key signaling molecule that activates the stimulator of interferon genes (STING) pathway in mammalian cells, leading to an innate immune response.[2]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_ER STING (on ER) c_di_AMP->STING_ER Binds to STING_active Active STING Dimer STING_ER->STING_active Dimerization & Translocation to Golgi TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 STING_active->IRF3 Recruits p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylation p_TBK1->STING_active Phosphorylates STING p_TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 Dimerization p_IRF3_nuc p-IRF3 Dimer p_IRF3->p_IRF3_nuc Translocates to Nucleus IFN_genes Interferon Genes p_IRF3_nuc->IFN_genes Induces Transcription

Caption: c-di-AMP activated STING signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for handling and preparing solutions of this compound salt.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Equilibrate Equilibrate to Room Temp Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Weigh Weigh Powder Quickly Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dispose_Waste Dispose of Waste Properly Weigh->Dispose_Waste Solid Waste Store_Stock Aliquot & Store at -20°C Dissolve->Store_Stock Dissolve->Dispose_Waste Liquid Waste

Caption: Workflow for handling this compound salt.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-di-AMP diammonium
Reactant of Route 2
c-di-AMP diammonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。